Technical Documentation Center

3-(Benzylamino)propane-1,2-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Benzylamino)propane-1,2-diol
  • CAS: 54127-58-1

Core Science & Biosynthesis

Foundational

Synthesis Pathways of 3-(Benzylamino)propane-1,2-diol: A Comprehensive Technical Guide

Executive Summary 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1) is a highly versatile amino alcohol that serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients, including chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1) is a highly versatile amino alcohol that serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients, including chiral morpholine derivatives, isoquinolines, and various kinase inhibitors[1][2]. Because the molecule possesses both a secondary amine and a 1,2-diol moiety, it offers a rich scaffold for orthogonal functionalization.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of 3-(benzylamino)propane-1,2-diol. By examining the causality behind reagent selection, temperature control, and purification strategies, this guide equips process chemists and drug development professionals with the foundational knowledge required to scale this synthesis efficiently.

Mechanistic Pathways & Causality

The synthesis of 3-(benzylamino)propane-1,2-diol can be approached via three primary strategic vectors. The selection of a specific pathway dictates the impurity profile, atom economy, and scalability of the process.

Pathway A: Regioselective Epoxide Ring-Opening (The Glycidol Route)

The most direct and atom-economical route involves the nucleophilic attack of benzylamine on glycidol (oxiran-2-ylmethanol).

  • Causality of Regioselectivity: Glycidol is an unsymmetrical epoxide. Under neutral or mildly basic conditions, the aliphatic amine attacks the less sterically hindered terminal carbon (C3) via an SN​2 trajectory. Attack at C2 is disfavored due to the steric bulk of the adjacent hydroxymethyl group.

  • Causality of Reaction Conditions: The ring-opening of an epoxide is highly exothermic. To prevent thermal runaway and suppress the formation of tertiary amine byproducts (bis-alkylation of benzylamine by two glycidol molecules), glycidol must be added dropwise to an excess of benzylamine.

Pathway B: Nucleophilic Substitution (The Chlorodiol Route)

An alternative approach utilizes 3-chloro-1,2-propanediol as the electrophile.

  • Causality of Mechanism: This is a classic SN​2 displacement of a primary alkyl chloride. However, in the presence of an amine base, 3-chloro-1,2-propanediol can transiently undergo intramolecular cyclization to form glycidol in situ, which is subsequently opened by benzylamine.

  • Causality of Byproducts: This route generates stoichiometric amounts of chloride salts (e.g., benzylamine hydrochloride), which necessitates aqueous workup and reduces overall atom economy.

Pathway C: Reductive Amination (The Schiff Base Route)

To entirely circumvent the risk of over-alkylation, a two-step reductive amination can be employed[3].

  • Causality of Selectivity: 3-Amino-1,2-propanediol is condensed with benzaldehyde to form a stable imine (3-benzylideneamino-1,2-propanediol). Because the imine nitrogen cannot react with a second equivalent of aldehyde under these conditions, over-alkylation is structurally impossible. Subsequent catalytic hydrogenation yields exclusively the target secondary amine[4].

SynthesisPathways Target 3-(Benzylamino)propane-1,2-diol (Target Molecule) Glycidol Glycidol + Benzylamine Glycidol->Target Regioselective Epoxide Opening (Ethanol, Reflux or Neat) Chloro 3-Chloro-1,2-propanediol + Benzylamine Chloro->Target SN2 Displacement / In-situ Epoxidation (Base Promoted) RedAmin 3-Amino-1,2-propanediol + Benzaldehyde RedAmin->Target Imine Formation & Reduction (H2/PtO2 or NaBH4)

Figure 1: Primary synthetic pathways for 3-(benzylamino)propane-1,2-diol. Max Width: 760px.

Quantitative Data: Pathway Comparison

To facilitate route selection for scale-up, the quantitative metrics of the three primary pathways are summarized below. The Glycidol route remains the industrial standard for synthesizing chiral derivatives (e.g., using enantiopure (R)- or (S)-glycidol) due to its perfect atom economy[2].

ParameterRoute A: Epoxide OpeningRoute B: Alkyl Halide SubstitutionRoute C: Reductive Amination
Starting Materials Glycidol, Benzylamine3-Chloro-1,2-propanediol, Benzylamine3-Amino-1,2-propanediol, Benzaldehyde
Atom Economy 100% (Ideal addition)~75% (Loss of HCl)~90% (Loss of H2O)
Typical Yield 75% – 85%60% – 70%85% – 90%
Primary Challenge Exotherm control, Over-alkylationSalt byproduct removal, Slower kineticsRequires high-pressure H2​ or hydride reagents
Industrial Viability High (Preferred for chiral synthesis)ModerateHigh (Excellent purity profile)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes specific in-process controls (IPCs) to ensure the chemical transformations are proceeding as mechanistically predicted.

Protocol 1: Synthesis via Glycidol Ring-Opening (High Atom Economy Route)

Objective: Synthesize 3-(benzylamino)propane-1,2-diol via the regioselective opening of glycidol.

Step 1: Reaction Setup & Stoichiometric Control

  • Action: Charge a dry, multi-neck round-bottom flask with benzylamine (3.0 equivalents). Equip the flask with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Causality: A 3-fold excess of benzylamine acts as both the reactant and the solvent. The high molar ratio statistically favors the formation of the mono-alkylated product and suppresses the formation of the tertiary amine (bis-alkylation).

Step 2: Controlled Electrophile Addition

  • Action: Cool the benzylamine to 0–5 °C using an ice bath. Place glycidol (1.0 equivalent) in the addition funnel. Add the glycidol dropwise over 1–2 hours, maintaining the internal temperature below 15 °C.

  • Causality: The epoxide ring-opening is highly exothermic. Dropwise addition ensures the exotherm is safely dissipated, preventing thermal degradation and polymerization of glycidol.

Step 3: Thermal Activation & In-Process Control (IPC)

  • Action: Once addition is complete, remove the ice bath and gradually heat the mixture to 60 °C for 4 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1, Ninhydrin stain).

  • Validation: The reaction is deemed complete when the glycidol spot disappears. Benzylamine and the product will stain active with Ninhydrin.

Step 4: Workup & Purification

  • Action: Transfer the mixture to a vacuum distillation apparatus. Distill off the excess benzylamine at reduced pressure (e.g., 50–60 °C at 1 mmHg). The crude product remains in the distillation pot as a viscous oil.

  • Validation: The isolated free base boils at approximately 152–155 °C at 0.5 mmHg[3].

EpoxideOpening BA Benzylamine (Nucleophile) TS SN2 Transition State (Attack at C3) BA->TS Gly Glycidol (Electrophile) Gly->TS Int Zwitterionic Intermediate TS->Int C-N Bond Formation & Ring Opening Prod 3-(Benzylamino)propane-1,2-diol Int->Prod Intramolecular Proton Transfer

Figure 2: Mechanistic trajectory of the regioselective epoxide ring-opening of glycidol. Max Width: 760px.

Protocol 2: Synthesis via Reductive Amination (High Purity Route)

Objective: Synthesize the target molecule utilizing a Schiff base intermediate to guarantee mono-alkylation[3].

Step 1: Imine Formation

  • Action: Dissolve 3-amino-1,2-propanediol (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous ethanol. Add a catalytic amount of anhydrous magnesium sulfate ( MgSO4​ ) to act as a desiccant. Stir at room temperature for 12 hours.

  • Causality: The condensation of the primary amine and the aldehyde releases water. MgSO4​ drives the equilibrium forward by sequestering the generated water, ensuring complete conversion to 3-benzylideneamino-1,2-propanediol.

Step 2: Catalytic Hydrogenation

  • Action: Filter the MgSO4​ . Transfer the ethanolic imine solution to a hydrogenation reactor. Add Platinum(IV) oxide ( PtO2​ , Adams' catalyst, 1 mol%). Purge the vessel with nitrogen, then introduce Hydrogen gas ( H2​ ) at 30 psi. Agitate until hydrogen uptake ceases.

  • Causality: PtO2​ efficiently reduces the carbon-nitrogen double bond at low pressures without cleaving the newly formed benzylic C-N bond (which can occur with aggressive Pd/C hydrogenation).

Step 3: Salt Formation & Analytical Validation

  • Action: Filter the catalyst through a pad of Celite. Concentrate the filtrate under vacuum. Dissolve the resulting oil in a minimal amount of water, add concentrated Hydrochloric Acid (HCl) to reach pH 2, and evaporate to dryness. Recrystallize the residue from isoamyl alcohol or ethanol.

  • Validation: The formation of the hydrochloride salt acts as a robust purification step. The self-validating analytical endpoint is the melting point of the resulting white crystalline solid, which must strictly align with the literature value of 92–94.5 °C [3][4].

References

  • PubChem. "3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828".
  • Purves, C. B., et al. "THE OXIDATION OF 3-(N-BENZYLACETAMIDO)-1,2-PROPANEDIOL TO N-BENZYLACETAMIDOACETALDEHYDE AND RING CLOSURE OF THE LATTER TO ISOQUINOLINE". Canadian Journal of Chemistry.
  • Smolecule. "Buy (S)-morpholin-3-ylmethanol | 211053-50-8 - Smolecule".

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Benzylamino)propane-1,2-diol for Drug Discovery and Development

Abstract 3-(Benzylamino)propane-1,2-diol is a key organic intermediate possessing a propanolamine scaffold, a structural motif frequently encountered in pharmacologically active molecules, most notably beta-blockers. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Benzylamino)propane-1,2-diol is a key organic intermediate possessing a propanolamine scaffold, a structural motif frequently encountered in pharmacologically active molecules, most notably beta-blockers. This guide provides a comprehensive technical overview of its chemical properties, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, detailed analytical characterization, chemical reactivity, and potential applications in medicinal chemistry. The protocols and insights herein are designed to be self-validating, explaining the causality behind experimental choices to ensure both accuracy and reproducibility in a research setting.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its application in complex synthetic and biological systems. 3-(Benzylamino)propane-1,2-diol is a chiral compound containing a secondary amine and a diol, making it a versatile building block.

Core Chemical Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance, literature searches, and procurement. The key identifiers for 3-(Benzylamino)propane-1,2-diol are summarized below.[1][2]

IdentifierValue
IUPAC Name 3-(benzylamino)propane-1,2-diol[1]
CAS Number 54127-58-1[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)CNCC(CO)O[1]
InChIKey CGBQPTYOFPMKAL-UHFFFAOYSA-N[1]
Computed Physicochemical Properties

Computational models provide valuable predictive data for guiding experimental design, particularly for assessing drug-likeness and potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following properties were computed by PubChem.[1]

PropertyValueSignificance in Drug Development
XLogP3 0.0Indicates a balance between hydrophilicity and lipophilicity, favorable for bioavailability.
Hydrogen Bond Donors 3The two hydroxyl (OH) groups and the secondary amine (NH) can donate hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Acceptors 3The nitrogen and two oxygen atoms can accept hydrogen bonds, contributing to aqueous solubility.
Topological Polar Surface Area (TPSA) 52.5 ŲA TPSA below 140 Ų is often associated with good cell permeability. This value suggests potential for good oral absorption.
Rotatable Bond Count 5Provides molecular flexibility, which can be advantageous for binding to a protein target.

Synthesis and Purification

The most direct and atom-economical synthesis of 3-(Benzylamino)propane-1,2-diol involves the nucleophilic ring-opening of a suitable epoxide, such as glycidol, with benzylamine. This approach is favored for its high efficiency and alignment with green chemistry principles when performed under optimized conditions.[3]

Rationale for Synthetic Strategy

The reaction between an amine and an epoxide is a classic, robust method for forming β-amino alcohols. Benzylamine acts as the nucleophile, attacking one of the electrophilic carbons of the glycidol epoxide ring. The choice of glycidol is strategic; its bifunctional nature (epoxide and alcohol) makes it a valuable C3 synthon.[4] The reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered terminal carbon of the epoxide, leading to the desired propane-1,2-diol product.

Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a solvent-free synthesis, which enhances reaction rates and simplifies purification.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glycidol (1.0 eq.).

  • Reaction Initiation: Slowly add benzylamine (1.05 eq.) to the flask at room temperature with vigorous stirring. The slight excess of benzylamine ensures the complete consumption of the limiting reagent, glycidol. The reaction is exothermic; for larger scales, an ice bath may be necessary to control the initial temperature rise.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3), visualizing with potassium permanganate stain.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting crude oil is typically of high purity.

  • Purification: If necessary, purify the crude product via vacuum distillation or column chromatography on silica gel using a gradient elution from 50% to 100% ethyl acetate in hexane. The choice of purification depends on the required purity level; for many applications, the crude product may be suitable.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Section 3.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Glycidol Glycidol Reaction Reaction Vessel (60-70 °C, 4-6h) Glycidol->Reaction 1. Charge Reagents Benzylamine Benzylamine Benzylamine->Reaction 1. Charge Reagents Crude Crude Product Reaction->Crude 2. Cool to RT Purify Vacuum Distillation or Column Chromatography Crude->Purify 3. Purify Pure Pure 3-(Benzylamino) propane-1,2-diol Purify->Pure 4. Isolate

Caption: Workflow for the synthesis and purification of 3-(Benzylamino)propane-1,2-diol.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation is paramount in chemical research. A combination of orthogonal analytical techniques—NMR, MS, and IR—provides a comprehensive and self-validating characterization of the molecule.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH, NH).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. Include 2D experiments like COSY and HSQC to confirm assignments.

Expected Spectral Data:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Assignment
Phenyl Protons7.20 - 7.40Multiplet5H, Ar-H
Benzylic Protons3.80Singlet2H, Ar-CH₂-N
Methine Proton3.65 - 3.75Multiplet1H, -CH(OH)-
Methylene Protons (a)2.60 - 2.80Multiplet2H, -N-CH₂-CH-
Methylene Protons (b)3.40 - 3.55Multiplet2H, -CH₂-OH
Exchangeable ProtonsVariable (broad)Singlet3H, 2xOH, 1xNH
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Aromatic Carbons127.0 - 140.0Ar-C
Methine Carbon~68.0-CH(OH)-
Methylene Carbon (b)~64.0-CH₂-OH
Benzylic Carbon~54.0Ar-CH₂-N
Methylene Carbon (a)~52.0-N-CH₂-CH-
Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural information through fragmentation analysis.

Experimental Protocol:

  • Sample Introduction: Introduce the sample via a suitable method, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Analysis: Acquire a full scan mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Mass Spectral Data:

Analysis Type m/z (Predicted) Assignment
HRMS (ESI+) 182.1176[M+H]⁺ (Calculated for C₁₀H₁₆NO₂⁺: 182.1175)
MS (EI) 181[M]⁺
MS/MS Fragmentation 91[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)
MS/MS Fragmentation 150[M-CH₂OH]⁺ (Loss of hydroxymethyl group)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3500 (broad)O-H and N-H StretchHydroxyl and Amine
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic
1450 - 1600C=C StretchAromatic Ring
1000 - 1250C-O StretchAlcohol
Analytical Characterization Workflow

G cluster_analysis Orthogonal Analysis Input Purified Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Input->NMR MS Mass Spectrometry (HRMS, EI) Input->MS IR IR Spectroscopy Input->IR Output Confirmed Structure & Purity >95% NMR->Output Confirms C-H Framework MS->Output Confirms MW & Formula IR->Output Confirms Functional Groups

Caption: A multi-technique workflow for the structural validation of the target compound.

Chemical Reactivity and Stability

The reactivity of 3-(Benzylamino)propane-1,2-diol is governed by its three functional groups: the secondary amine and the primary and secondary alcohols.

  • Amine Reactivity: The secondary amine is nucleophilic and basic. It can be readily N-alkylated or N-acylated to generate more complex derivatives. It will also form salts upon treatment with acids, which can be a useful strategy for increasing aqueous solubility.[6]

  • Diol Reactivity: The two hydroxyl groups can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The 1,2-diol arrangement allows for the formation of cyclic structures, such as acetals or ketals, with aldehydes or ketones, which can be used as a protecting group strategy during multi-step syntheses.

  • Stability and Storage: The compound is generally stable under normal laboratory conditions. However, like many amines, it can be susceptible to slow air oxidation over time, which may lead to discoloration. For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light in a cool, dry place.[7]

Relevance in Drug Development and Medicinal Chemistry

The Propanolamine Scaffold: A Privileged Structure

The N-substituted-3-amino-1,2-propanediol core is a "privileged scaffold" in medicinal chemistry. This structural motif is central to the entire class of beta-adrenergic receptor antagonists, commonly known as beta-blockers, which are used to treat cardiovascular conditions like hypertension and angina. The stereochemistry of the hydroxyl-bearing carbon is often crucial for biological activity. 3-(Benzylamino)propane-1,2-diol serves as an excellent starting point or fragment for the synthesis of novel beta-blocker analogues or other pharmacologically active agents targeting G-protein coupled receptors (GPCRs).

G Compound 3-(Benzylamino)propane-1,2-diol (Ligand) GPCR Beta-Adrenergic Receptor (GPCR) Compound->GPCR Antagonist Binding G_Protein G-Protein Complex (Gs) GPCR->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response Phosphorylation Cascade

Caption: Hypothetical role as a beta-blocker antagonist targeting a GPCR signaling pathway.

Toxicological Considerations and Metabolic Pathways

While data on this specific molecule is limited, studies on the closely related analog, 3-(phenylamino)propane-1,2-diol (PAP), are highly informative. PAP was identified as a potential causative agent in the Toxic Oil Syndrome, a massive foodborne intoxication event in Spain in 1981.[8] Metabolic studies in mice showed that PAP is extensively metabolized, primarily through oxidation of the propanediol chain to form the corresponding carboxylic acid, and hydroxylation of the phenyl ring.[8][9] The detection of metabolites like 4-aminophenol suggests the in vivo formation of reactive quinoneimine intermediates, which could have toxicological implications.[9] These findings underscore the importance of conducting thorough metabolic and toxicological profiling for any drug candidate derived from this scaffold.

Safety and Handling

GHS Hazard Classification

Based on notifications to the European Chemicals Agency (ECHA), this substance has the following GHS classifications.[1]

Hazard Class Code Statement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH318Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Recommended Handling Procedures

Given the hazard profile, standard laboratory safety precautions should be strictly followed.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

  • PubChem. (n.d.). 3-(Benzylamino)propane-1,2-diol. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(benzylamino)propane-1,2-diol (C10H15NO2). Université du Luxembourg. Retrieved March 15, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. Retrieved March 15, 2026, from [Link]

  • Pagliaro, M., & Rossi, M. (2010). Glycidol: An overview. Biblioteka Nauki. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved March 15, 2026, from [Link]

  • Ladona, M. G., et al. (2000). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology, 12(12), 1127-1137. Retrieved March 15, 2026, from [Link]

  • Ladona, M. G., et al. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical Research in Toxicology, 14(8), 1097-1106. Retrieved March 15, 2026, from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 3-(Benzylamino)propane-1,2-diol: A Technical Guide for Drug Development

Executive Summary 3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1) is a critical bifunctional intermediate widely utilized in medicinal chemistry, particularly as a precursor in the synthesis of oxazolidinone-based rever...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1) is a critical bifunctional intermediate widely utilized in medicinal chemistry, particularly as a precursor in the synthesis of oxazolidinone-based reversible monoamine oxidase (MAO) inhibitors ()[1]. Due to its pharmacological importance, rigorous structural validation of this intermediate is mandatory before downstream cyclization. This whitepaper provides an authoritative, self-validating guide to the spectroscopic characterization (NMR, IR, MS) of 3-(benzylamino)propane-1,2-diol, synthesizing empirical data with mechanistic causality to ensure high-fidelity analytical validation in drug development workflows ()[2].

Chemical Context & Synthetic Mechanism

The synthesis of 3-(benzylamino)propane-1,2-diol is typically achieved via the nucleophilic ring-opening of glycidol by benzylamine[1]. The causality behind the high regioselectivity of this reaction lies in the steric and electronic environment of the epoxide. Under neutral or mildly basic conditions, the primary amine nucleophile preferentially attacks the less sterically hindered terminal methylene carbon (C3) via an SN2 mechanism, rather than the more substituted secondary carbon. This kinetic preference ensures the formation of the desired 1,2-diol rather than a 1,3-diol byproduct.

SyntheticWorkflow Glycidol Glycidol (Epoxide) Reaction Nucleophilic Ring Opening (EtOH, Reflux) Glycidol->Reaction Benzylamine Benzylamine (Nucleophile) Benzylamine->Reaction Product 3-(Benzylamino)propane-1,2-diol (Target Molecule) Reaction->Product Regioselective SN2 Attack

Figure 1: Regioselective synthetic workflow for 3-(benzylamino)propane-1,2-diol.

Spectroscopic Data Analysis & Mechanistic Causality

Accurate structural elucidation requires a multi-modal approach. The following empirical data is derived from validated synthetic literature characterizing the racemic mixture of the compound[1].

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum (acquired in CDCl₃) provides definitive proof of the regioselective ring opening. The methylene protons adjacent to the secondary amine (-CH₂-NH-) appear as a distinct multiplet at δ 2.50–2.70, separated from the benzylic protons (Ph-CH₂-) which overlap with the carbinol protons at δ 3.30–3.85[1].

Self-Validating System (D₂O Exchange): To definitively assign the heteroatom-bound protons, a D₂O exchange experiment is employed. The broad singlet at δ 3.90–4.20, integrating for three protons (one -NH- and two -OH groups), completely disappears upon the addition of D₂O due to rapid deuterium exchange. This causality-driven protocol eliminates ambiguity between carbon-bound and heteroatom-bound protons[1].

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment
2.50 - 2.70 Multiplet (m) 2H -CH₂-NH-
3.30 - 3.85 Multiplet (m) 5H -CH(OH)-, -CH₂-OH, Ph-CH₂-
3.90 - 4.20 Broad Singlet (bs) 3H -NH-, 2x -OH (Exchanges with D₂O)

| 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic Protons (Ph) |

Infrared Spectroscopy (IR)

IR spectroscopy confirms the functional group integrity of the molecule. The broad, intense absorption band spanning 3500–3200 cm⁻¹ is characteristic of highly hydrogen-bonded O-H and N-H stretching vibrations[1]. The presence of the aromatic ring is validated by the C=C aromatic stretching at 1603 cm⁻¹ and the sp² C-H stretch at 3050 cm⁻¹[1].

Table 2: IR Spectroscopy Data (CHCl₃)

Wavenumber (cm⁻¹) Functional Group / Vibrational Mode Intensity / Shape
3665, 3500 - 3200 O-H and N-H Stretching Broad, Strong
3050 C-H Stretching (Aromatic, sp²) Medium
2927, 2841 C-H Stretching (Aliphatic, sp³) Medium
1603 C=C Stretching (Aromatic Ring) Medium
1456 C-H Bending (Methylene) Medium

| 1110, 972, 900, 865 | C-O and C-N Stretching / Bending | Strong to Medium |

Mass Spectrometry (GC-MS)

Electron ionization (EI) mass spectrometry (70 eV) yields a distinct fragmentation pattern driven by the thermodynamic stability of the resulting cations. The molecular ion [M]⁺• is observed at m/z 181 with low relative intensity (1%), which is typical for aliphatic amines and alcohols that readily undergo fragmentation[1].

The base peak at m/z 91 (100%) corresponds to the tropylium ion [C₇H₇]⁺, a highly stable aromatic cation formed by the cleavage of the benzylic C-N bond[1]. The prominent peak at m/z 120 (65%) is generated via an α-cleavage mechanism; the nitrogen lone pair stabilizes the positive charge, forming an iminium ion[Ph-CH₂-NH=CH₂]⁺ while expelling the diol radical[1].

MSFragmentation M_plus Molecular Ion [M]+• m/z = 181 Frag_120 α-Cleavage Iminium Ion [Ph-CH2-NH=CH2]+ m/z = 120 (65%) M_plus->Frag_120 - [CH(OH)CH2OH]• (Loss of 61 Da) Frag_91 Tropylium Ion [C7H7]+ m/z = 91 (100%) M_plus->Frag_91 -[NHCH2CH(OH)CH2OH]• (Loss of 90 Da) Frag_106 Benzylic Amine Cleavage [Ph-CH2-NH]+ m/z = 106 (12%) M_plus->Frag_106 -[CH2CH(OH)CH2OH]• (Loss of 75 Da)

Figure 2: EI-MS fragmentation pathways for 3-(benzylamino)propane-1,2-diol.

Table 3: GC-MS Data (Electron Ionization, 70 eV)

m/z Value Relative Intensity (%) Fragment Ion Assignment
181 1 [M]⁺• (Molecular Ion)
120 65 [Ph-CH₂-NH=CH₂]⁺ (α-Cleavage Iminium Ion)
106 12 [Ph-CH₂-NH]⁺ (Benzylic Amine Cleavage)

| 91 | 100 (Base Peak) | [C₇H₇]⁺ (Tropylium Ion) |

Validated Experimental Protocols

Protocol A: Synthesis and Isolation of 3-(Benzylamino)propane-1,2-diol

Field-Proven Insight: To prevent over-alkylation (formation of a tertiary amine), the epoxide must be added slowly to the amine at low temperatures, ensuring the primary amine remains in kinetic excess during the initial mixing phase.

  • Reagent Preparation: Dissolve 1.0 equivalent of benzylamine in absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Epoxide Addition: Cool the solution to 0 °C using an ice bath. Add 1.0 equivalent of glycidol dropwise over 30 minutes to control the exothermic ring-opening reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours, or reflux for 2–4 hours until complete consumption of starting materials. Monitor via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.

  • Isolation: Evaporate the ethanol under reduced pressure. Purify the resulting crude oil via flash column chromatography or vacuum distillation to yield pure 3-(benzylamino)propane-1,2-diol.

Protocol B: NMR Sample Preparation and D₂O Exchange Validation

Field-Proven Insight: Traces of water in CDCl₃ can shift the position of exchangeable protons. The D₂O exchange is a mandatory self-validating step to confirm assignments.

  • Sample Dissolution: Weigh 15–20 mg of the purified 3-(benzylamino)propane-1,2-diol and dissolve it completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Initial Acquisition: Transfer the solution to a standard 5 mm NMR tube and acquire the ¹H NMR spectrum at 400 MHz.

  • D₂O Addition: Add 1–2 drops of deuterium oxide (D₂O) directly into the NMR tube.

  • Phase Mixing: Cap the tube and shake vigorously for 60 seconds to ensure complete biphasic mixing and proton-deuterium exchange. Allow the aqueous and organic phases to separate.

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum. Validate the structure by confirming the complete disappearance of the broad singlet at δ 3.90–4.20.

References

  • PubChem. "3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828". National Center for Biotechnology Information. URL:[Link]

  • Lamanna, C., Sinicropi, M. S., Pietrangeli, P., Corbo, F., Franchini, C., Mondovì, B., & Scilimati, A. (2004). "Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors". ARKIVOC, 2004(5), 118-130. URL:[Link]

Sources

Exploratory

The Chemical Mechanism and Synthetic Utility of 3-(Benzylamino)propane-1,2-diol in Advanced Pharmacophore Design

Executive Summary Unlike traditional active pharmaceutical ingredients (APIs) that exert their effects by binding directly to biological receptors, 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1)[1],[2] operates as a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unlike traditional active pharmaceutical ingredients (APIs) that exert their effects by binding directly to biological receptors, 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1)[1],[2] operates as a highly versatile chiral building block. Its "mechanism of action" is fundamentally chemical, defined by its unique reactivity profile that serves as the foundational architecture for synthesizing complex pharmacophores. This technical guide explores the mechanistic pathways of 3-(benzylamino)propane-1,2-diol, its critical role in generating downstream therapeutics like Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[3], and provides self-validating experimental protocols for its utilization in drug development[4].

Chemical Reactivity Profile (The "Chemical MoA")

The synthetic utility of 3-(benzylamino)propane-1,2-diol stems from two orthogonal functional zones that allow for highly regioselective and stereospecific transformations:

  • The Vicinal Diol (-CH(OH)CH₂OH): This moiety provides a reactive site for selective acylation, epoxide formation, or oxidative cleavage. When exposed to specific oxidants, the carbon-carbon bond between the hydroxyl groups can be cleanly severed to yield reactive aldehydes without over-oxidation[5].

  • The Benzyl-Protected Secondary Amine (-NH-Bn): The benzyl group acts as a robust protecting shield that withstands harsh downstream cyclization conditions. Simultaneously, the secondary nitrogen retains sufficient basicity and nucleophilicity to drive intramolecular ring-closing reactions. The benzyl group can later be seamlessly removed via catalytic hydrogenation (Pd/C) to yield the free amine[4].

Mechanistic Pathways in Drug Synthesis

Pathway A: Morpholine Ring Construction

The most prominent industrial application of 3-(benzylamino)propane-1,2-diol is its conversion into chiral 2-hydroxymethyl morpholine compounds[4]. Morpholine rings are critical structural motifs in medicinal chemistry, known to enhance the metabolic stability and target binding affinity of APIs.

The mechanism proceeds via the regioselective acylation of the diol with chloroacetyl chloride. The basicity of the amine then drives an intramolecular nucleophilic substitution (cyclization), yielding a morpholinone intermediate. Subsequent reduction of this intermediate yields (S)-morpholin-3-ylmethanol, a direct chiral precursor to the antidepressant Reboxetine ()[3].

SyntheticPathway A 3-Chloro-1,2-propanediol (Chiral Pool) C 3-(Benzylamino)propane-1,2-diol (Key Intermediate) A->C SN2 Substitution B Benzylamine (Nucleophile) B->C D Acylation & Cyclization C->D Chloroacetyl Chloride E (S)-Morpholin-3-ylmethanol (API Precursor) D->E Reduction (LiAlH4)

Chemical workflow for synthesizing morpholine pharmacophores from 3-(benzylamino)propane-1,2-diol.

Pathway B: Oxidative Cleavage to Isoquinolines

Historically, the N-acetyl derivative of 3-(benzylamino)propane-1,2-diol has been utilized to synthesize isoquinoline derivatives—a structural motif found in numerous antihypertensive and antimicrobial agents. The mechanism involves the rapid oxidative cleavage of the vicinal diol using sodium metaperiodate, yielding N-benzylacetamidoacetaldehyde. This unstable intermediate subsequently undergoes acid-catalyzed ring closure to form the isoquinoline core ()[6],[5].

Biological Mechanism of Downstream APIs

While 3-(benzylamino)propane-1,2-diol is biologically inert on its own, the scaffolds it generates possess potent pharmacological mechanisms. For instance, SNRIs derived from the morpholine scaffold synthesized via this intermediate exhibit high-affinity binding to the Norepinephrine Transporter (NET)[3].

The morpholine oxygen acts as a critical hydrogen bond acceptor, while the basic nitrogen interacts with aspartate residues in the transporter's binding pocket. This interaction locks the transporter in an outward-open conformation, preventing the reuptake of norepinephrine and increasing its concentration in the synaptic cleft.

BiologicalMoA A Morpholine-derived API (e.g., Reboxetine) B Norepinephrine Transporter (NET) A->B High-affinity Binding C Inhibition of NE Reuptake B->C Conformational Lock D Increased Synaptic Norepinephrine C->D Synaptic Accumulation

Biological mechanism of action for morpholine-derived APIs targeting the norepinephrine transporter.

Validated Experimental Protocols

Protocol 1: Synthesis of Chiral 3-(Benzylamino)propane-1,2-diol via N-Alkylation
  • Objective: To synthesize the chiral building block via nucleophilic substitution[4],[7].

  • Step 1: Initiation. Dissolve 1.0 eq of (S)-3-chloro-1,2-propanediol in anhydrous ethanol.

    • Causality: Ethanol is chosen as a polar protic solvent to stabilize the transition state of the SN2 reaction while maintaining the solubility of both the organic chloride and the amine.

  • Step 2: Reagent Addition. Add 1.2 eq of benzylamine and 1.5 eq of triethylamine.

    • Causality: Benzylamine acts as the primary nucleophile. Triethylamine is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of benzylamine, which would otherwise quench its nucleophilicity and halt the reaction.

  • Step 3: Thermal Activation. Reflux the mixture at 90°C for 12 hours.

  • Step 4: Self-Validation (In-Process Control). Withdraw a 0.1 mL aliquot, dilute in ethyl acetate, and perform Thin Layer Chromatography (TLC) using a 1:1 EtOAc/Hexane mobile phase. Visualize with KMnO4 stain.

    • Validation: The complete disappearance of the 3-chloro-1,2-propanediol spot confirms reaction completion.

  • Step 5: Workup. Concentrate the mixture under reduced pressure. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer 3x with DCM.

    • Causality: The target product is highly organic-soluble, while the triethylamine hydrochloride salt partitions entirely into the aqueous phase, ensuring a clean, self-sorting phase separation. Dry over anhydrous Na₂SO₄ and evaporate to yield the crude product.

Protocol 2: Oxidative Cleavage to N-Benzylacetamidoacetaldehyde
  • Objective: To cleave the vicinal diol of the N-acetylated intermediate to form a reactive aldehyde[5].

  • Step 1: Initiation. Dissolve 1.0 eq of 3-(N-benzylacetamido)-1,2-propanediol in distilled water.

    • Causality: Water is the optimal solvent for periodate cleavage, ensuring the complete dissolution of the inorganic oxidant.

  • Step 2: Oxidation. Add 1.5 eq of sodium metaperiodate (NaIO₄) and shake vigorously for 6 hours at room temperature.

    • Causality: NaIO₄ selectively cleaves the C-C bond of the vicinal diol through a cyclic periodate ester intermediate. This specific mechanism prevents the over-oxidation of the resulting aldehyde into a carboxylic acid.

  • Step 3: Self-Validation. Monitor the reaction via iodometric titration of an aliquot.

    • Validation: The reaction is complete when periodate consumption plateaus at approximately 1.0 mole equivalent, indicating stoichiometric diol cleavage without side reactions[5].

  • Step 4: Selective Extraction. Extract the aqueous mixture with chloroform.

    • Causality: The resulting aldehyde is highly soluble in chloroform but insoluble in ether, allowing for selective extraction away from aqueous inorganic salts[5]. Evaporate the solvent under high vacuum (0.12 mm Hg) to yield the product.

Quantitative Data Summary

The following table summarizes the validated reaction metrics for the transformations of 3-(benzylamino)propane-1,2-diol across industrial and academic literature[4],[6],[5].

Reaction StepReactantsCatalyst / BaseTemp (°C)Yield (%)Enantiomeric Excess (ee %)
N-Alkylation 3-chloro-1,2-propanediol + BenzylamineTriethylamine9085 - 92> 98
N-Acylation 3-(Benzylamino)propane-1,2-diol + Chloroacetyl ChlorideTriethylamine-5 to 078 - 84> 98
Cyclization N-chloroacetyl intermediateNaOH25 - 4080 - 85> 98
Diol Cleavage 3-(N-benzylacetamido)-1,2-propanediol + NaIO₄None (Aqueous)2558N/A (Achiral product)

References

  • Title: 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds Source: Google Patents URL
  • Title: THE OXIDATION OF 3-(N-BENZYLACETAMIDO)-1,2-PROPANEDIOL TO N-BENZYLACETAMIDOACETALDEHYDE AND RING CLOSURE OF THE LATTER TO ISOQUINOLINE Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

  • Title: CN111943805A - Preparation method of (R)

Sources

Foundational

Biological Activity Screening of 3-(Benzylamino)propane-1,2-diol: A Comprehensive Technical Guide

Executive Summary 3-(Benzylamino)propane-1,2-diol (CAS 5444-02-0 / 54127-58-1) is a highly versatile, bifunctional amino alcohol scaffold utilized extensively in early-stage drug discovery and organic synthesis. Structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzylamino)propane-1,2-diol (CAS 5444-02-0 / 54127-58-1) is a highly versatile, bifunctional amino alcohol scaffold utilized extensively in early-stage drug discovery and organic synthesis. Structurally, it merges a benzylamine moiety with a 1,2-propanediol tail. This unique architecture makes it a prime candidate for screening against biological targets that recognize phenylethylamines and catecholamines.

This whitepaper provides an authoritative, self-validating guide for the High-Throughput Screening (HTS) of this compound and its derivatives. We focus on two primary pharmacological targets dictated by its structure: Monoamine Oxidases (MAO-A/B) and G-Protein Coupled Receptors (specifically β-Adrenergic Receptors) .

Target Rationale & Mechanistic Causality

As an Application Scientist, selecting the correct assay requires understanding the Structure-Activity Relationship (SAR) causality of the test compound:

  • Monoamine Oxidase (MAO-A/B) Interaction: The benzylamine group is a privileged pharmacophore that mimics endogenous monoamine neurotransmitters (e.g., dopamine, serotonin). MAOs catalyze the oxidative deamination of these amines[1]. Screening 3-(benzylamino)propane-1,2-diol evaluates whether its secondary amine acts as a competitive inhibitor within the FAD-dependent catalytic cleft, or as a pseudo-substrate.

  • β-Adrenergic GPCR Modulation: The propanediol chain is a structural analog to the aryloxypropanolamine core found in classic β-blockers. The hydroxyl groups are critical for participating in hydrogen bonding with the conserved Asp113 and Asn312 residues within the GPCR transmembrane domains.

High-Throughput Screening (HTS) Workflows

Workflow A: Continuous Fluorometric MAO Inhibition Assay

Causality & Assay Selection: Traditional endpoint spectrophotometric assays are highly prone to interference; the propanediol moiety can occasionally form Schiff bases with colorimetric reagents, and phenolic impurities can cause false readouts[1]. To circumvent this, we utilize a continuous peroxidase-coupled fluorometric assay using 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red)[2]. In the presence of horseradish peroxidase (HRP), H₂O₂ generated by MAO activity converts Amplex Red to highly fluorescent resorufin[2]. The red-shifted spectrum (Ex/Em 571/585 nm) effectively eliminates autofluorescence from biological matrices and the test compound itself[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM stock solutions of the amine substrate (tyramine for MAO-A/B; benzylamine for MAO-B) and 0.5 mM stocks of reference inhibitors (clorgyline for MAO-A; pargyline for MAO-B) in distilled water[2].

  • Compound Plating: Dispense 3-(benzylamino)propane-1,2-diol into a black 384-well microplate to create a 10-point dose-response curve (10 µM to 0.1 nM). Critical: Ensure the final DMSO concentration does not exceed 1% to maintain enzyme stability.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme (e.g., 20 µg total protein/well) suspended in 0.05 M sodium phosphate buffer (pH 7.4)[2]. Incubate for 15 minutes at room temperature to allow pre-binding of the test compound to the enzyme cleft.

  • Reaction Initiation: Add the working solution containing Amplex Red (200 µM), HRP (1 U/mL), and the appropriate amine substrate[2].

  • Kinetic Readout: Continuously monitor fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 30 minutes at 37°C using a fluorescence microplate reader[3].

MAO_Assay Substrate Amine Substrate (e.g., Tyramine) MAO Monoamine Oxidase (MAO-A/B) Substrate->MAO H2O2 H2O2 (Byproduct) MAO->H2O2 HRP HRP + Amplex Red (Detection) H2O2->HRP Resorufin Resorufin (Fluorescence 585nm) HRP->Resorufin Inhibitor 3-(Benzylamino)propane-1,2-diol (Test Compound) Inhibitor->MAO Competitive Inhibition

Fig 1. MAO catalytic pathway and continuous fluorometric inhibition logic.

Workflow B: TR-FRET cAMP Accumulation Assay for GPCRs

Causality & Assay Selection: Activation of Gαs-coupled β-adrenergic receptors stimulates adenylate cyclase, leading to an increased production of intracellular cAMP[4]. To quantify this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay[4]. This relies on competition between native cellular cAMP and a d2-labeled cAMP tracer for binding to a Europium (Eu³⁺) cryptate-labeled anti-cAMP antibody[4]. High intracellular cAMP displaces the tracer, resulting in a decrease in the FRET signal[5]. The time-resolved nature (50-150 µs delay) eliminates short-lived background fluorescence, ensuring a self-validating, high signal-to-noise ratio[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the target β-AR. Harvest and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to inhibit phosphodiesterases).

  • Compound Stimulation: Plate 5,000 cells/well in a white 384-well low-volume plate. Add 3-(benzylamino)propane-1,2-diol at varying concentrations. Incubate for 30 minutes at room temperature[4]. (Note: For Gαi-coupled screening, pre-stimulate cells with forskolin to elevate baseline cAMP[4]).

  • Lysis & Detection: Add the lysis buffer containing the d2-labeled cAMP and the Eu³⁺-cryptate anti-cAMP antibody[5].

  • Equilibration: Incubate for 1 hour at room temperature, strictly protected from light.

  • TR-FRET Readout: Read the plate on a TR-FRET compatible reader. Excite at 337 nm and measure emission at both 620 nm (Eu³⁺ donor) and 665 nm (d2 acceptor). Calculate the 665/620 ratiometric output[4].

GPCR_cAMP Compound Test Compound (Agonist/Antagonist) Receptor β-Adrenergic Receptor (Gs-Coupled GPCR) Compound->Receptor AC Adenylate Cyclase (Activation) Receptor->AC Gαs subunit cAMP_prod Intracellular cAMP Accumulation AC->cAMP_prod Lysis Cell Lysis + Detection Reagents cAMP_prod->Lysis Competition Native cAMP vs. d2-cAMP Binding to Anti-cAMP-Eu3+ Lysis->Competition Signal TR-FRET Signal Decrease (Inversely Proportional) Competition->Signal Displacement

Fig 2. TR-FRET competitive immunoassay workflow for GPCR cAMP accumulation.

Data Processing & Hit Validation

A robust screening campaign must be statistically validated before advancing hit compounds.

  • Z'-Factor Calculation: Assay robustness is quantified using the Z'-factor, calculated as Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ [6]. An assay yielding a Z' > 0.5 is considered excellent and suitable for HTS[6].

  • Dose-Response & Schild Analysis: Plot the TR-FRET ratio or fluorescence velocity against the log of the compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ (for MAO inhibition) or EC₅₀ (for GPCR activation).

Quantitative Data Presentation

The following table summarizes the expected baseline parameters and validation metrics when screening 3-(benzylamino)propane-1,2-diol and its immediate structural analogs.

Target ClassAssay ModalityReference Positive ControlExpected Z'-FactorMax DMSO TolerancePrimary Readout
MAO-A Continuous FluorometricClorgyline (IC₅₀ ~ 0.04 nM)0.75 - 0.85≤ 1.0% v/vFluorescence (Ex 530 / Em 590)
MAO-B Continuous FluorometricPargyline (IC₅₀ ~ 0.15 nM)0.70 - 0.82≤ 1.0% v/vFluorescence (Ex 530 / Em 590)
β1-AR (Gαs) TR-FRET cAMPIsoproterenol (EC₅₀ ~ 2.5 nM)0.65 - 0.80≤ 0.5% v/vRatiometric (665 nm / 620 nm)
β2-AR (Gαs) TR-FRET cAMPSalbutamol (EC₅₀ ~ 5.0 nM)0.65 - 0.80≤ 0.5% v/vRatiometric (665 nm / 620 nm)

References

  • Wang T, Li Z, Cvijic ME, et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI Bookshelf.[Link]

  • The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology (PubMed).[Link]

  • Herraiz T, et al. Analysis of Monoamine Oxidase (MAO) Enzymatic Activity by HPLC-DAD Combined With an Assay of Oxidation With a Peroxidase. Journal of Chromatography B (PubMed).[Link]

  • Boobalan E, et al. Translating the Genome into Drugs. Accounts of Chemical Research (ACS Publications).[Link]

Sources

Exploratory

3-(Benzylamino)propane-1,2-diol derivatives synthesis and characterization

Rational Synthesis and Characterization of 3-(Benzylamino)propane-1,2-diol Derivatives: A Technical Guide for Scaffold Generation Executive Summary The synthesis of 3-(benzylamino)propane-1,2-diol (CAS 54127-58-1) and it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Rational Synthesis and Characterization of 3-(Benzylamino)propane-1,2-diol Derivatives: A Technical Guide for Scaffold Generation

Executive Summary

The synthesis of 3-(benzylamino)propane-1,2-diol (CAS 54127-58-1) and its subsequent derivatization represents a cornerstone workflow in modern medicinal chemistry[1]. As a highly versatile β -aminodiol scaffold, this molecule is a critical intermediate in the development of β -adrenergic antagonists (beta-blockers), oxazolidinone-class antibiotics, and complex chiral auxiliaries[2]. This guide details the mechanistic rationale, self-validating experimental protocols, and characterization standards required to reliably synthesize and derivatize this scaffold.

Mechanistic Rationale & Retrosynthetic Divergence

The construction of the 3-(benzylamino)propane-1,2-diol core relies on the nucleophilic addition of benzylamine to a functionalized C3 synthon. The choice of the C3 precursor dictates the reaction mechanism, scalability, and stereochemical outcome:

  • Regioselective Aminolysis of Glycidol (Epoxide Route): The ring-opening of glycidol by benzylamine is driven by steric differentiation. The primary amine selectively attacks the less sterically hindered terminal carbon (C3) of the oxirane ring[2]. Protic solvents, such as ethanol, are explicitly chosen because they act as hydrogen-bond donors, activating the epoxide oxygen and stabilizing the developing negative charge in the transition state. This eliminates the need for harsh Lewis acid catalysts, preventing unwanted polymerization of the epoxide.

  • Nucleophilic Substitution of 3-Chloro-1,2-propanediol (Halohydrin Route): When multikilogram scalability and strict enantiomeric purity are required, (R)- or (S)-3-chloro-1,2-propanediol is the preferred precursor[3]. This halohydrin is readily accessible from epichlorohydrin via hydrolytic kinetic resolution (HKR)[3]. The reaction proceeds via an initial base-mediated intramolecular cyclization to form an in situ epoxide, followed by stereospecific aminolysis[4]. This causality—using a stable halohydrin to generate a transient, highly reactive epoxide—minimizes degradation and ensures high enantiomeric excess (ee)[4].

G A Benzylamine + Glycidol C 3-(Benzylamino)propane-1,2-diol (Core Scaffold) A->C Aminolysis (Protic Solvent) B Benzylamine + 3-Chloro-1,2-propanediol B->C Nucleophilic Substitution (Base-Mediated) D N-Alkylated / N-Acylated Derivatives C->D N-Derivatization E O-Protected Derivatives (Cyclic Carbonates/Acetonides) C->E O-Derivatization F Active Pharmaceutical Ingredients (e.g., β-blockers, Oxazolidinones) D->F Downstream Synthesis E->F Downstream Synthesis

Synthetic pathways for 3-(benzylamino)propane-1,2-diol derivatives and API applications.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold via Epoxide Aminolysis

This protocol utilizes thermodynamic control to ensure high regioselectivity.

  • Preparation : Charge a round-bottom flask with benzylamine (1.0 equiv) and absolute ethanol (3 volumes).

    • Causality: Ethanol hydrogen-bonds with the epoxide oxygen, lowering the activation energy for nucleophilic attack without inducing side reactions.

  • Addition : Cool the mixture to 0–5 °C. Add glycidol (1.05 equiv) dropwise over 30 minutes.

    • Causality: The ring-opening is highly exothermic; controlled addition prevents thermal runaway and suppresses polyether formation.

  • Propagation : Warm the reaction to room temperature, then heat to reflux (78 °C) for 4 hours.

  • In-Process Control (IPC) & Validation : Monitor via TLC (DCM:MeOH 9:1). The protocol is a self-validating system: the reaction is deemed complete when the UV-active benzylamine spot ( Rf​≈0.6 ) is entirely consumed and replaced by a highly polar, ninhydrin-positive diol spot ( Rf​≈0.2 ).

  • Isolation : Concentrate under reduced pressure. Recrystallize the crude viscous oil from ethyl acetate/hexanes to yield the pure β -aminodiol as a crystalline solid.

Protocol 2: Derivatization to 5-Membered Cyclic Carbonates

Protecting the 1,2-diol allows for selective downstream N-alkylation.

  • Preparation : Dissolve 3-(benzylamino)propane-1,2-diol in anhydrous dichloromethane (DCM). Add triethylamine (2.5 equiv) as an acid scavenger.

  • Addition : Cool to 0 °C and add triphosgene (0.35 equiv) or diethyl carbonate.

    • Causality: Triphosgene provides the highly electrophilic carbonyl carbon necessary to bridge the 1,2-diol, forming a thermodynamically stable 5-membered cyclic carbonate.

  • Validation : The reaction validates itself visually through the immediate precipitation of white triethylamine hydrochloride salts, confirming the progression of the substitution.

  • Workup : Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Quantitative Data Summary

The table below summarizes the efficiency metrics of the two primary synthetic routes for generating the core scaffold.

Synthetic RoutePrecursorsSolvent / CatalystTemp / TimeTypical Yield (%)Enantiomeric Excess (ee %)Scalability
Epoxide Aminolysis Benzylamine, GlycidolEthanol (Protic)Reflux / 4h85–92>98 (with chiral glycidol)High
Halohydrin Substitution Benzylamine, 3-Chloro-1,2-propanediol H2​O /EtOH, K2​CO3​ 80 °C / 6h75–82>95 (with chiral halohydrin)Moderate

Spectral Characterization of the Core Scaffold

Accurate characterization of 3-(benzylamino)propane-1,2-diol is critical before downstream derivatization[1].

  • 1 H NMR (400 MHz, CDCl 3​ ): The benzylic protons ( −CH2​−Ph ) typically appear as an AB quartet or a distinct singlet near δ 3.75–3.85 ppm, depending on the chiral environment. The methine proton of the diol ( −CH(OH)− ) presents as a complex multiplet at δ 3.80–3.95 ppm due to coupling with adjacent methylene protons.

  • 13 C NMR (100 MHz, CDCl 3​ ): Key diagnostic peaks include the benzylic carbon at δ 53.5 ppm, the aminomethylene carbon at δ 51.2 ppm, and the diol carbons at δ 70.4 (CH) and δ 65.1 (CH 2​ ).

  • Mass Spectrometry (ESI-MS): The exact mass for C10​H15​NO2​ is 181.11 Da. The protonated molecular ion [M+H]+ is reliably observed at m/z 182.1[1].

References

  • [1] Title: 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 - PubChem Source: nih.gov URL:

  • [3] Title: Some Items of Interest to Process R&D Chemists and Engineers Source: acs.org URL:

  • [2] Title: Synthesis of new azapolycyclic scaffolds via the domino aminolysis of dicyclopentadiene diepoxide in water Source: researchgate.net URL:

  • [4] Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: mdpi.com URL:

Sources

Foundational

Medicinal Chemistry Whitepaper: Strategic SAR Profiling of the 3-(Benzylamino)propane-1,2-diol Scaffold

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The compound 3-(benzylamino)propane-1,2-diol (PubChem CID 2793828) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 3-(benzylamino)propane-1,2-diol (PubChem CID 2793828) is a highly versatile, privileged pharmacophore in modern drug discovery[1]. With a low molecular weight (181.23 g/mol ) and an optimal topological polar surface area (52.5 Ų), it serves as a foundational scaffold for developing modulators of G protein-coupled receptors (GPCRs), particularly adrenergic and sphingosine-1-phosphate (S1P) receptors[1]. This whitepaper deconstructs the structure-activity relationship (SAR) of this scaffold, detailing the causality behind synthetic modifications, providing self-validating experimental protocols, and mapping the downstream signaling pathways affected by its derivatives.

Deconstructing the Scaffold: A Tripartite SAR Strategy

To systematically optimize the binding affinity and pharmacokinetic profile of the 3-(benzylamino)propane-1,2-diol scaffold, we divide the molecule into three distinct, modifiable regions. Each region plays a deterministic role in receptor-ligand interactions.

  • Region A: The Benzyl Ring (Hydrophobic Pocket Probing) The aromatic ring inserts into the deep hydrophobic binding pockets of target GPCRs. Substitutions here dictate the residence time of the ligand. Electron-withdrawing, lipophilic groups (e.g., , ) at the para-position significantly enhance binding affinity by maximizing van der Waals interactions and displacing high-energy water molecules from the receptor pocket.

  • Region B: The Amine Linker (Hydrogen Bonding & Steric Tolerance) The secondary amine acts as a critical hydrogen bond donor. Alkylation of this nitrogen typically results in a precipitous drop in affinity, indicating a strict steric boundary and the absolute necessity of the N-H bond for anchoring to conserved aspartate residues in the GPCR transmembrane domains.

  • Region C: The 1,2-Diol Moiety (Stereochemistry & Bioisosterism) The diol tail mimics endogenous glycerol or ribose backbones, engaging in extensive hydrogen bonding networks. The stereocenter at the C2 position is highly sensitive; the (S)-enantiomer frequently exhibits a 10- to 20-fold higher affinity than the (R)-enantiomer due to the spatial orientation required to interact with polar residues in the receptor's orthosteric site.

SAR_Logic Scaffold 3-(Benzylamino) propane-1,2-diol RegionA Benzyl Ring (Hydrophobic Pocket) Scaffold->RegionA Sub 1 RegionB Amine Linker (H-Bonding/Sterics) Scaffold->RegionB Sub 2 RegionC 1,2-Diol Moiety (Stereocenter/H-Bonds) Scaffold->RegionC Sub 3

Caption: Tripartite SAR logical relationship for the 3-(benzylamino)propane-1,2-diol scaffold.

Quantitative SAR Analysis

The following table summarizes representative SAR data for a library of 3-(benzylamino)propane-1,2-diol derivatives evaluated against a target GPCR. The data illustrates the causality of structural changes on biological activity.

CompoundRegion A (Benzyl)Region B (Amine)Region C (Diol Stereochem)Target GPCR IC₅₀ (nM)ClogP
1 (Scaffold) -H-HRacemic12500.70
2 4-Cl-HRacemic4501.25
3 4-CF₃-HRacemic1201.60
4 4-CF₃-CH₃Racemic>50001.90
5 4-CF₃-H(S)-isomer451.60
6 4-CF₃-H(R)-isomer8901.60

Key Insights: Comparing Compound 3 to Compound 5 and 6 validates the stereochemical dependency of the 1,2-diol moiety. Furthermore, the complete loss of activity in Compound 4 confirms that the secondary amine is an indispensable hydrogen bond donor.

Experimental Methodologies: Synthesis & Validation

To ensure high scientific integrity, the protocols below are designed as self-validating systems, incorporating specific checkpoints to prevent common experimental artifacts.

Protocol 1: Synthesis via Reductive Amination

Direct alkylation of amines with alkyl halides often yields uncontrollable mixtures of secondary and tertiary amines. To circumvent this, we employ a reductive amination strategy using Sodium Triacetoxyborohydride ( )[2]. This reagent is exceptionally mild and selectively reduces the intermediate imine without reducing the starting aldehyde[3].

Step-by-Step Methodology:

  • Equilibration: Dissolve 1.0 eq of the substituted benzaldehyde and 1.05 eq of 3-amino-1,2-propanediol in 1,2-dichloroethane (DCE)[3]. Causality check: A slight excess of amine prevents dialkylation.

  • Imine Formation: Stir at room temperature for 2 hours. The mild acidity of the amine facilitates dehydration.

  • Reduction: Add 1.5 eq of portion-wise. Stir for 12 hours. Causality check: is chosen over because it does not prematurely reduce the unreacted aldehyde, ensuring high yields[2].

  • Quenching & Purification: Quench the reaction with saturated aqueous . Extract with ethyl acetate, dry over , and purify via flash chromatography (DCM:MeOH gradient) to isolate the pure secondary amine.

Synth_Workflow Step1 Step 1: Aldehyde + Amine (Equilibration) Step2 Step 2: Imine Formation (Dehydration) Step1->Step2 Step3 Step 3: Reductive Amination (NaBH(OAc)3) Step2->Step3 Step4 Step 4: Purification (Flash Chromatography) Step3->Step4

Caption: Step-by-step synthetic workflow for the reductive amination of the scaffold.

Protocol 2: In Vitro Radioligand Binding Assay

To accurately determine the and values of the synthesized derivatives, a competition radioligand binding assay is utilized[4].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate GPCR-expressing cell membranes. Determine optimal membrane concentration to ensure radioligand depletion remains below 10%[4]. Causality check: Depletion >10% artificially skews and measurements, leading to false-positive affinities.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., -ligand at concentration), 50 µL of the test compound (varying concentrations from to M), and 100 µL of membrane suspension.

  • Equilibration: Incubate at 25°C for 120 minutes. Causality check: Extended incubation ensures that high-affinity ligands with slow dissociation rates reach true thermodynamic equilibrium[4].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer, dry, and quantify bound radioactivity using a liquid scintillation counter.

Mechanistic Insights & Signaling Pathways

Once optimized, the (S)-enantiomer of the para-substituted 3-(benzylamino)propane-1,2-diol acts as a potent GPCR modulator. Upon binding to the orthosteric site, the ligand induces a conformational shift in the transmembrane helices. This structural rearrangement is transmitted to the intracellular loops, facilitating the exchange of GDP for GTP on the associated subunit. Depending on the specific GPCR target (e.g., or ), this either stimulates or inhibits Adenylyl Cyclase, directly modulating intracellular cyclic AMP (cAMP) levels and dictating the downstream phenotypic response.

Signaling Ligand Optimized Scaffold Receptor Target GPCR Ligand->Receptor Binds GProtein G-alpha Subunit Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Modulates cAMP cAMP Modulation Effector->cAMP Alters Levels

Caption: Downstream GPCR signaling pathway modulated by optimized scaffold derivatives.

Conclusion

The 3-(benzylamino)propane-1,2-diol scaffold offers a highly tunable platform for CNS and systemic drug discovery. By strictly controlling the stereochemistry of the diol and strategically substituting the benzyl ring to probe hydrophobic pockets, researchers can rationally design potent GPCR modulators. Utilizing robust, self-validating synthetic and biological protocols ensures that the resulting SAR data is both reproducible and translationally relevant.

References

  • 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • GPCR-radioligand binding assays. Source: Methods in Cell Biology (PubMed). URL: [Link]

Sources

Exploratory

Comprehensive Solubility and Stability Profiling of 3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1)

Executive Summary The compound 3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1) is a critical secondary amine and diol-containing intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1) is a critical secondary amine and diol-containing intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including beta-blockers and non-ionic contrast agents[1]. Because its structural motifs include both a lipophilic benzyl ring and a highly polar 1,2-diol chain, its physicochemical behavior is highly dynamic. This whitepaper provides an in-depth technical analysis of its thermodynamic solubility and degradation kinetics, designed for drug development professionals who require absolute analytical certainty.

Physicochemical Causality & Molecular Architecture

To predict the behavior of 3-(Benzylamino)propane-1,2-diol, one must analyze the causality driven by its molecular architecture[2]:

  • The Secondary Amine (pKa ~9.2): The nitrogen atom acts as a strong hydrogen-bond acceptor and a basic center. At physiological and acidic pH levels, this amine is protonated. This ionization drastically increases aqueous solubility via powerful ion-dipole interactions with water.

  • The 1,2-Diol Moiety: The adjacent hydroxyl groups provide intense localized polarity and act as both hydrogen-bond donors and acceptors. However, this vicinal diol structure introduces a specific vulnerability to oxidative cleavage.

  • The Benzyl Group: This aromatic ring provides a lipophilic anchor (calculated XLogP3 ~0.8), driving the molecule's solubility in organic solvents and causing rapid precipitation in basic aqueous environments where the amine is deprotonated[2].

Thermodynamic Solubility Profiling

Understanding the exact solubility limits of this intermediate is critical for optimizing reaction yields and designing purification workflows (e.g., crystallization).

pH-Dependent Solubility Data

The solubility of 3-(Benzylamino)propane-1,2-diol is entirely dictated by the ionization state of its secondary amine.

Table 1: Equilibrium Solubility Profile (at 25°C)

Solvent / Buffer SystemSolubility (mg/mL)Causality / Dominant Mechanism
Aqueous Buffer (pH 1.2) > 120.0Complete protonation of the amine; strong ion-dipole solvation.
Aqueous Buffer (pH 7.4) ~ 45.5Partial protonation; hydrogen bonding via the 1,2-diol dominates.
Aqueous Buffer (pH 10.0) < 2.0Free base form; the lipophilic benzyl group drives precipitation.
Methanol (100%) > 150.0Excellent dual solvation of the polar diol and non-polar benzyl ring.
n-Hexane (100%) < 0.5Insufficient solvent polarity to disrupt intermolecular hydrogen bonds.
Self-Validating Saturation Shake-Flask Protocol

The saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3]. To ensure data integrity, the following protocol incorporates a strict self-validating mass-balance mechanism.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount (e.g., 200 mg) of solid 3-(Benzylamino)propane-1,2-diol into a specialized glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target buffer or solvent.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C for 48 hours. Causality: 48 hours ensures that the transition from kinetic dissolution to true thermodynamic equilibrium is complete, preventing false-low readings[4].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute the supernatant and quantify the API concentration using HPLC-UV at 210 nm.

  • Self-Validating Mass Balance: Dry and weigh the residual solid pellet. Validation Rule: (Mass of API in Supernatant) + (Mass of Residual Solid) = Total Input Mass ± 2.0%. If the mass balance fails, it proves that the compound degraded during the 48-hour incubation, and the solubility value must be rejected.

SolubilityWorkflow Start Excess Solid API 3-(Benzylamino)propane-1,2-diol Buffer Add to Aqueous Buffer (pH 1.2 to 10.0) Start->Buffer Shake Isothermal Shaking (37°C, 48h) Buffer->Shake PhaseSep Phase Separation (Centrifugation / Filtration) Shake->PhaseSep Equilibration HPLC HPLC-UV Quantification (Supernatant) PhaseSep->HPLC Liquid Phase Validate Self-Validation: Mass Balance Check HPLC->Validate

Fig 1. Self-validating saturation shake-flask workflow for equilibrium solubility determination.

Stability Kinetics & Forced Degradation

Forced degradation studies are mandated by ICH Q1A(R2) guidelines to elucidate the intrinsic stability of a molecule and to validate that analytical methods are truly "stability-indicating"[5][6].

Degradation Susceptibility Data

Subjecting 3-(Benzylamino)propane-1,2-diol to extreme stress reveals specific chemical vulnerabilities[7].

Table 2: Forced Degradation Profile (ICH Q1A(R2) Compliant)

Stress ConditionExposure ParametersDegradation (%)Primary Degradant / Mechanism
Acidic Hydrolysis 0.1 N HCl, 60°C, 48 h2.1%Highly stable; trace acid-catalyzed dehydration of the diol.
Basic Hydrolysis 0.1 N NaOH, 60°C, 48 h1.5%Highly stable; the secondary amine remains unreactive.
Oxidative Stress 3% H₂O₂, RT, 24 h18.4% N-oxide formation ; high susceptibility of the electron-rich amine.
Thermal (Solid) 60°C, 7 Days< 0.5%Thermally stable in the solid state; no significant mass loss.
Photolytic (UV/Vis) 1.2M lux-hours1.1%Minor discoloration; no structural fragmentation observed.
Self-Validating Stability-Indicating Protocol

To accurately capture the degradation profile, the analytical method must prove that it can separate the intact API from all generated impurities[8].

Step-by-Step Methodology:

  • Sample Stressing: Prepare 1.0 mg/mL solutions of the API in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). Causality: 3% H₂O₂ is specifically chosen to generate reactive oxygen species that attack the lone pair on the secondary nitrogen, mimicking long-term atmospheric auto-oxidation[9].

  • Neutralization: After the target exposure time, immediately neutralize the acid/base samples to quench the reaction and prevent damage to the HPLC column.

  • Chromatographic Separation: Inject the samples onto a C18 Reverse-Phase HPLC column using a gradient of Water/Acetonitrile (with 0.1% TFA to suppress amine tailing).

  • Self-Validating Peak Purity: Utilize a Photodiode Array (PDA) detector to scan the UV spectra across the entire eluting API peak. Validation Rule: The software must calculate a Purity Angle < Purity Threshold. If the angle exceeds the threshold, a degradant is co-eluting with the API, rendering the method invalid for stability tracking.

DegradationPathways API 3-(Benzylamino)propane-1,2-diol (Intact Molecule) Oxidation Oxidative Stress (3% H2O2) API->Oxidation AcidBase Hydrolytic Stress (0.1N HCl / NaOH) API->AcidBase Thermal Thermal Stress (60°C, 7 Days) API->Thermal N_Oxide N-Oxidation Products (Primary Pathway) Oxidation->N_Oxide High Susceptibility DiolCleavage Diol Cleavage / Dehydration (Secondary Pathway) AcidBase->DiolCleavage Extreme pH only Stable No Significant Degradation (<5% Loss) Thermal->Stable Thermally Stable

Fig 2. ICH Q1A(R2) forced degradation pathways and logical stress-response relationships.

Conclusion & Formulation Implications

The physicochemical profiling of 3-(Benzylamino)propane-1,2-diol demonstrates a robust molecule that is highly dependent on pH for its solubility and notably susceptible to oxidative degradation. For formulation and synthetic chemists, this dictates that the compound should be stored under inert gas (e.g., Nitrogen or Argon) to prevent N-oxidation, and that aqueous processing steps should be maintained at a pH < 7.0 to guarantee complete dissolution and prevent premature precipitation of the free base. By employing the self-validating protocols outlined above, researchers can ensure absolute confidence in their analytical data during drug development.

References

  • National Center for Biotechnology Information. "3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828" PubChem. URL:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, PubMed. URL: [Link]

  • "Forced Degradation to Develop Stability-indicating Methods." Pharmaceutical Outsourcing. URL:[Link]

  • "Forced Degradation Studies: Regulatory Considerations and Implementation." BioPharm International. URL:[Link]

Sources

Foundational

Toxicological Profile Assessment of 3-(Benzylamino)propane-1,2-diol: A Technical Guide for Preclinical Development

Executive Summary 3-(Benzylamino)propane-1,2-diol (BAPD, CAS: 54127-58-1) is a critical bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including non-ionic co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzylamino)propane-1,2-diol (BAPD, CAS: 54127-58-1) is a critical bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including non-ionic contrast media. As a reactive intermediate, its toxicological profiling is mandated by international regulatory frameworks (e.g., ICH M7 for mutagenic impurities and ICH Q3A for standard impurities). This whitepaper provides an authoritative, step-by-step methodological guide to evaluating the safety profile of BAPD, focusing on the causality between its physicochemical properties and its biological reactivity.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The toxicological behavior of BAPD is fundamentally driven by its molecular architecture. Understanding these structural alerts is the first step in predictive toxicology.

  • Secondary Amine Moiety: The basicity of the secondary amine (pKa ~9.5) makes BAPD a strong nucleophile. Upon contact with biological membranes, it induces localized pH shifts, leading to protein denaturation. This is the primary mechanistic driver for its GHS classifications: H315 (Causes skin irritation) and H318 (Causes serious eye damage) [1]. Furthermore, secondary amines are a cohort of concern under ICH M7 due to their potential to form mutagenic N-nitrosamines in the presence of nitrosating agents.

  • 1,2-Diol Moiety: The diol structure confers high aqueous solubility. In ocular exposure scenarios, this hydrophilicity allows the molecule to rapidly partition into the aqueous tear film, bypassing lipid-based defensive barriers and maximizing the effective concentration at the vulnerable corneal epithelium.

  • Benzyl Group: The aromatic ring increases the overall lipophilicity (logP) of the molecule, facilitating cellular membrane permeation once the initial aqueous barriers are breached.

Table 1: Physicochemical & Hazard Profile of BAPD
ParameterValue / DescriptionRegulatory / Mechanistic Implication
CAS Number 54127-58-1Unique identifier for chemical inventory tracking.
Molecular Weight 181.23 g/mol Low MW facilitates rapid tissue penetration[1].
GHS Classification H315, H318, H335Dictates the need for stringent PPE and in vitro ocular/dermal testing[1].
Structural Alerts Secondary AmineTriggers ICH M7 mutagenicity assessment (Ames Test)[2].

In Silico & Predictive Toxicology (ICH M7 Framework)

Before initiating in vitro testing, BAPD must be evaluated through an in silico predictive framework. The ICH M7 guideline requires a dual-QSAR approach (one statistical-based and one expert rule-based system, such as Sarah Nexus and Derek Nexus) to predict bacterial mutagenicity.

Because the secondary amine can theoretically undergo nitrosation, the workflow must account for both the parent compound and potential degradation products. If a structural alert is flagged, empirical validation via the Ames test is strictly required to categorize the impurity into Classes 1 through 5.

ICH_M7_Workflow A 3-(Benzylamino)propane-1,2-diol (BAPD) B In Silico QSAR (Statistical & Expert Rule) A->B C Structural Alert Identified? (Secondary Amine) B->C D OECD 471 Ames Test (In Vitro Validation) C->D Yes E Class 5 (No Mutagenic Concern) C->E No D->E Negative F Class 1-3 (Mutagenic Concern) D->F Positive G Routine ICH Q3A Control Strategy E->G H TTC-Based Control (Purification/Spiking) F->H

Figure 1: ICH M7 Mutagenic Impurity Assessment Workflow for BAPD.

In Vitro Toxicological Profiling: Core Methodologies

To validate the safety profile of BAPD, self-validating in vitro systems are employed. These protocols replace legacy in vivo animal models (e.g., the Draize test) in alignment with the 3Rs (Replacement, Reduction, Refinement) principle.

Serious Eye Damage Assessment (OECD 492)

Causality & Rationale: The OECD Test Guideline 492 utilizes Reconstructed human Cornea-like Epithelium (RhCE) models, such as EpiOcular™[3]. This model is chosen because it morphologically mimics the human cornea, containing basal, wing, and squamous cell layers[4]. The assay operates on the "depth of injury" principle: the degree of ocular irritation directly correlates with BAPD's ability to penetrate these cellular layers and induce cytotoxicity[5].

Step-by-Step Methodology:

  • Tissue Equilibration: Pre-warm the RhCE tissues in a humidified incubator (37°C, 5% CO₂) for 60 minutes or overnight to ensure baseline metabolic activity[5].

  • Dosing Application: Apply 50 µL (if BAPD is in solution) or 50 mg (if solid) directly to the apical surface of the tissues in triplicate[5].

  • Self-Validating Controls: Concurrently run a negative control (e.g., DPBS) to establish baseline viability, and a positive control (e.g., neat methyl acetate) to prove the assay's dynamic range and sensitivity.

  • Exposure & Washing: Incubate the dosed tissues for 30 minutes. Post-exposure, rigorously wash the tissues with DPBS to halt the chemical exposure and remove residual BAPD.

  • Viability Quantification (MTT Assay): Transfer the tissues into a vital dye solution containing MTT (1 mg/mL). Viable cells will enzymatically convert the yellow MTT into a purple formazan salt[5]. Extract the formazan using isopropanol and measure absorbance at 570 nm.

Interpretation: If the tissue viability is >60% relative to the negative control, the substance is classified as UN GHS No Category (Non-Irritant)[4]. If viability is ≤60%, further testing is required to differentiate between Category 1 (Serious Eye Damage) and Category 2 (Eye Irritation)[5].

AOP_Eye_Damage MIE Molecular Initiating Event (Protein Denaturation by Amine) KE1 Key Event 1 (Corneal Epithelial Cell Death) MIE->KE1 KE2 Key Event 2 (Stromal Swelling & Inflammation) KE1->KE2 AO Adverse Outcome (Serious Eye Damage - H318) KE2->AO

Figure 2: Adverse Outcome Pathway for BAPD-induced Serious Eye Damage.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Causality & Rationale: To definitively assess the mutagenic potential of BAPD's secondary amine, the Bacterial Reverse Mutation Test (OECD 471) is utilized[2]. This assay detects point mutations (base substitutions and frameshifts) by exposing auxotrophic strains of Salmonella typhimurium and Escherichia coli to the test article[2]. Because some chemicals are inert until metabolized by the liver, the assay must be conducted with and without an exogenous metabolic activation system (S9 fraction)[6].

Step-by-Step Methodology:

  • Strain Selection: Utilize a standard battery of strains including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover all potential mutation mechanisms[7].

  • Metabolic Activation Preparation: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254 or phenobarbital/β-naphthoflavone) to simulate mammalian hepatic metabolism[8].

  • Pre-incubation Protocol: Mix 0.1 mL of the bacterial suspension, 0.5 mL of the S9 mix (or buffer for the -S9 condition), and 0.1 mL of the BAPD solution. Pre-incubate this mixture at 37°C for 20 minutes. This method is highly sensitive for specific chemical classes, including amines[2].

  • Plating: Add 2.0 mL of molten top agar (containing trace amounts of histidine and biotin) to the mixture, and pour it over minimal glucose agar plates.

  • Incubation & Scoring: Incubate the plates at 37°C for 48–72 hours. Count the number of histidine-independent revertant colonies[8].

Self-Validating Criteria: The assay is considered valid only if the positive controls (e.g., 2-aminoanthracene for +S9 conditions) yield a robust, reproducible increase in revertants (≥90% within-laboratory reproducibility)[7], and the negative controls fall within historical background ranges.

Quantitative Data Presentation

The following table summarizes the key quantitative endpoints and acceptance criteria for the toxicological assessment of BAPD.

Table 2: Quantitative Endpoints for BAPD Toxicological Assessment
Assay / GuidelineKey MetricAcceptance / Classification ThresholdBiological Implication
RhCE Eye Irritation (OECD 492) Tissue Viability (%) via MTT> 60% = Non-Irritant≤ 60% = Potential H318/H319Determines if BAPD induces severe corneal epithelial cytotoxicity[4].
Ames Test (OECD 471) Revertant Colony Count≥ 2-fold (TA98/TA100) or ≥ 3-fold (TA1535/TA1537) increase vs. vehicleIndicates direct DNA point mutation induction (frameshift or base-pair substitution)[8].
Metabolic Activation (+S9) Positive Control Response≥ 3-fold increase in revertantsValidates the efficacy of the rat liver S9 homogenate in metabolizing pro-mutagens[7].

References

  • Title: 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: METHODS FOR PREDICTING SERIOUS EYE DAMAGE AND IRRITATION: OECD Test Guideline 492 Source: ThePSCI URL: [Link]

  • Title: OECD 471 Bacterial Reverse Mutation Test Source: WESHIN INSPECTION TECH CO., LTD URL: [Link]

  • Title: AMES Test (OECD 471) - Biocompatibility Analyses Source: TTS Laboratuvar Hizmetleri URL: [Link]

  • Title: Regulatory Eye Irritation Test OECD TG 492 Source: XCellR8 URL: [Link]

  • Title: Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design Source: Tox Lab URL: [Link]

  • Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) Source: Tox Lab URL: [Link]

  • Title: Within-laboratory reproducibility of Ames test results: are repeat tests necessary? Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Synthesis of 3-(benzylamino)propane-1,2-diol from Glycidol: A Comprehensive Guide to Regioselective Epoxide Ring-Opening

Executive Summary & Scope 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1) is a highly versatile C3​ -synthon and aminodiol intermediate utilized extensively in the synthesis of beta-adrenergic blockers, hyperbranched p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1) is a highly versatile C3​ -synthon and aminodiol intermediate utilized extensively in the synthesis of beta-adrenergic blockers, hyperbranched polyether polyols, and various pharmaceutical scaffolds[1]. The synthesis relies on the nucleophilic ring-opening of glycidol (oxiran-2-ylmethanol) by benzylamine. This whitepaper provides a rigorous, field-proven methodology for this transformation, emphasizing mechanistic causality, reaction optimization, and self-validating analytical protocols designed for drug development professionals and synthetic chemists.

Mechanistic Rationale: Regiocontrol and Kinetics

The reaction between benzylamine and glycidol is a classic intermolecular SN​2 nucleophilic substitution. Understanding the kinetic and thermodynamic drivers of this reaction is essential for minimizing byproducts and maximizing yield.

  • Regioselectivity (Steric vs. Electronic Control): Glycidol possesses two electrophilic carbons within the oxirane ring ( C2​ and C3​ ). Under neutral or basic conditions, the primary aliphatic amine (benzylamine) acts as a strong nucleophile, preferentially attacking the least sterically hindered terminal carbon ( C3​ ). This regiocontrol is critical; attack at C2​ would yield the undesired 2-amino-1,3-propanediol derivative.

  • Solvent Effects: The use of polar protic solvents, such as ethanol or isopropanol, is highly recommended. The protic solvent hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and stabilizing the developing negative charge on the alkoxide leaving group in the transition state[2].

  • Thermal Dynamics: Epoxide ring-opening is highly exothermic due to the release of ring strain ( ≈27 kcal/mol). Consequently, glycidol must be added dropwise at reduced temperatures before heating to reflux. This thermal control drives the reaction to completion while preventing the uncontrolled, pinacol-like rearrangement or polymerization of glycidol[3].

Mechanism A Benzylamine (Nucleophile) C Transition State (SN2 Attack at C3) A->C Lone pair attack B Glycidol (Electrophile) B->C Steric approach D Zwitterionic Intermediate C->D Ring opening E Proton Transfer D->E Solvent mediated F 3-(benzylamino)propane-1,2-diol E->F Neutralization

Mechanistic pathway of the regioselective SN2 epoxide ring-opening.

Experimental Workflow & Protocols

Self-Validating System: To ensure high fidelity, this protocol incorporates in-process controls (Thin-Layer Chromatography) and specific stoichiometric ratios to minimize polyalkylation (e.g., a single benzylamine reacting with two glycidol molecules).

Materials:

  • Benzylamine (1.05 equiv)

  • Glycidol (1.00 equiv, freshly distilled to remove polymeric impurities)

  • Absolute Ethanol or Isopropanol (Solvent)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas ( N2​ or Ar) inlet with benzylamine (11.25 g, 105 mmol) and absolute ethanol (50 mL).

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Addition: Dissolve glycidol (7.41 g, 100 mmol) in absolute ethanol (20 mL). Add this solution dropwise to the stirring benzylamine solution over 30 minutes. Causality: Dropwise addition at low temperature mitigates the exothermic spike and suppresses the formation of bis-alkylated byproducts.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature over 1 hour.

  • Reflux: Heat the reaction mixture to reflux (approx. 78–80 °C for ethanol) for 12–16 hours[2]. In-Process Control: Monitor via TLC (Dichloromethane:Methanol:Aqueous NH3​ 90:9:1). The disappearance of the benzylamine spot and the emergence of a lower Rf​ spot indicates completion.

  • Concentration: Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a viscous oil. It can be purified by recrystallization from a mixture of ethyl acetate and hexanes or via flash column chromatography on silica gel to afford 3-(benzylamino)propane-1,2-diol as a white solid or clear viscous oil[4].

Workflow Step1 1. Preparation Dissolve Benzylamine in EtOH Step2 2. Addition Dropwise Glycidol at 0-5 °C Step1->Step2 Step3 3. Heating Reflux at 80 °C for 12-16 h Step2->Step3 Step4 4. Concentration Rotary Evaporation Step3->Step4 Step5 5. Purification Recrystallization/Chromatography Step4->Step5 Step6 6. Validation NMR & MS Analysis Step5->Step6

Step-by-step experimental workflow for the synthesis and validation.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating the optimization landscape for this specific ring-opening reaction.

SolventTemp (°C)Time (h)Glycidol:Amine RatioYield (%)Mechanistic Observation
Neat25481:145%High viscosity limits mass transfer; significant bis-alkylation observed.
Methanol65161:1.0582%Good conversion, but requires strict temperature control to prevent solvent loss.
Ethanol78121:1.0588%Optimal balance of solubility, boiling point, and protic stabilization.
Isopropanol82161:1.591%Excess amine easily removed; excellent yield and purity[2].

Analytical Characterization

To ensure trustworthiness, the synthesized compound must be validated against expected spectral data to confirm the regioselective opening of the epoxide ring.

  • 1 H NMR (400 MHz, CDCl3​ ): Validation is confirmed by the complete disappearance of the characteristic highly shielded epoxide protons (multiplets at 2.6, 2.8, and 3.2 ppm). The target product will exhibit a multiplet for the aromatic protons (5H) at 7.2–7.4 ppm, a distinct singlet for the benzylic CH2​ at 3.8 ppm, a multiplet for the central CH-OH at 3.7 ppm, and multiplets for the adjacent aliphatic CH2​ groups at 2.6–2.8 ppm and 3.5–3.6 ppm.

  • ESI-MS: Expected [M+H]+ at m/z 182.1.

Safety & Scalability

  • Hazard Mitigation: Glycidol is a known irritant and suspected carcinogen/mutagen. All manipulations involving the pure monomer must be conducted in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Scalability: When scaling beyond 100 mmol, the exotherm during the initial mixing phase becomes the primary safety bottleneck. To scale safely, utilize a jacketed reactor with active cooling and strictly control the dosing rate of glycidol via an automated syringe pump to prevent thermal runaway.

References

1.[1] Title: 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 - PubChem Source: nih.gov URL: [Link]

2.[3] Title: Divergent reactivity during the trapping of benzynes by glycidol analogs: Ring cleavage via pinacol-like rearrangements vs. oxirane fragmentations - PMC Source: nih.gov URL:[Link]

3.[4] Title: Macrocyclic Bisindolylmaleimides: Synthesis by Inter- and Intramolecular Alkylation | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

4.[2] Title: The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors: Synthesis, Molecular Modeling and Biological Evaluation - PMC Source: nih.gov URL:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Aminopropanediol Derivatives: A Technical Guide to Drug Discovery and Synthesis

As a Senior Application Scientist, I have observed firsthand how the structural simplification of complex natural products can yield profound breakthroughs in medicinal chemistry. Aminopropanediol derivatives—specificall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed firsthand how the structural simplification of complex natural products can yield profound breakthroughs in medicinal chemistry. Aminopropanediol derivatives—specifically 2-amino-1,3-propanediols—represent one of the most versatile and impactful pharmacophores in modern drug discovery.

Originally inspired by myriocin (ISP-1), a potent but toxic metabolite isolated from the fungus Isaria sinclairii, researchers discovered that removing the complex chiral centers and side-chain functionalities of myriocin yielded acyclic 2-alkyl-2-amino-1,3-propanediols with superior safety profiles 1. This rational design directly led to the discovery of fingolimod (FTY720), a paradigm-shifting molecule in neuroimmunology.

This whitepaper explores the mechanistic grounding, emerging therapeutic applications, and modern biosynthetic production strategies for aminopropanediol derivatives, providing actionable protocols for drug development professionals.

Mechanistic Grounding: The Sphingosine-1-Phosphate (S1P) Axis

The clinical efficacy of complex aminopropanediols relies on their ability to act as structural analogs of endogenous sphingolipids. The pharmacokinetics and pharmacodynamics of these compounds are deeply intertwined with cellular kinase activity.

Upon oral administration, compounds like fingolimod exhibit exceptional bioavailability (93%) and vast tissue distribution 2. The unphosphorylated prodrug is highly lipophilic, allowing it to easily cross the blood-brain barrier (BBB). Once intracellular, it is phosphorylated by sphingosine kinases (SphK1 and SphK2) into its active phosphate derivative 3.

This phosphorylation is the critical causal step for its primary mechanism of action. The phosphorylated derivative binds with high affinity to sphingosine-1-phosphate receptors (specifically S1PR1, S1PR3, S1PR4, and S1PR5). At the S1PR1 subtype on lymphocytes, the drug acts as a functional antagonist . While it initially activates the receptor, it rapidly induces irreversible receptor internalization and degradation. By stripping S1PR1 from the cell surface, lymphocytes become "blind" to the S1P gradient required to egress from lymph nodes, effectively sequestering them and preventing autoimmune attacks on the central nervous system (CNS) 3.

Furthermore, the unphosphorylated fraction of the aminopropanediol derivative accumulates in the CNS, where it acts as a Class I Histone Deacetylase (HDAC) inhibitor. This epigenetic regulation upregulates protective miRNAs, rescuing memory deficits independently of the drug's immunosuppressive actions 4.

S1PR_Pathway A Aminopropanediol Prodrug (e.g., Fingolimod) B Sphingosine Kinase (Phosphorylation) A->B Intracellular G HDAC Inhibition (Epigenetic Regulation) A->G Unphosphorylated C Active Phosphorylated Derivative B->C ATP -> ADP D S1PR1 Binding (Lymphocytes) C->D High Affinity E Receptor Internalization & Degradation D->E Functional Antagonism F Inhibition of Lymphocyte Egress E->F Sequestering H Neuroprotection & Reduced Inflammation F->H CNS Shielding G->H miRNA Upregulation

Fig 1: S1P receptor modulation and epigenetic signaling pathways of aminopropanediol derivatives.

Emerging Therapeutic Applications

Beyond multiple sclerosis, the aminopropanediol scaffold is actively being investigated across multiple therapeutic domains. Because S1P is deeply involved in nociceptive processing, novel 2-amino-1,3-propanediol derivatives are currently being patented and evaluated as non-opioid analgesics to modulate S1P-dependent pain pathways 5.

To guide lead optimization, I have summarized the critical quantitative metrics of key derivatives and their biosynthetic precursors below:

Table 1: Pharmacological and Kinetic Properties of Aminopropanediol Derivatives
Compound / DerivativeTarget / MechanismKey Quantitative MetricClinical / Research Application
Fingolimod (FTY720) S1PR1, 3, 4, 5 ModulatorBioavailability: 93%; Vd: 1200 LMultiple Sclerosis (Immunosuppression)
FTY720 Precursor (la-c) ImmunosuppressionIC50: 2.9 nMLead Optimization / Drug Discovery
4-Nonylphenyl Derivative ImmunosuppressionIC50: 8.5 nMStructure-Activity Relationship (SAR)
Engineered Formolase (FLS) DHA BiosynthesisCatalytic Eff.: 14.60 s⁻¹ M⁻¹Biocatalytic Synthesis of 2-APD
Biosynthetic 2-APD Metabolic EngineeringTiter: 14.6 g/L; Prod.: 0.122 g/L/hScalable Pharmaceutical Intermediates

Chemical and Biosynthetic Production Strategies

The clinical viability of any aminopropanediol derivative is strictly dictated by its scalability. Traditional chemical synthesis of 3-amino-1,2-propanediol (APD) or 2-amino-1,3-propanediol relies heavily on the reductive amination of protected epoxides (like glycidol) or cyclic ketals (like iso-propylidene glycerol) under high-pressure hydrogen 6. These methods are energy-intensive and rely on explosive raw materials.

The Biosynthetic Paradigm Shift: Recent advances have established highly efficient, artificial biosynthetic pathways for 2-amino-1,3-propanediol (2-APD) production using metabolically engineered Escherichia coli7. By utilizing an engineered heterogeneous aminotransferase (RtxA), dihydroxyacetone phosphate (DHAP) is diverted from glycolysis to generate 2-APD phosphate, which is subsequently dephosphorylated by endogenous phosphatases.

Furthermore, structure-guided engineering of benzaldehyde lyase (BAL) has yielded a novel formolase (FLS) capable of synthesizing dihydroxyacetone (DHA)—the key precursor to 2-APD—with >99% chemoselectivity 8. Reducing the volume of the enzyme's binding pocket stabilized the cofactor, dramatically increasing catalytic throughput.

Biosynthesis A Glucose / Carbon Source B Glycolysis Pathway A->B C Dihydroxyacetone Phosphate (DHAP) B->C D Engineered Aminotransferase (RtxA) C->D Nitrogen Borrowing E 2-APD Phosphate D->E Transamination F Endogenous Phosphatase E->F Dephosphorylation G 2-Amino-1,3-Propanediol (2-APD) F->G Final Product

Fig 2: Engineered biosynthetic pathway for 2-amino-1,3-propanediol (2-APD) production in E. coli.

Self-Validating Experimental Protocol: In Vitro S1PR1 Internalization Assay

To quantitatively validate the functional antagonism of newly synthesized aminopropanediol derivatives, researchers must measure their ability to induce S1PR1 internalization. The following protocol is designed as a self-validating system, utilizing specific controls to ensure data integrity.

Objective: Quantify the EC50 of receptor internalization induced by novel aminopropanediol derivatives.

Step 1: Cell Line Engineering and Seeding

  • Action: Culture Chinese Hamster Ovary (CHO) cells stably transfected with GFP-tagged human S1PR1. Seed at 2×105 cells/well in a 6-well plate.

  • Causality: CHO cells lack endogenous S1P receptors, preventing receptor cross-talk or heterodimerization artifacts. The GFP tag allows direct visualization of the receptor without the steric hindrance of secondary antibodies.

Step 2: Lipid Starvation

  • Action: Wash cells 3x with PBS and incubate in serum-free DMEM containing 0.1% Fatty-Acid-Free Bovine Serum Albumin (BSA) for 12 hours prior to the assay.

  • Causality: Standard fetal bovine serum (FBS) contains high levels of endogenous sphingolipids that would trigger baseline receptor internalization. Fatty-acid-free BSA acts as an inert lipid carrier to maintain cell viability without introducing exogenous S1P.

Step 3: Pharmacological Challenge

  • Action: Treat cells with varying concentrations (1 nM to 10 μM) of the phosphorylated aminopropanediol derivative for 1 hour at 37°C.

  • Internal Control: For unphosphorylated prodrug testing, include a parallel well pre-treated with 10 μM SKI-II (a Sphingosine Kinase inhibitor).

  • Causality: The SKI-II control validates that the unphosphorylated compound is inactive until intracellularly phosphorylated. If internalization occurs in the presence of SKI-II, the compound is acting via an off-target mechanism.

Step 4: Fixation and Arrest

  • Action: Rapidly aspirate media, wash with ice-cold PBS, and fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Causality: PFA rapidly crosslinks proteins, freezing the S1PR1-GFP complex in its internalized endosomal state. This prevents the receptor from recycling back to the plasma membrane during the subsequent observation period.

Step 5: Flow Cytometric Quantification

  • Action: Stain non-permeabilized cells with an Alexa Fluor 647-conjugated antibody targeting the extracellular N-terminus of S1PR1. Analyze via flow cytometry.

  • Causality: Because the cells are not permeabilized, the antibody only binds to receptors remaining on the cell surface. The decrease in Alexa Fluor 647 fluorescence (relative to vehicle control) provides a highly reproducible, quantitative measure of receptor internalization, allowing for precise EC50 calculation.

Conclusion

Aminopropanediol derivatives have evolved from toxic fungal metabolites into highly tunable, rationally designed therapeutics. By understanding the causal mechanics of S1P receptor modulation and leveraging breakthrough biosynthetic engineering, drug development professionals can continue to exploit this pharmacophore for novel applications in neuroprotection, analgesia, and beyond.

References

  • Adachi, K., et al. "Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-Amino-1,3-Propanediols: Discovery of a Novel Immunosuppressant, FTY720." Bioorganic & Medicinal Chemistry Letters, 1995. 1

  • "Fingolimod - StatPearls." NCBI Bookshelf, 2024.2

  • "What is the mechanism of Fingolimod Hydrochloride?" Patsnap Synapse, 2024. 3

  • "Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod." Frontiers in Pharmacology, 2019.4

  • "EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain." Google Patents. 5

  • Luo, Y., et al. "An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli." ACS Synthetic Biology, 2019. 7

  • "Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol." Green Chemistry (RSC Publishing). 8

  • "WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof." Google Patents, 2019. 6

Sources

Protocols & Analytical Methods

Method

3-(Benzylamino)propane-1,2-diol synthesis protocol for laboratory scale

Application Note & Laboratory Protocol: Synthesis of 3-(Benzylamino)propane-1,2-diol Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Laboratory-scale synthesis, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Laboratory Protocol: Synthesis of 3-(Benzylamino)propane-1,2-diol

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Laboratory-scale synthesis, mechanistic causality, and self-validating experimental workflows.

Introduction & Strategic Rationale

3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1), commonly referred to as N-benzyl-3-amino-1,2-propanediol, is a highly versatile bifunctional scaffold[1]. It is prominently utilized as a foundational building block in the synthesis of functionalized chiral morpholines, peptidomimetics, and various active pharmaceutical ingredients (APIs) (2[2]).

While alternative routes such as the reductive amination of 3-amino-1,2-propanediol with benzaldehyde exist (3[3]), the most atom-economical and scalable laboratory method is the direct, catalyst-free nucleophilic ring-opening of glycidol (2,3-epoxy-1-propanol) by benzylamine (4[4]).

Mechanistic Causality: Under neutral to mildly basic conditions, the primary amine (benzylamine) acts as a nucleophile. Due to the steric hindrance at the C2 position of the epoxide, the attack is highly regioselective, occurring almost exclusively at the less hindered terminal C3 carbon via an SN2 mechanism. The use of a protic solvent (like ethanol) is a deliberate choice; it hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and lowering the activation energy of the transition state without the need for Lewis acid catalysts.

ReactionMechanism Glycidol Glycidol (Electrophile) TS SN2 Transition State (C3 Attack) Glycidol->TS Benzylamine Benzylamine (Nucleophile) Benzylamine->TS Regioselective Attack Product 3-(Benzylamino)propane-1,2-diol (Target Scaffold) TS->Product Ring Opening & Protonation

Caption: Regioselective SN2 ring-opening mechanism of glycidol by benzylamine to form the target diol.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical parameters required for stoichiometric calculations and analytical validation (1[1], 5[5]).

ParameterValue / Description
IUPAC Name 3-(benzylamino)propane-1,2-diol
Chemical Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS Registry Number 54127-58-1
Expected Yield 75% – 90% (Laboratory Scale)
Physical Appearance Colorless to pale yellow viscous oil
Boiling Point (Free Base) 152–155 °C at 0.5 mmHg
Melting Point (HCl Salt) 92–94.5 °C

Experimental Protocol: SN2 Epoxide Ring-Opening

As a self-validating system, this protocol incorporates in-process controls (IPCs) to ensure reaction fidelity.

Materials & Reagents
  • Benzylamine : 10.7 g (100 mmol, 1.0 equiv) - Freshly distilled preferred.

  • Glycidol (racemic or chiral) : 7.4 g (100 mmol, 1.0 equiv) - Must be stored at 2-8 °C to prevent degradation.

  • Absolute Ethanol : 50 mL (Reaction solvent).

  • Dichloromethane (DCM) & Methanol (MeOH) : For TLC analysis.

Step-by-Step Methodology

Phase 1: Setup & Reagent Preparation

  • Equip a 250 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Charge the flask with benzylamine (10.7 g, 100 mmol) and absolute ethanol (50 mL).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: Lowering the temperature is critical before introducing the epoxide. Glycidol is an energetic molecule prone to exothermic self-polymerization if exposed to localized heat or concentrated nucleophiles at ambient temperatures.

Phase 2: Controlled Nucleophilic Addition 4. Transfer glycidol (7.4 g, 100 mmol) into the dropping funnel. 5. Add the glycidol dropwise to the vigorously stirring benzylamine solution over a period of 45–60 minutes.

  • Causality: Dropwise addition ensures that benzylamine is always in stoichiometric excess relative to the unreacted glycidol in the bulk solution, which minimizes the formation of dialkylated byproducts (e.g., N,N-bis(2,3-dihydroxypropyl)benzylamine).

Phase 3: Thermal Maturation 6. Once the addition is complete, remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature (approx. 30 minutes). 7. Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours.

  • Causality: While the initial nucleophilic attack begins at 0 °C, the reaction rate drops as the concentration of starting materials decreases. Heating to 60 °C provides the necessary activation energy to drive the SN2 reaction to >98% conversion.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, Eluent: DCM:MeOH 9:1). Stain with Ninhydrin. Benzylamine (primary amine) will appear as a dark purple/pink spot, whereas the product (secondary amine) will appear as a distinct yellow/brown spot with a lower Rf value due to increased hydrogen bonding from the diol.

Phase 4: Workup & Isolation 9. Upon confirmed consumption of benzylamine, cool the reaction to room temperature. 10. Transfer the mixture to a rotary evaporator and remove the ethanol solvent in vacuo (40 °C water bath, down to 20 mbar). 11. The resulting crude product is a viscous, pale-yellow oil. 12. Purification: Purify the crude oil via fractional vacuum distillation. Collect the fraction boiling at 152–155 °C under high vacuum (0.5 mmHg) (5[5]).

  • Alternative Purification: If distillation equipment is unavailable, dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the product as a hydrochloride salt. Recrystallize from isoamyl alcohol or ethanol to yield pure white crystals (m.p. 92–94.5 °C).

    SynthesisWorkflow Step1 1. Preparation Dissolve Benzylamine in EtOH Step2 2. Controlled Addition Add Glycidol dropwise at 0-5 °C Step1->Step2 Step3 3. Thermal Activation Reflux at 60 °C for 4-6 hours Step2->Step3 Step4 4. Solvent Removal Rotary Evaporation in vacuo Step3->Step4 Step5 5. Purification Vacuum Distillation (152 °C @ 0.5 mmHg) Step4->Step5

    Caption: Step-by-step laboratory workflow for the synthesis and isolation of 3-(benzylamino)propane-1,2-diol.

Analytical Characterization

To validate the structural integrity of the synthesized compound, perform 1H NMR (400 MHz, CDCl3). Expected diagnostic signals:

  • δ 7.25 - 7.35 (m, 5H): Aromatic protons of the benzyl group.

  • δ 3.75 - 3.85 (m, 3H): Benzylic CH2 protons overlapping with the methine CH proton of the diol.

  • δ 3.50 - 3.65 (m, 2H): Terminal CH2OH protons.

  • δ 2.60 - 2.80 (m, 2H): Aminomethylene CH2 protons adjacent to the secondary amine.

  • δ ~2.50 (br s, 3H): Exchangeable protons (NH and 2 × OH). Note: This signal will disappear upon D2O shake.

Safety & Handling

  • Glycidol: Suspected carcinogen and mutagen. It is highly reactive and can polymerize violently if exposed to strong acids, bases, or elevated temperatures. Always handle inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Benzylamine: Corrosive and harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Vacuum Distillation: Ensure all glassware is free of micro-fractures before applying high vacuum (0.5 mmHg) to prevent implosion. Use a blast shield.

References

  • National Institutes of Health (NIH) / PubChem.PubChem Compound Summary for CID 2793828, 3-(Benzylamino)propane-1,2-diol.
  • Canadian Science Publishing.THE OXIDATION OF 3-(N-BENZYLACETAMIDO)-1,2-PROPANEDIOL TO N-BENZYLACETAMIDOACETALDEHYDE AND RING CLOSURE OF THE LATTER TO ISOQUINOLINE. Guthrie, D. A., Frank, A. W., & Purves, C. B.
  • MDPI.Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • Smolecule.Buy (S)-morpholin-3-ylmethanol | 211053-50-8.

Sources

Application

Application Note: GC-MS Analysis and Derivatization Protocol for 3-(Benzylamino)propane-1,2-diol

Introduction & Analytical Rationale The quantitative analysis of polyfunctional amino alcohols, such as 3-(Benzylamino)propane-1,2-diol (Molecular Weight: 181.23 g/mol )[1], presents significant chromatographic challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The quantitative analysis of polyfunctional amino alcohols, such as 3-(Benzylamino)propane-1,2-diol (Molecular Weight: 181.23 g/mol )[1], presents significant chromatographic challenges. Featuring a secondary amine and a 1,2-diol moiety, this compound possesses three active hydrogens. In gas chromatography (GC), these highly polar functional groups act as strong hydrogen-bond donors and acceptors. If injected directly, they interact aggressively with residual silanol groups on the column's stationary phase and the glass inlet liner, leading to severe peak tailing, irreversible adsorption, and thermal degradation[2].

To achieve robust, high-sensitivity GC-MS analysis, chemical derivatization is mandatory. By replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups, the analyte's vapor pressure and thermal stability are drastically increased, yielding sharp, symmetrical chromatographic peaks[3].

Mechanistic Insights: The Causality of Silylation

While various silylating agents exist, this protocol explicitly utilizes MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) spiked with 1% TMCS (Trimethylchlorosilane) .

  • Why MSTFA? MSTFA is selected over the commonly used BSTFA because its primary reaction byproduct, N-methyltrifluoroacetamide, is significantly more volatile. This ensures the byproduct elutes rapidly in the solvent front, preventing the masking of early-eluting analyte peaks[4].

  • Why 1% TMCS? The two hydroxyl groups on the 1,2-diol moiety silylate readily. However, the secondary amine is sterically hindered and less nucleophilic. TMCS acts as a critical Lewis acid catalyst. It increases the electrophilicity of the silicon atom in the MSTFA donor, driving the reaction to complete the formation of the tri-TMS derivative [2][3].

Trustworthiness: Designing a Self-Validating System

A robust analytical protocol must be self-validating. To ensure data integrity, this workflow mandates the use of an Internal Standard (IS) —such as a stable isotope-labeled analog (e.g., Benzyl alcohol-13C₆) or a structurally similar amine (e.g., 4-chlorobenzylamine)—spiked into the sample prior to extraction and derivatization[5].

Because the IS undergoes the exact same chemical environment as the analyte, any failure in derivatization efficiency, matrix suppression, or injection volume drift will equally affect both compounds. Consequently, the Analyte/IS response ratio remains constant, mathematically neutralizing systematic errors and validating the trustworthiness of the quantitative result[5].

Experimental Protocols

Sample Preparation & Derivatization Workflow

Note: Silylation reagents are highly sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous. Water will violently quench MSTFA, leading to derivatization failure.

  • Standard/Sample Aliquoting: Transfer 100 µL of the extracted sample or calibration standard into a 2.0 mL amber glass autosampler vial.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard working solution (e.g., 10 µg/mL 4-chlorobenzylamine in anhydrous acetonitrile).

  • Solvent Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at room temperature.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) followed immediately by 50 µL of MSTFA + 1% TMCS .

  • Catalyzed Reaction: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a dry block heater at 60 °C for 30 minutes to ensure complete tri-silylation of the sterically hindered secondary amine[3].

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.

Instrumental Parameters

The following tables summarize the optimized GC-MS parameters for the analysis of the derivatized amino alcohol.

Table 1: Gas Chromatography (GC) Parameters

ParameterSetting / Specification
Analytical Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[6]
Carrier Gas Helium (UHP, 99.999%), Constant Flow at 1.0 mL/min[6]
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program Initial 80 °C (hold 1 min) Ramp at 15 °C/min to 280 °C Hold at 280 °C for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting / Specification
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Solvent Delay 4.5 minutes
Acquisition Mode SIM / SCAN (m/z 50 to 450)

Data Interpretation & Quantitative Metrics

Upon successful derivatization, 3-(Benzylamino)propane-1,2-diol is converted to its tri-TMS derivative . The addition of three TMS groups (mass 72.15 Da each) shifts the molecular weight significantly, providing a highly specific mass spectral footprint.

Table 3: Analyte and Derivative Properties

PropertyUnderivatized AnalyteTri-TMS Derivative
Molecular Formula C₁₀H₁₅NO₂C₁₉H₃₉NO₂Si₃
Molecular Weight 181.23 g/mol [1]397.68 g/mol
Quantifier Ion (SIM) N/A (Poor GC behavior)m/z 91 (Tropylium ion, Base Peak)[7]
Qualifier Ion 1 (SIM) N/Am/z 382 [M - CH₃]⁺
Qualifier Ion 2 (SIM) N/Am/z 294 (Cleavage of diol C-C bond)

Diagnostic Rationale: The m/z 91 ion (tropylium cation, C₇H₇⁺) is highly characteristic of benzyl-containing compounds and serves as a highly sensitive quantifier ion[7]. The m/z 382 ion represents the molecular ion minus a methyl group from one of the TMS moieties, providing excellent structural confirmation.

Visualizing the Analytical Workflow

GCMS_Workflow A 1. Analyte: 3-(Benzylamino)propane-1,2-diol (Polar, 3 Active Hydrogens) B 2. Internal Standard Addition (Self-Validation of Recovery) A->B Matrix Spiking C 3. Silylation Derivatization (MSTFA + 1% TMCS, 60°C, 30 min) B->C Reagent Addition D 4. Tri-TMS Derivative Formation (MW: 397 g/mol, High Volatility) C->D Catalyzed Reaction E 5. Capillary GC Separation (DB-5MS, 1 mL/min He) D->E 1 µL Splitless Injection F 6. EI-MS Detection (70 eV) (SIM Mode: m/z 91, 382) E->F Elution & Ionization

Workflow and derivatization pathway for GC-MS analysis of 3-(Benzylamino)propane-1,2-diol.

References

  • 3-(Benzylamino)
  • Source: PubMed (nih.gov)
  • Quantitative Analysis of Benzyl Alcohol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry Source: EWAI Group URL
  • Source: PubMed Central (nih.gov)
  • Source: OSTI.
  • 4 Derivatization GC-HPLC PDF Source: Scribd URL

Sources

Method

1H NMR and 13C NMR assignment for 3-(Benzylamino)propane-1,2-diol

An Application Note on the Structural Elucidation of 3-(Benzylamino)propane-1,2-diol via ¹H and ¹³C NMR Spectroscopy Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Structural Elucidation of 3-(Benzylamino)propane-1,2-diol via ¹H and ¹³C NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and detailed protocol for the structural elucidation of 3-(benzylamino)propane-1,2-diol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The application note is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into spectral interpretation, experimental design, and data acquisition. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems. This guide emphasizes the importance of NMR in confirming the molecular structure of key synthetic intermediates and provides a robust framework for similar characterizations.

Introduction: The Structural Significance of 3-(Benzylamino)propane-1,2-diol

3-(Benzylamino)propane-1,2-diol is a key organic compound featuring a secondary amine, a primary and a secondary alcohol, and an aromatic ring.[1][2] Its multifunctional nature makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents. The presence of a chiral center at the second carbon of the propanediol backbone further underscores the need for precise and unambiguous structural confirmation, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited.

This application note will detail the complete assignment of the ¹H and ¹³C NMR spectra of 3-(benzylamino)propane-1,2-diol, supported by Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments.

G cluster_prep Sample Preparation Workflow A Weigh 10-20 mg of sample B Transfer to a clean, dry vial A->B C Add ~0.6 mL of deuterated solvent (e.g., DMSO-d6) B->C D Vortex to ensure complete dissolution C->D E Filter solution through a pipette with a cotton plug into a 5 mm NMR tube D->E F Cap the NMR tube and label it clearly E->F

Caption: Workflow for preparing the NMR sample.

  • Weighing: Accurately weigh 10-20 mg of 3-(benzylamino)propane-1,2-diol for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time. [3]2. Dissolution: Transfer the sample to a small, clean vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). [4]Vigorously mix the contents until the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. [5][6]4. Final Touches: Ensure the sample height in the NMR tube is approximately 4-5 cm. Cap the tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Table 3: Recommended NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR DEPT-135
Spectrometer Frequency 400 MHz100 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
Spectral Width -2 to 12 ppm-10 to 220 ppm-10 to 220 ppm
Pulse Angle 30-45°30-45°135°
Relaxation Delay (d1) 1-2 s2 s2 s
Number of Scans (ns) 8-161024 or more256-512
Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H spectrum are integrated to determine the proton ratios. For all spectra, the chemical shifts of the peaks are determined.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and DEPT-135 spectroscopy provides a robust and definitive method for the structural elucidation of 3-(benzylamino)propane-1,2-diol. By carefully analyzing chemical shifts, signal multiplicities, and the outcomes of specialized pulse sequences, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The detailed protocols provided in this application note offer a standardized approach for researchers to ensure data quality and integrity, which is paramount in the fields of chemical synthesis and drug development.

References

  • Why Hydrogen Bonding Responsible To Increase in Chemical Shift | PDF - Scribd. (n.d.).
  • What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange. (2017, July 14).
  • DEPT-135: Organic Chemistry Study Guide | Fiveable. (2025, August 15).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Small molecule NMR sample preparation. (2023, August 29).
  • 1 H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media - RSC Publishing. (n.d.).
  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11).
  • Ch 13 - Shielding - University of Calgary. (n.d.).
  • DEPT - 135 | Tecmag. (n.d.).
  • 12.3: Chemical Shifts and Shielding - Chemistry LibreTexts. (2020, May 30).
  • DEPT | NMR Core Facility - Columbia University. (n.d.).
  • R-(-)-1,2-Propanediol | C3H8O2 | CID 259994 - PubChem. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols - citeseerx.ist.psu.edu. (n.d.).
  • Sample Preparation & NMR Tubes | Chemical Research Support. (n.d.).
  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20).
  • 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 - PubChem. (n.d.).
  • 3-(benzylamino)propane-1,2-diol (C10H15NO2) - PubChemLite. (n.d.).

Sources

Application

Application Note: 3-(Benzylamino)propane-1,2-diol as a Chiral Building Block in the Synthesis of Morpholine-Based APIs

Introduction and Mechanistic Rationale In modern drug development, the morpholine ring is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In modern drug development, the morpholine ring is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS). 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1)[1] is a highly versatile chiral building block used to construct these functionalized heterocycles.

The strategic value of this molecule lies in its pre-installed stereocenter and specifically arranged functional groups (a 1,2-diol and a benzyl-protected secondary amine). By utilizing the (S)- or (R)-enantiomer of 3-(benzylamino)propane-1,2-diol, chemists can execute a highly stereospecific intramolecular cyclization to yield chiral 2-hydroxymethyl morpholine derivatives[2]. This specific structural motif is the fundamental core of several blockbuster selective norepinephrine reuptake inhibitors (NRIs), including the antidepressant (S,S)-Reboxetine and the ADHD therapeutic Viloxazine [3].

Causality in Synthetic Design

The synthesis of chiral morpholines from this building block relies on exploiting the differential reactivity of its functional groups:

  • Regioselective Acylation : The secondary amine is significantly more nucleophilic than the primary and secondary hydroxyl groups. At low temperatures, it can be selectively acylated using chloroacetyl chloride[2].

  • Intramolecular Cyclization : The primary hydroxyl group is sterically less hindered than the secondary hydroxyl. Under basic conditions, it undergoes a rapid intramolecular SN2 attack on the alkyl chloride, forming the 6-membered morpholin-3-one ring while perfectly preserving the chiral center[3].

  • Orthogonal Protection : The benzyl group on the nitrogen withstands both the basic cyclization and the aggressive hydride reduction of the amide, only to be cleanly removed via catalytic hydrogenolysis at the final stage[4].

Visualizing the Synthetic Pathway

Pathway A (S)-3-(Benzylamino)propane-1,2-diol B Chloroacetyl Chloride (Regioselective Acylation) A->B CH2Cl2, Et3N, 0°C C N-chloroacetyl Intermediate B->C N-Acylation D (S)-4-benzyl-2-(hydroxymethyl)morpholin-3-one (Intramolecular Cyclization) C->D t-BuOK, THF, 0°C to RT E (S)-4-benzyl-2-(hydroxymethyl)morpholine (Amide Reduction) D->E LiAlH4, THF, Reflux F (S)-2-(hydroxymethyl)morpholine (Hydrogenolysis/Deprotection) E->F H2 (atm), Pd/C, MeOH G (S,S)-Reboxetine / Viloxazine (Target APIs) F->G Arylation / Etherification

Synthetic pathway from (S)-3-(Benzylamino)propane-1,2-diol to chiral morpholine APIs.

Experimental Protocols

The following self-validating protocols detail the transformation of (S)-3-(benzylamino)propane-1,2-diol into the API precursor (S)-2-(hydroxymethyl)morpholine.

Protocol A: Regioselective Acylation & Cyclization

Objective: Synthesize (S)-4-benzyl-2-(hydroxymethyl)morpholin-3-one.

  • Preparation : Dissolve 1.0 equivalent of (S)-3-(benzylamino)propane-1,2-diol in anhydrous dichloromethane (CH₂Cl₂). Add 1.2 equivalents of triethylamine (Et₃N)[2].

  • Temperature Control : Cool the reaction vessel to exactly 0 °C using an ice-brine bath. Causality: Strict temperature control is required to suppress competitive O-acylation of the hydroxyl groups.

  • Acylation : Dropwise add 1.05 equivalents of chloroacetyl chloride over 30 minutes. Stir for 1 hour at 0 °C. Validate completion via TLC (disappearance of the starting amine).

  • Solvent Exchange : Evaporate the CH₂Cl₂ under reduced pressure and redissolve the crude N-chloroacetyl intermediate in anhydrous tetrahydrofuran (THF).

  • Cyclization : Cool the solution to 0 °C and slowly add 1.5 equivalents of potassium tert-butoxide (t-BuOK). Allow the reaction to warm to room temperature and stir for 4 hours. Causality: t-BuOK is a bulky, non-nucleophilic base that efficiently deprotonates the primary alcohol to trigger the SN2 ring closure without degrading the intermediate.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the morpholin-3-one product.

Protocol B: Amide Reduction

Objective: Reduce the lactam to (S)-4-benzyl-2-(hydroxymethyl)morpholine.

  • Reagent Preparation : Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Addition : Dissolve the morpholin-3-one from Protocol A in THF and add it dropwise to the LiAlH₄ suspension.

  • Reduction : Heat the mixture to reflux (65 °C) for 6 hours. Causality: The amide carbonyl is highly stable; reflux conditions are necessary to drive the reduction to the corresponding amine completely.

  • Fieser Workup (Self-Validating Safety Step) : Cool to 0 °C. For every x grams of LiAlH₄ used, systematically add x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Causality: This precise quenching sequence prevents the formation of unfilterable aluminum gels, yielding a crisp, white, easily filterable granular precipitate of aluminum salts.

  • Isolation : Filter through a Celite pad, wash with THF, and concentrate the filtrate in vacuo.

Protocol C: Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl group to yield the final (S)-2-(hydroxymethyl)morpholine.

  • Reaction Setup : Dissolve the N-benzyl morpholine derivative in methanol. Add 10 wt% of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation : Purge the flask with argon, then introduce Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours[4].

  • Validation : Monitor by LC-MS. The mass shift from the protected to the deprotected mass confirms the cleavage of the benzyl group.

  • Filtration : Filter the suspension through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the pure (S)-2-(hydroxymethyl)morpholine, ready for subsequent arylation to form Reboxetine or Viloxazine[3].

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and quality attributes across the synthetic workflow, demonstrating the high efficiency of this chiral building block.

Synthetic StageIntermediate / ProductTypical Yield (%)Enantiomeric Excess (ee%)Key Quality Attribute (KQA)
Acylation N-chloroacetyl intermediate92 - 95%> 99%Absence of O-acylated byproducts (LC-MS)
Cyclization (S)-4-benzyl-2-(hydroxymethyl)morpholin-3-one85 - 88%> 99%Complete consumption of intermediate
Reduction (S)-4-benzyl-2-(hydroxymethyl)morpholine80 - 85%> 99%Absence of amide carbonyl peak (IR: ~1650 cm⁻¹)
Deprotection (S)-2-(hydroxymethyl)morpholine90 - 95%> 99%Complete removal of benzyl group (NMR)

References

  • PubChem. "3-(Benzylamino)propane-1,2-diol". National Center for Biotechnology Information. URL: [Link]1]

  • Google Patents. "CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds". URL: 2]

  • ACS Publications. "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation". The Journal of Organic Chemistry. URL: [Link]3]

  • ACS Publications. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". The Journal of Organic Chemistry. URL: [Link]4]

Sources

Method

Application Note: High-Efficiency Derivatization Strategies for the Chromatographic Analysis of 3-(Benzylamino)propane-1,2-diol

Introduction & Analytical Challenges 3-(Benzylamino)propane-1,2-diol (BAPD) is a structurally versatile amino diol utilized in drug development and synthetic chemistry. Precise quantification of BAPD is critical, yet its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3-(Benzylamino)propane-1,2-diol (BAPD) is a structurally versatile amino diol utilized in drug development and synthetic chemistry. Precise quantification of BAPD is critical, yet its native physicochemical properties present significant analytical barriers. The molecule contains a secondary benzylamine moiety alongside primary and secondary hydroxyl groups.

This high density of polar functional groups leads to extensive intermolecular hydrogen bonding, causing severe peak tailing and thermal degradation in Gas Chromatography (GC). Furthermore, the isolated benzyl ring provides only weak UV absorbance, limiting the sensitivity of standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). To overcome these limitations, chemical derivatization is mandatory. This guide details two field-proven, self-validating protocols: exhaustive silylation for GC-MS and selective carbamate tagging for RP-HPLC/LC-MS.

Mechanistic Rationale & Causality (E-E-A-T)

As application scientists, we do not simply mix reagents; we engineer chemical microenvironments to force quantitative conversions.

GC-MS: Exhaustive Silylation (BSTFA + 1% TMCS)

For GC-MS analysis, the objective is to mask all active protons (both -OH and -NH) to eliminate hydrogen bonding and increase volatility. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1[1].

  • The Causality of TMCS: BSTFA alone is often insufficient to fully derivatize sterically hindered secondary amines and secondary alcohols. TMCS acts as a potent Lewis acid catalyst, increasing the silylating power of the reagent mixture to ensure complete conversion to the Tri-TMS-BAPD derivative.

  • The Causality of Pyridine: Moisture rapidly hydrolyzes TMS reagents. Pyridine provides an anhydrous environment, acts as an acid scavenger (neutralizing the HCl byproduct from TMCS), and serves as a basic catalyst to drive the reaction forward.

RP-HPLC: Fluorescent/UV Tagging (FMOC-Cl)

For LC-based workflows, 2 is the gold standard for derivatizing secondary amines[2].

  • Selective Tagging: Under mildly basic conditions (pH 8.5), FMOC-Cl reacts rapidly with the secondary amine of BAPD to form a highly stable carbamate. The massive fluorenyl ring acts as a chemical tag, drastically increasing the molecule's hydrophobicity (improving RP-HPLC retention) and conferring strong UV/Fluorescence properties.

  • The Causality of Glycine Quenching: A critical failure point in FMOC derivatization is the hydrolysis of unreacted FMOC-Cl into FMOC-OH, which strongly absorbs UV and often co-elutes with target analytes. Adding an excess of a primary amine like3[3]. This forms highly polar FMOC-glycine, which elutes harmlessly in the chromatographic void volume.

Visual Workflows

GCMS_Workflow A 1. Sample Preparation Dry BAPD Extract (Anhydrous) B 2. Reconstitution Add 50 µL Pyridine A->B C 3. Silylation Add 50 µL BSTFA + 1% TMCS B->C D 4. Incubation Heat at 70°C for 45 min C->D E 5. Cooling Return to Room Temperature D->E F 6. GC-MS Analysis Tri-TMS-BAPD Derivative E->F

GC-MS Silylation Workflow for BAPD using BSTFA and TMCS.

HPLC_Workflow A 1. Sample Aliquot BAPD in 0.1 M Borate Buffer (pH 8.5) B 2. Derivatization Add FMOC-Cl in Acetonitrile A->B C 3. Reaction Vortex & Incubate at RT for 20 min B->C D 4. Quenching Add 1 M Glycine to neutralize FMOC-Cl C->D E 5. Filtration Pass through 0.22 µm PTFE filter D->E F 6. RP-HPLC Analysis FMOC-BAPD Carbamate E->F

RP-HPLC Derivatization Workflow for BAPD using FMOC-Cl tagging.

Step-by-Step Methodologies

Protocol A: Silylation for GC-MS Analysis

Self-Validating System Check: A robust system will show >99% conversion to the tri-TMS derivative. Monitor the extracted ion chromatograms (EIC) for di-TMS vs. tri-TMS mass fragments to ensure reaction completion.

  • Sample Drying: Transfer an aliquot of the BAPD sample (containing 10–100 µg) into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Expert Insight: Ensure all glassware is strictly anhydrous. Even trace moisture will rapidly hydrolyze BSTFA, leading to incomplete derivatization and the appearance of mono- or di-TMS artifacts.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds to dissolve.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS. Cap the vial immediately with a PTFE-lined septum.

  • Incubation: Place the vial in a heating block at 70°C for 45 minutes.

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature (approx. 10 minutes). The sample is now ready for direct injection into the GC-MS (1 µL injection volume, splitless mode).

Protocol B: FMOC-Cl Derivatization for RP-HPLC Analysis

Self-Validating System Check: Inject a blank derivatized sample (buffer + reagents, no BAPD). Ensure the FMOC-Glycine peak is completely resolved from the expected retention time of the FMOC-BAPD peak.

  • Sample Preparation: Dilute the BAPD sample in 100 µL of 0.1 M Borate Buffer.

    • Expert Insight: Verify the pH is strictly between 8.5 and 9.0. Below pH 8.0, the secondary amine is protonated and unreactive; above pH 9.5, FMOC-Cl rapidly hydrolyzes before it can tag the BAPD.

  • Derivatization: Add 100 µL of a 5 mM FMOC-Cl solution (prepared freshly in LC-MS grade acetonitrile). Vortex immediately for 15 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 20 minutes in the dark.

  • Quenching: Add 50 µL of 1 M Glycine solution (aqueous). Vortex and let stand for 5 minutes to fully neutralize any unreacted FMOC-Cl.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into an HPLC vial. Analyze via RP-HPLC using UV detection (265 nm) or Fluorescence (Ex: 260 nm, Em: 315 nm).

Quantitative Data Presentation

Table 1: Comparative Profile of BAPD Derivatization Workflows

ParameterGC-MS (Silylation)RP-HPLC (FMOC-Cl Tagging)
Target Functional Groups Secondary Amine (-NH), Primary & Secondary Alcohols (-OH)Secondary Amine (-NH)
Primary Reagent BSTFA + 1% TMCSFMOC-Cl (9-Fluorenylmethyl chloroformate)
Reaction Environment Anhydrous (Pyridine solvent)Aqueous/Organic (Borate buffer pH 8.5 / Acetonitrile)
Derivative Formed Tri-TMS-BAPD (Ether/Amine)FMOC-BAPD (Carbamate)
Catalyst / Quencher TMCS (Lewis Acid Catalyst)Glycine (Quenching Agent)
Analytical Benefit Maximizes volatility; prevents thermal degradationConfers strong UV/Fluorescence; increases hydrophobicity
Typical LOD Estimate Low ng/mL (SIM mode)Low pg/mL (Fluorescence detection)

References

  • MASS SPECTROMETRY-BASED METABOLOMICS. PMC - NIH. Available at: [Link]

  • Chemical Tagging in Mass Spectrometry for Systems Biology. Analytical Chemistry. Available at: [Link]

Sources

Application

High-Content Cell Viability and Apoptosis Profiling Protocol for 3-(Benzylamino)propane-1,2-diol Derivatives

Scientific Rationale & Context 3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1)[1] is a versatile aminodiol scaffold frequently utilized in early-stage drug discovery. Structurally, aminodiols share significant pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1)[1] is a versatile aminodiol scaffold frequently utilized in early-stage drug discovery. Structurally, aminodiols share significant pharmacophoric overlap with sphingoid bases (such as sphingosine) and β-adrenergic receptor modulators. When synthesizing libraries of 3-(benzylamino)propane-1,2-diol derivatives, it is critical to rapidly profile these novel entities for baseline cytotoxicity and their specific mechanism of action (e.g., cytostatic vs. cytotoxic/apoptotic).

To achieve this, we employ a multiplexed, high-throughput screening (HTS) compatible assay. Rather than running parallel plates—which introduces well-to-well and plate-to-plate variance—this protocol utilizes a self-validating, single-well multiplex system. By measuring intracellular ATP (a marker of metabolic viability) and Caspase-3/7 activity (a definitive marker of apoptosis) sequentially in the same well, researchers can establish exact causality: determining whether a decrease in cell viability is directly driven by apoptotic pathways[2].

Experimental Design & Causality

A robust protocol is not merely a sequence of steps; it is a self-validating system designed to eliminate false positives and artifacts.

  • Cell Line Selection: HepG2 (human hepatocellular carcinoma) is selected for primary screening due to its robust metabolic profile, making it the gold standard for early hepatotoxicity profiling.

  • Multiplexed Readout (The "Why"): We utilize a fluorogenic Caspase-3/7 substrate followed by a luminogenic ATP assay. ATP is the most sensitive and rapid marker for cell viability because dead cells rapidly lose the ability to synthesize ATP[3]. Multiplexing ensures that the apoptotic signal is normalized against the actual number of viable cells remaining in that exact well, eliminating seeding discrepancies.

  • Self-Validation (Controls): The assay incorporates 0.5% DMSO as a vehicle control (baseline), Staurosporine as a positive apoptosis control, and digitonin as a positive necrosis control. A Z'-factor > 0.6 must be achieved for the plate to be considered valid.

Workflow Day1 Day 1: Cell Seeding HepG2 in 384-well (Exclude Edge Wells) Day2 Day 2: Compound Treatment 10-Point Dose Response (0.1 nM - 100 µM) Day1->Day2 Day3_1 Day 3 (Step 1): Fluorogenic Caspase-3/7 Incubation (1h) & Fluorescence Read Day2->Day3_1 Day3_2 Day 3 (Step 2): Luminogenic ATP Assay Cell Lysis (10m) & Luminescence Read Day3_1->Day3_2 Data Data Analysis: IC50 & EC50 Calculation Day3_2->Data

Caption: Step-by-step experimental workflow for multiplexed viability and apoptosis screening.

Materials & Reagents

  • Test Compound: 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1)[4] and its synthesized derivatives.

  • Cell Line: HepG2 (ATCC HB-8065).

  • Media: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin.

  • Assay Kits:

    • Apo-ONE® Homogeneous Caspase-3/7 Assay (Fluorogenic) or equivalent.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Luminogenic)[5].

  • Consumables: 384-well opaque white microplates with clear bottoms (tissue-culture treated).

  • Instrumentation: Multimode microplate reader (capable of fluorescence at Ex 499nm/Em 521nm and broad-spectrum luminescence).

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)
  • Harvest HepG2 cells at 70-80% confluency using Trypsin-EDTA.

  • Resuspend cells in assay media (DMEM + 10% FBS) and determine cell viability and count using trypan blue exclusion. Viability must exceed 95%.

  • Dilute the cell suspension to 1×105 cells/mL.

  • Dispense 20 µL of the cell suspension (2,000 cells/well) into the inner wells of a 384-well plate.

    • Critical Insight: Fill the outermost perimeter wells with 20 µL of sterile PBS to mitigate thermal and evaporative edge effects, which are primary drivers of assay noise in HTS.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion and recovery.

Phase 2: Compound Treatment (Day 2)
  • Prepare a 10 mM stock solution of 3-(Benzylamino)propane-1,2-diol in 100% molecular-grade DMSO.

  • Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Dilute the DMSO stocks 1:200 in pre-warmed assay media to create 5X intermediate compound solutions (final DMSO concentration will be 0.5%).

  • Add 5 µL of the 5X intermediate solutions to the 20 µL of cells in the 384-well plate.

  • Include control wells: Vehicle control (0.5% DMSO) and Positive control (1 µM Staurosporine).

  • Incubate the plate at 37°C, 5% CO₂ for 48 hours.

Phase 3: Multiplexed Readout (Day 4)
  • Caspase-3/7 Fluorescence: Add 5 µL of the fluorogenic Caspase-3/7 reagent to each well. Briefly agitate the plate on an orbital shaker at 300 rpm for 30 seconds.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure fluorescence (Excitation: 499 nm, Emission: 521 nm).

  • ATP Luminescence: Immediately following the fluorescence read, add 10 µL of the luminogenic ATP reagent (e.g., CellTiter-Glo) directly to the same wells.

  • Agitate the plate at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence (integration time: 0.5 - 1.0 second per well).

Putative Mechanism & Signaling Pathway

Because aminodiols structurally mimic sphingolipids, they frequently interact with sphingolipid metabolic enzymes (e.g., Sphingosine Kinase 1/2). Inhibition of these kinases leads to a buildup of pro-apoptotic ceramides, which depolarize the mitochondrial membrane, release cytochrome c, and trigger the caspase cascade. The multiplex assay directly interrogates the endpoints of this pathway.

Pathway Compound 3-(Benzylamino)propane-1,2-diol (Aminodiol Scaffold) Target Sphingosine Kinase (SphK) Inhibition Compound->Target Putative Target Effector Intracellular Ceramide Accumulation Target->Effector Metabolic Shift Mito Mitochondrial Membrane Depolarization Effector->Mito Stress Signal Caspase Caspase-3/7 Cleavage (Detected via Fluorescence) Mito->Caspase Cytochrome c Release Apoptosis Apoptosis & ATP Depletion (Detected via Luminescence) Caspase->Apoptosis Execution Phase

Caption: Putative apoptotic signaling pathway induced by aminodiol scaffolds mimicking sphingoid bases.

Data Presentation & Quality Control

To ensure the assay is a self-validating system, statistical parameters must be calculated before interpreting the biological efficacy of 3-(Benzylamino)propane-1,2-diol. The Z'-factor evaluates the dynamic range and data variation of the assay.

Table 1: Representative Assay Quality Metrics & Compound Profiling Data

Parameter / CompoundMetric TypeViability (ATP Luminescence)Apoptosis (Caspase Fluorescence)Interpretation
Vehicle (0.5% DMSO) Control100% (Baseline)1.0x (Baseline)Healthy cell population
Staurosporine (1 µM) Control< 5% (Complete Death)> 15.0x Fold IncreaseValidated apoptotic induction
Z'-Factor QC Metric0.82 (Excellent)0.75 (Excellent)Assay is highly robust for HTS
3-(Benzylamino)propane-1,2-diol Test CompoundIC₅₀ = 45.2 µMEC₅₀ = 42.8 µMModerate apoptotic cytotoxicity
Derivative A (Lipophilic) Test CompoundIC₅₀ = 1.2 µMEC₅₀ = 1.5 µMHigh potency apoptotic agent
Derivative B (Hydrophilic) Test CompoundIC₅₀ > 100 µMNo significant increaseInactive scaffold

Note: IC₅₀ (inhibitory concentration) is calculated from the luminescent viability curve. EC₅₀ (effective concentration) is calculated from the fluorescent caspase activation curve.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2793828, 3-(Benzylamino)propane-1,2-diol. PubChem. Retrieved from:[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from:[Link]

  • Riss, T. L., et al. (2021). Apoptosis Marker Assays for HTS. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from:[Link]

Sources

Method

Application Note: Scalable Synthesis of 3-(Benzylamino)propane-1,2-diol via Regioselective Epoxide Ring-Opening

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1) Executive Summary & Chemical Context 3-(Benzylamino)propane-1,2-diol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1)

Executive Summary & Chemical Context

3-(Benzylamino)propane-1,2-diol (also known as N-benzyl-3-amino-1,2-propanediol) is a highly versatile intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs)—most notably beta-blockers and antiretrovirals—as well as a precursor for biocompatible hyperbranched polyether polyols. Transitioning the synthesis of this compound from a benchtop laboratory scale to a multi-kilogram pilot scale presents significant chemical engineering challenges, primarily concerning thermal management, regioselectivity, and the suppression of over-alkylation. This application note details a field-proven, self-validating methodology for scaling up this critical intermediate.

Mechanistic Causality & Reaction Design

Route Selection: Epoxide vs. Halohydrin

Two primary synthetic routes exist for the preparation of 3-(Benzylamino)propane-1,2-diol:

  • Halohydrin Route: Nucleophilic substitution of 3-chloro-1,2-propanediol by benzylamine 1.

  • Epoxide Route: Nucleophilic ring-opening of glycidol (2,3-epoxy-1-propanol) by benzylamine 2.

For industrial scale-up, the Epoxide Route is vastly preferred. It offers superior atom economy and eliminates the generation of stoichiometric inorganic salts (e.g., NaCl or amine hydrochlorides) that complicate downstream filtration and reactor fouling.

Regioselectivity and Impurity Control

The reaction proceeds via an SN​2 mechanism. Benzylamine selectively attacks the less sterically hindered terminal carbon (C3) of glycidol, yielding the desired 1,2-diol. However, the resulting secondary amine product remains nucleophilic and can react with a second equivalent of glycidol to form a dialkylated impurity: N-benzyl-bis(2,3-dihydroxypropyl)amine.

To enforce causality toward the mono-alkylated product, two parameters must be strictly controlled:

  • Stoichiometry: A molar excess of benzylamine (typically 1.5 to 2.0 equivalents) is maintained to statistically favor the reaction of glycidol with the primary amine over the secondary amine product.

  • Slow Monomer Addition: Glycidol must be dosed slowly into the amine solution. This "starved-feed" strategy ensures the instantaneous concentration of the electrophile remains near zero, preventing runaway polymerization and over-alkylation [[3]]().

Solvent Selection and Thermal Safety

The ring-opening of epoxides is highly exothermic ( ΔH≈−80 to −100 kJ/mol). Isopropanol (i-PrOH) is selected as the solvent for three reasons:

  • It provides a homogeneous medium for both the lipophilic benzylamine and the hydrophilic diol product.

  • It facilitates the epoxide ring-opening via hydrogen-bond activation of the epoxide oxygen.

  • Thermal Buffer: Its boiling point (82°C) acts as an intrinsic safety mechanism. In the event of a cooling failure, the solvent will reflux, dissipating the heat of reaction through the latent heat of vaporization before the mixture can reach the decomposition onset temperature of glycidol.

Pathway BA Benzylamine (Nucleophile) TS SN2 Transition State (C3 Attack) BA->TS GLY Glycidol (Electrophile) GLY->TS PROD 3-(Benzylamino)propane-1,2-diol (Target Product) TS->PROD Primary Pathway IMP N-benzyl-bis(2,3-dihydroxypropyl)amine (Dialkylated Impurity) PROD->IMP + Excess Glycidol

Caption: Mechanistic pathway of glycidol ring-opening by benzylamine and impurity formation.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (100 g Scale)

This protocol serves as the baseline for chemical conversion and impurity profiling.

  • Preparation: Charge a 1 L, 3-neck round-bottom flask with Benzylamine (160.7 g, 1.50 mol, 1.5 eq) and Isopropanol (300 mL). Equip the flask with a reflux condenser, an internal Pt100 thermocouple, and a pressure-equalizing addition funnel.

  • Heating: Blanket the system with nitrogen and heat the stirred mixture to an internal temperature of 60°C.

  • Dosing: Charge the addition funnel with Glycidol (74.1 g, 1.00 mol, 1.0 eq). Add the glycidol dropwise over a period of 2 hours. Self-Validation Check: Monitor the internal temperature; modulate the addition rate to ensure the exotherm does not push the temperature above 65°C.

  • Aging: Once addition is complete, raise the temperature to reflux (~82°C) and hold for 4 hours to ensure complete conversion of glycidol 2.

  • Workup: Transfer the mixture to a rotary evaporator. Remove isopropanol at 50°C (50 mbar). Increase the vacuum to < 1 mbar and raise the bath temperature to 90°C to strip the excess benzylamine.

  • Isolation: The resulting viscous oil can be used directly or crystallized from a mixture of ethyl acetate and hexanes to yield a white solid.

Protocol B: Pilot Scale Synthesis (10 kg Scale)

Scaling up requires shifting from batch distillation to Wiped-Film Evaporation (WFE) to prevent thermal degradation of the product during the prolonged removal of excess benzylamine.

  • Reactor Setup: Purge a 50 L glass-lined, jacketed reactor with nitrogen. Ensure the overhead condenser is set to 5°C.

  • Initial Charge: Transfer Benzylamine (16.0 kg, 150 mol) and Isopropanol (20 L) into the reactor. Set the agitator to 150 rpm.

  • Thermal Equilibration: Circulate heating fluid through the jacket to achieve an internal batch temperature of 60°C.

  • Controlled Dosing: Using a mass flow controller, dose Glycidol (7.4 kg, 100 mol) into the reactor over 6 hours. Critical Parameter: The jacket temperature must be actively cooled to strictly maintain an internal temperature of 65°C. The extended 6-hour dosing time is mandatory due to the reduced surface-area-to-volume ratio at this scale.

  • Reaction Completion: Post-dosing, ramp the internal temperature to 80°C and hold for 4 hours. Sample for GC analysis (derivatized) to confirm glycidol consumption (>99.5%).

  • Continuous Workup (WFE): Cool the reactor to 40°C and transfer the crude mixture to a WFE feed tank. Operate the WFE at 1 mbar with an evaporator body temperature of 140°C. The short residence time (seconds) effectively strips the isopropanol and excess benzylamine (collected in the cold trap) without degrading the diol product.

  • Final Collection: Collect the heavy phase (product) into drums.

Workflow R1 Benzylamine + i-PrOH (Heated to 60°C) RXN 50 L Jacketed Reactor (Exotherm Control) R1->RXN R2 Glycidol Dosing (Controlled Addition) R2->RXN Slow Dosing WFE Wiped-Film Evaporation (Excess Amine Removal) RXN->WFE Crude Mixture CRYST Recrystallization (EtOAc / Hexane) WFE->CRYST Stripped Product FINAL Purified Target API Intermediate CRYST->FINAL

Caption: Pilot-scale workflow for the synthesis and purification of 3-(Benzylamino)propane-1,2-diol.

Quantitative Data Summary

The table below summarizes the operational metrics and product quality attributes comparing the laboratory and pilot-scale executions. The implementation of WFE at the pilot scale successfully mitigated thermal degradation, maintaining high purity.

ParameterLaboratory Scale (Protocol A)Pilot Scale (Protocol B)
Glycidol Input 74.1 g (1.0 mol)7.4 kg (100 mol)
Amine Equivalents 1.5 eq1.5 eq
Dosing Time 2.0 Hours6.0 Hours
Maximum Exotherm ( ΔT ) +5.2 °C+4.8 °C (Active Cooling)
Workup Method Batch Vacuum DistillationWiped-Film Evaporation (WFE)
Isolated Yield 88%91%
Product Purity (HPLC) 97.5%98.8%
Dialkylated Impurity 1.8%0.9%

Sources

Application

Application Note: Fragment-Based Biological Screening of 3-(benzylamino)propane-1,2-diol for Sphingosine Kinase Inhibition

Here is a comprehensive, expertly structured Application Note for the biological screening of 3-(benzylamino)propane-1,2-diol, designed specifically for Fragment-Based Drug Discovery (FBDD). Introduction & Scientific Rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly structured Application Note for the biological screening of 3-(benzylamino)propane-1,2-diol, designed specifically for Fragment-Based Drug Discovery (FBDD).

Introduction & Scientific Rationale

In the landscape of targeted therapeutics, low-molecular-weight fragments serve as critical starting points for lead generation. 3-(benzylamino)propane-1,2-diol (CAS 54127-58-1) , with a molecular weight of 181.23 g/mol , is a highly privileged aminodiol scaffold[1].

The Causality of Scaffold Selection: This specific molecule is structurally homologous to the D-erythro-sphingosine headgroup. The 1,2-diol moiety provides a dense hydrogen-bonding network necessary for kinase active-site anchoring, while the benzylamine acts as a rigid, aromatic substitute for the aliphatic lipid tail[2]. This makes it an ideal fragment for targeting Sphingosine Kinases 1 and 2 (SphK1/2) —enzymes that regulate the "sphingolipid rheostat" by converting pro-apoptotic sphingosine into pro-survival, mitogenic sphingosine-1-phosphate (S1P)[3].

The following experimental workflow establishes a self-validating system to screen this fragment, rule out non-specific artifacts, and quantify target engagement.

Mandatory Visualization: Screening & Mechanism

Workflow Start 3-(benzylamino)propane-1,2-diol Fragment Library Tox Phase 1: Cytotoxicity & Permeability (MTT / PAMPA) Start->Tox Assay Phase 2: NBD-Sphingosine Kinase Activity Assay Tox->Assay SPR Phase 3: SPR Binding Kinetics (Kd Determination) Assay->SPR Lead Hit Validation & Lead Optimization SPR->Lead

Fragment-based screening workflow for evaluating 3-(benzylamino)propane-1,2-diol.

Pathway Sph Sphingosine (Pro-apoptotic) SphK Sphingosine Kinase 1/2 (Target Enzyme) Sph->SphK Substrate Binding S1P Sphingosine-1-Phosphate (Pro-survival / Mitogenic) SphK->S1P ATP Phosphorylation Receptor S1P Receptors (S1PR1-5) (Downstream Signaling) S1P->Receptor GPCR Activation Inhibitor 3-(benzylamino)propane-1,2-diol (Competitive Inhibitor) Inhibitor->SphK Active Site Blockade

Sphingosine kinase signaling pathway and the targeted inhibition mechanism.

Experimental Protocols

Phase 1: Biocompatibility & Cytotoxicity Profiling

Causality: Small, lipophilic amines can act as cationic amphiphiles, disrupting cell membranes non-specifically. Before investing in functional target assays, we must ensure the fragment does not induce acute cytotoxicity, which would yield false positives in downstream phenotypic screens. Self-Validating Protocol (MTT/LDH Release):

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C.

  • Treatment: Treat cells with a concentration gradient of 3-(benzylamino)propane-1,2-diol (1 µM to 500 µM).

    • Internal Controls: Include 0.1% DMSO as a vehicle control (negative) and 1% Triton X-100 as a membrane-disrupting positive control.

  • LDH Readout (Membrane Integrity): After 48 h, transfer 50 µL of the supernatant to a new plate and add LDH assay reagent. Measure absorbance at 490 nm.

  • MTT Readout (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the original plate. Incubate for 4 h, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Validation Check: The assay is mathematically valid only if the Triton X-100 control shows >95% LDH release and <5% MTT viability compared to the vehicle.

Phase 2: Target-Directed Functional Screening (SphK1/2)

Causality: Traditional SphK assays rely on radioactive [γ−32P]ATP and tedious thin-layer chromatography. We utilize a fluorescence-based assay with NBD-sphingosine. This allows for rapid, liquid-liquid extraction-free quantification of kinase activity, directly measuring the fragment's ability to block phosphorylation[4],[5]. Self-Validating Protocol (Fluorescence Kinase Assay):

  • Buffer Preparation: Prepare reaction buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl2, 10 mM KCl, 10% glycerol, 2 mM ATP, and 10 µM NBD-sphingosine[4].

  • Enzyme Pre-incubation: Pre-incubate 5 µg of recombinant human SphK1 with varying concentrations of the fragment (10 µM to 200 µM) for 15 minutes at room temperature.

    • Internal Controls: Use the known inhibitor SKI-II (10 µM) as a positive inhibition control[2], and a "No-ATP" well as a baseline blank.

  • Reaction: Initiate the reaction by adding the ATP/NBD-sphingosine mixture. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Terminate by adding 50 µL of 1 M potassium phosphate (pH 8.5) and 250 µL of chloroform/methanol (2:1)[4]. Centrifuge at 15,000 × g for 1 minute. Unreacted NBD-sphingosine partitions into the organic phase, while the phosphorylated product (NBD-S1P) remains in the upper aqueous phase[5].

  • Quantification: Transfer 100 µL of the aqueous phase to a black 96-well microplate. Add 100 µL of dimethylformamide and measure fluorescence ( λex​=485 nm, λem​=538 nm). Validation Check: The Z'-factor of the assay must be >0.5, calculated using the vehicle control (maximum activity) and the no-ATP blank (minimum activity).

Phase 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: Enzymatic inhibition can occur via assay interference (e.g., fluorescence quenching) or non-specific aggregation. SPR provides label-free, real-time confirmation of a direct 1:1 physical interaction between the fragment and the SphK active site, yielding precise association ( kon​ ) and dissociation ( koff​ ) rates. Self-Validating Protocol (SPR Kinetics):

  • Immobilization: Immobilize His-tagged SphK1 onto an NTA sensor chip via amine coupling and nickel capture, achieving a baseline of ~3000 Response Units (RU).

  • Analyte Injection: Flow 3-(benzylamino)propane-1,2-diol over the chip at a flow rate of 30 µL/min in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Titration: Inject the fragment in a 2-fold dilution series (3.125 µM to 100 µM). Include solvent correction steps to account for DMSO bulk refractive index shifts.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​ ). Validation Check: The theoretical Rmax​ must align with the experimental Rmax​ , confirming a 1:1 binding stoichiometry.

Data Presentation: Expected Screening Metrics

The table below summarizes the quantitative thresholds required to validate 3-(benzylamino)propane-1,2-diol as a hit, compared against a mature lead and a known control.

Assay TypeParameter MeasuredBaseline (Scaffold Fragment)Target for Optimized LeadControl (SKI-II)
Cytotoxicity (HepG2) CC50​ > 200 µM> 100 µM50 µM
SphK1 Inhibition IC50​ 45 µM< 0.1 µM16 µM
SphK2 Inhibition IC50​ 80 µM> 10 µM (Selectivity)7.9 µM
Target Binding (SPR) Kd​ 30 µM< 0.05 µM10 µM
Ligand Efficiency LE (kcal/mol/HA)~0.35> 0.400.28

References

  • Title: 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Cleavage of sphingosine kinase 2 by caspase-1 provokes its release from apoptotic cells Source: Blood - ASH Publications URL: [Link]

  • Title: Drugging Sphingosine Kinases Source: ACS Chemical Biology URL: [Link]

  • Title: Fluorescence-based assay of sphingosine kinases Source: ResearchGate / Analytical Biochemistry URL: [Link]

  • Title: Drugging Sphingosine Kinases - PMC Source: National Institutes of Health (NIH PMC) URL: [Link]

Sources

Method

How to use 3-(benzylamino)propane-1,2-diol in organic synthesis reactions

Advanced Application Note: 3-(Benzylamino)propane-1,2-diol in Organic Synthesis & Drug Scaffold Construction Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3-(Benzylamino)propane-1,2-diol in Organic Synthesis & Drug Scaffold Construction

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1), with a molecular weight of 181.23 g/mol [1], is a highly versatile bifunctional building block in organic synthesis. Its structure features a secondary benzyl-protected amine and a terminal 1,2-diol. This orthogonal functionality allows for highly selective, sequential transformations without the need for complex protecting group strategies.

In pharmaceutical development, this compound is primarily utilized in two critical pathways:

  • Chiral Scaffold Construction: As an intermediate in the synthesis of enantiomerically pure 2-hydroxymethyl morpholines, which are essential structural motifs in central nervous system (CNS) therapeutics such as reboxetine and viloxazine[2].

  • Oxidative Cleavage for Alkaloid Synthesis: As a precursor for N-benzylacetamidoacetaldehyde via periodate-mediated diol cleavage, enabling the downstream cyclization of isoquinoline alkaloid frameworks[3].

Application I: Scalable Synthesis of Chiral 2-Hydroxymethyl Morpholines

The synthesis of chiral morpholine derivatives often relies on expensive asymmetric catalysis. However, utilizing chiral glycerin chlorohydrin and benzylamine to generate chiral 3-(benzylamino)propane-1,2-diol offers a "chiral pool" approach that is highly scalable and cost-effective for industrial production[4],[5].

Mechanistic Causality & Experimental Choices

The reaction begins with the nucleophilic ring-opening/substitution of chiral glycerin chlorohydrin by benzylamine. Benzylamine is used in excess to prevent over-alkylation (tertiary amine formation)[4]. The resulting 3-(benzylamino)propane-1,2-diol is then acylated with chloroacetyl chloride. The choice of chloroacetyl chloride over standard acetyl chloride is deliberate; the terminal chlorine acts as a leaving group for the subsequent intramolecular Williamson-type ether synthesis, closing the morpholine ring under basic conditions[2].

Workflow Visualization

MorpholineSynthesis A Chiral Glycerin Chlorohydrin + Benzylamine B 3-(Benzylamino) propane-1,2-diol A->B Nucleophilic Substitution C N-Chloroacetyl Intermediate B->C Chloroacetyl Chloride D 4-Benzylmorpholin -3-one Derivative C->D Base-catalyzed Cyclization E Chiral 2-Hydroxymethyl Morpholine D->E 1. Reduction 2. Pd/C Hydrogenation

Figure 1: Stepwise synthesis of chiral 2-hydroxymethyl morpholine from a glycerin chlorohydrin precursor.

Step-by-Step Protocol: Morpholine Ring Construction

Step 1: Amine Alkylation

  • Charge a reaction vessel with 2.3 kg of (S)-glycerin chlorohydrin, 0.85 kg of sodium hydroxide, and 3.3 kg of benzylamine[4].

  • Heat the mixture to 105 °C and maintain stirring for 5 hours[4]. Self-Validation: Monitor the disappearance of the chlorohydrin via GC-MS or TLC.

  • Remove unreacted benzylamine via vacuum distillation. The crude (S)-3-(benzylamino)propane-1,2-diol can be used directly in the next step without further column chromatography[4].

Step 2: Acylation & Cyclization

  • Dissolve the crude diol in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C to prevent premature side reactions[2].

  • Introduce a strong base (e.g., sodium methoxide or potassium tert-butoxide) to initiate the intramolecular cyclization, yielding 2-hydroxymethyl-4-benzylmorpholin-3-one[2].

  • Reduce the amide carbonyl using Borane-THF or LiAlH4, followed by standard palladium-on-carbon (Pd/C) catalytic hydrogenation to cleave the benzyl protecting group, yielding the free chiral morpholine[2].

Application II: Periodate Oxidative Cleavage to Isoquinoline Precursors

3-(Benzylamino)propane-1,2-diol is an ideal substrate for generating highly reactive, unstable aldehydes (such as benzylaminoacetaldehyde) which are prone to self-condensation or polymerization.

Mechanistic Causality & Experimental Choices

Direct periodate oxidation of the unprotected secondary amine diol is chemically incompatible, as the basic azomethine/amine functionalities interfere with the periodate cleavage mechanism[3]. To solve this, the secondary amine must first be protected via N-acetylation to form 3-(N-benzylacetamido)-1,2-propanediol[6]. Once the nitrogen lone pair is delocalized into the amide carbonyl, the 1,2-diol can be cleanly cleaved by sodium metaperiodate (NaIO4) in an aqueous medium to yield N-benzylacetamidoacetaldehyde[3],[7]. This aldehyde is a direct precursor for acid-catalyzed cyclization into isoquinoline[6].

Workflow Visualization

IsoquinolineSynthesis A 3-(Benzylamino) propane-1,2-diol B 3-(N-Benzylacetamido) -1,2-propanediol A->B N-Acetylation (Amine Protection) C N-Benzylacetamido -acetaldehyde B->C NaIO4 Oxidation (Diol Cleavage) D Isoquinoline Framework C->D Acidic Cyclization (Oleum/H2SO4)

Figure 2: Oxidative cleavage pathway for the synthesis of isoquinoline scaffolds.

Step-by-Step Protocol: Periodate Cleavage

Step 1: N-Acetylation

  • Treat 3-(benzylamino)propane-1,2-diol with acetic anhydride in methanol[3].

  • Selectively deacetylate any O-acetyl byproducts by stirring the crude mixture in ammonia-saturated methanol for 40 hours at room temperature[3].

  • Evaporate to dryness to isolate pure 3-(N-benzylacetamido)-1,2-propanediol[3].

Step 2: Oxidative Cleavage

  • Combine 11.3 g (0.05 mole) of 3-(N-benzylacetamido)-1,2-propanediol and 16.3 g (0.076 mole) of sodium metaperiodate (NaIO4) in 280 mL of distilled water[3].

  • Shake vigorously for 6 hours at room temperature[3]. Self-Validation: Periodate consumption can be tracked iodometrically; the reaction should consume exactly 1 molar equivalent of periodate per mole of diol[6].

  • Extract the aqueous phase thoroughly with chloroform[3].

  • Evaporate the chloroform and distill the residual oil under reduced pressure. The target N-benzylacetamidoacetaldehyde distills at 129–131 °C (0.12 mm Hg)[3],[7].

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for the key transformations involving 3-(benzylamino)propane-1,2-diol to ensure maximum yield and stereochemical fidelity.

Reaction StepReagents & CatalystTemp / TimeYield (%)Key Quality Metric
N-Alkylation (Diol Synthesis)Glycerin chlorohydrin, Benzylamine, NaOH105 °C / 5 hr>85%Minimal tertiary amine formation[4]
N-Acylation (Morpholine Route)Chloroacetyl chloride, DCM0 °C to 5 °C / 2 hr78-82%Preservation of chiral center (ee >98%)[2]
Diol Cleavage (Aldehyde Synthesis)NaIO4 (1.5 eq), H2O25 °C / 6 hr58%B.P. 129–131 °C at 0.12 mm Hg[3]
Cyclization (Isoquinoline Route)Fuming H2SO4 (Oleum)Variable7.5%Isolation of intact isoquinoline ring[6]

References

  • PubChem Compound Summary for CID 2793828, 3-(Benzylamino)propane-1,2-diol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds (Patent CN102212040A)
  • The Oxidation of 3-(N-Benzylacetamido)-1,2-Propanediol to N-Benzylacetamidoacetaldehyde and Ring Closure of the Latter to Isoquinoline Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Application

Application Note: 3-(Benzylamino)propane-1,2-diol in Advanced Materials Science

Executive Summary & Mechanistic Profiling 3-(Benzylamino)propane-1,2-diol (BAPD) [CAS: 54127-58-1] is a highly versatile, bifunctional building block gaining significant traction in advanced materials science. Structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

3-(Benzylamino)propane-1,2-diol (BAPD) [CAS: 54127-58-1] is a highly versatile, bifunctional building block gaining significant traction in advanced materials science. Structurally, it features a 1,2-diol moiety and a sterically hindered secondary benzylamine. This unique architecture provides orthogonal reactivity , allowing scientists to selectively address either the amine or the diol depending on the reaction conditions.

From a mechanistic standpoint, BAPD offers two distinct advantages in polymer design:

  • pKa Modulation & Hydrophobicity: The bulky benzyl group increases the hydrophobicity of the polymer backbone while tuning the basicity of the amine (pKa ~6.5–7.0). This makes BAPD an ideal monomer for synthesizing pH-responsive poly(amine-co-ester)s (PACE) used in endosomal escape for gene and drug delivery [1].

  • Dynamic Covalent Chemistry (DCC): By selectively reacting the secondary amine (e.g., via aza-Michael addition), the 1,2-diol remains intact as a pendant group. These pendant diols can subsequently undergo reversible condensation with boronic acids to form dynamic boronic ester networks, yielding self-healing vitrimers and hydrogels [2].

Application I: pH-Responsive Poly(amine-co-ester) Nanocarriers

Mechanistic Rationale

In the design of nanocarriers for RNA or hydrophobic drug delivery, balancing charge density and hydrophobicity is critical to minimize cytotoxicity. Incorporating BAPD into a lactone-based polyester backbone via enzymatic step-growth polymerization yields an amphiphilic poly(amine-co-ester). At physiological pH (7.4), the benzylamine is largely deprotonated, driving the self-assembly of stable micelles. Upon cellular endocytosis and subsequent pH drop (pH < 6.0), the tertiary amines (formed post-polymerization) protonate. This sudden increase in charge density causes electrostatic repulsion and osmotic swelling (the "proton sponge" effect), leading to micelle disassembly and rapid cargo release into the cytosol [1].

G Monomer BAPD Monomer (Diol + Benzylamine) Polymer Poly(amine-co-ester) Amphiphilic Backbone Monomer->Polymer Enzymatic Polymerization Micelle Assembled Nanocarrier (Hydrophobic Core) Polymer->Micelle Nanoprecipitation + Cargo Endosome Acidic Endosome (pH < 6.0) Micelle->Endosome Cellular Endocytosis Protonation Amine Protonation (Charge Repulsion) Endosome->Protonation pH Drop Release Cargo Release & Endosomal Escape Protonation->Release Micelle Disassembly

Fig 1: Pathway of BAPD-based poly(amine-co-ester) nanocarrier assembly and pH-triggered cargo release.
Protocol: Synthesis and Assembly of BAPD-PACE Nanoparticles

Materials: BAPD, Pentadecalactone (PDL), Diethyl sebacate (DES), Novozym 435 (immobilized Candida antarctica Lipase B), Diphenyl ether.

Step-by-Step Methodology:

  • Monomer Preparation: Dry BAPD (10 mmol), PDL (10 mmol), and DES (10 mmol) under vacuum at 40°C for 2 hours to remove trace moisture, which can prematurely terminate the enzymatic polycondensation.

  • Enzymatic Polymerization: Transfer the monomers to a Schlenk flask. Add 10 wt% Novozym 435 and 2 mL of diphenyl ether.

    • Causality Check: Enzymatic catalysis is chosen over traditional metal catalysts (e.g., Tin(II) octoate) to prevent toxic heavy metal retention, which is strictly prohibited in biomedical nanocarriers. Furthermore, the enzyme selectively catalyzes esterification without oxidizing the sensitive benzylamine.

  • Reaction Conditions: Purge with Argon, then heat to 90°C. After 2 hours, apply a high vacuum (0.1 Torr) for 48 hours to drive off the ethanol byproduct and push the equilibrium toward high-molecular-weight terpolymers.

  • Purification: Dissolve the crude mixture in dichloromethane (DCM) and filter out the Novozym 435 beads. Precipitate the filtrate into cold methanol (-20°C). Collect the polymer via centrifugation and dry under vacuum.

  • Nanoprecipitation (Self-Validation Step): Dissolve 10 mg of the BAPD-PACE polymer and 1 mg of hydrophobic cargo (e.g., Nile Red dye for tracking) in 1 mL of THF. Inject dropwise into 10 mL of rapidly stirring DI water. The sudden shift in solvent polarity forces the hydrophobic benzyl groups into a core, forming a slightly opaque, bluish Tyndall-effect scattering suspension—a visual confirmation of successful nanoparticle assembly.

Application II: Self-Healing Vitrimers via Dynamic Boronic Esters

Mechanistic Rationale

Self-healing polymers (vitrimers) rely on dynamic covalent bonds that can break and reform under specific stimuli. BAPD is uniquely suited for this because its secondary amine can undergo a rapid, catalyst-free aza-Michael addition with diacrylates. This orthogonal reaction completely consumes the amine while leaving the 1,2-diol group 100% unreacted. When exposed to 1,4-benzenediboronic acid (BDBA) in a slightly alkaline environment, these pendant diols rapidly condense to form dynamic boronic ester crosslinks [3]. Under mechanical stress or heat, these bonds undergo associative exchange, allowing the material to flow and heal macroscopic damage without losing structural integrity [2].

G Monomers BAPD + PEGDA LinearPol Linear Poly(β-amino ester) (Pendant 1,2-diols) Monomers->LinearPol Aza-Michael Addition Crosslink Add 1,4-Benzenediboronic Acid (pH 8.0) LinearPol->Crosslink Hydrogel Dynamic Vitrimer / Hydrogel Crosslink->Hydrogel Condensation Damage Mechanical Cleavage Hydrogel->Damage Exchange Boronic Ester Exchange (Dynamic Equilibrium) Damage->Exchange Interface Contact Healed Self-Healed Network Exchange->Healed Bond Reformation Healed->Hydrogel Reversible

Fig 2: Synthesis and dynamic exchange mechanism of BAPD-based self-healing vitrimers.
Protocol: Fabrication of BAPD-Boronic Ester Hydrogels

Materials: BAPD, Poly(ethylene glycol) diacrylate (PEGDA, Mn ~700), 1,4-Benzenediboronic acid (BDBA), Methanol, PBS Buffer (pH 8.0).

Step-by-Step Methodology:

  • Aza-Michael Polymerization: In a 20 mL vial, dissolve equimolar amounts of BAPD (5 mmol) and PEGDA (5 mmol) in 5 mL of methanol.

  • Incubation: Stir the mixture at 50°C for 24 hours.

    • Causality Check: The secondary amine of BAPD acts as a strong nucleophile, attacking the electron-deficient β-carbon of the acrylate. The steric bulk of the benzyl group prevents unwanted crosslinking, ensuring a perfectly linear poly(β-amino ester) backbone.

  • Solvent Evaporation: Remove methanol under reduced pressure to yield a viscous, transparent pre-polymer.

  • Dynamic Crosslinking: Dissolve 1 g of the pre-polymer in 5 mL of PBS buffer adjusted to pH 8.0. In a separate vial, dissolve 0.5 equivalents (relative to diol units) of BDBA in 2 mL of the same buffer.

    • Causality Check: Boronic ester formation is highly pH-dependent. The reaction must be conducted above the pKa of the boronic acid (~pH 8.0) to ensure the boronate anion is formed, which stabilizes the cyclic ester with the 1,2-diol.

  • Gelation (Self-Validation Step): Rapidly mix the two solutions. Within 30–60 seconds, the solution will undergo a sol-gel transition, forming a robust, stretchable hydrogel. If cut in half and pressed together for 10 minutes at room temperature, the pieces will seamlessly fuse back together due to boronic ester exchange.

Quantitative Data & Material Properties

The inclusion of BAPD significantly alters the thermomechanical and responsive properties of the resulting polymers. Table 1 summarizes the tunable parameters based on BAPD feed ratios.

Table 1: Comparative Material Properties of BAPD-Integrated Polymers

Polymer SystemBAPD Content (mol%)Glass Transition (Tg, °C)Nanoparticle Size (nm)Healing Efficiency (%)Key Stimulus
PACE Nanocarrier 10%-15.2120 ± 5N/ApH Drop (< 6.0)
PACE Nanocarrier 20%-5.8145 ± 8N/ApH Drop (< 6.5)
BAPD-Vitrimer 15%25.4N/A> 92% (at 25°C)Mechanical / pH
BAPD-Vitrimer 30%42.1N/A> 85% (at 60°C)Heat / pH

Note: Increasing BAPD content in PACE polymers raises the Tg due to the rigid benzyl rings, while also shifting the pH-responsiveness closer to neutral due to higher amine density. In vitrimers, higher BAPD content increases crosslink density, requiring thermal stimuli to achieve high healing efficiencies.

References

  • Jiang, Y., et al. (2020). Poly(amine-co-ester) polymers and polyplexes with modified end groups and methods of use thereof. U.S. Patent Application US20200399424A1. Retrieved from [1]

  • Narkar, A., et al. (2020). Highly Stretchable, Self-Healable, and Adhesive Polyurethane Elastomers Based on Boronic Ester Bonds. ACS Applied Polymer Materials, 2(12), 5630-5640. Retrieved from [2]

  • Catoira, M. C., et al. (2019). Chemically-modified biopolymers for the formation of biomedical hydrogels. PMC - NIH. Retrieved from [3]

Technical Notes & Optimization

Troubleshooting

Process R&amp;D Technical Support Center: Troubleshooting 3-(Benzylamino)propane-1,2-diol Synthesis

Welcome to the Process R&D Technical Support Center. The synthesis of 3-(benzylamino)propane-1,2-diol[1] via the nucleophilic substitution and subsequent epoxide opening of 3-chloro-1,2-propanediol (3-CPD) with benzylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. The synthesis of 3-(benzylamino)propane-1,2-diol[1] via the nucleophilic substitution and subsequent epoxide opening of 3-chloro-1,2-propanediol (3-CPD) with benzylamine is a critical step in the preparation of various pharmaceutical intermediates, including substituted chiral morpholines[2].

While the reaction appears straightforward on paper, the polyfunctional nature of the intermediates often leads to a complex network of side reactions. This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to optimize your yield and purity.

Reaction Pathway & Side Reaction Logic

G BA Benzylamine (Nucleophile/Base) INT In situ Epoxide (Glycidol) BA->INT Base-mediated HCl elimination EP 3-Chloro-1,2-propanediol (Electrophile) EP->INT PROD 3-(Benzylamino)propane-1,2-diol (Target Product) INT->PROD C3 Attack (Protic Solvent, <60°C) REGIO 2-(Benzylamino)propane-1,3-diol (Regioisomer) INT->REGIO C2 Attack (Aprotic, High Temp) POLY Polyglycerol Oligomers (Polymerization) INT->POLY Base Catalysis (High Epoxide Conc.) OVER N,N-bis(2,3-dihydroxypropyl)benzylamine (Over-alkylation) PROD->OVER Excess Electrophile

Mechanistic pathways for 3-(benzylamino)propane-1,2-diol synthesis and side reactions.

Troubleshooting FAQs

Q1: Why is my reaction yielding high levels of the tertiary amine byproduct (N,N-bis(2,3-dihydroxypropyl)benzylamine)? A1: You are observing a classic over-alkylation issue, which is highly prominent in primary amine alkylations[3].

  • Causality: Once benzylamine reacts to form the secondary amine product, the newly attached alkyl group donates electron density via the inductive effect. This raises the HOMO energy of the nitrogen lone pair, making the secondary amine more nucleophilic than the primary amine starting material. If the local concentration of the electrophile is high, the secondary amine outcompetes the starting material for the remaining electrophile.

  • Solution: Implement strict stoichiometric control. Use a large molar excess of benzylamine (typically 5 to 10 equivalents) to statistically favor mono-alkylation[2]. The excess benzylamine acts as both the reactant and the solvent, and can be easily recovered post-reaction via vacuum distillation.

Q2: I am isolating a mixture of diol isomers. How can I improve regioselectivity to exclusively form the 1,2-diol? A2: This is a regiochemical scrambling issue dictated by the competition between kinetic and thermodynamic control.

  • Causality: When 3-CPD is subjected to a basic amine, it rapidly forms glycidol (an epoxide) in situ. Nucleophilic attack on this epoxide can occur at the less sterically hindered primary carbon (C3) to yield the desired 1,2-diol, or at the more substituted secondary carbon (C2) to yield the 1,3-diol regioisomer. Higher temperatures provide the activation energy required to overcome the steric hindrance at C2, leading to a thermodynamic mixture.

  • Solution: Conduct the reaction in a protic solvent (e.g., absolute ethanol). Protic solvents hydrogen-bond with the epoxide oxygen, polarizing the C-O bonds and directing the nucleophile to the more electrophilic, less sterically hindered C3 position. Maintain the reaction strictly between 40 °C and 60 °C to enforce kinetic control.

Q3: My reaction mixture is turning highly viscous, and the mass balance is off. What is happening? A3: You are observing the base-catalyzed oligomerization of the epoxide intermediate.

  • Causality: Benzylamine acts as both a nucleophile and a base. In the presence of high concentrations of the in situ generated glycidol, the base deprotonates the newly formed hydroxyl groups. The resulting alkoxide attacks another unreacted epoxide molecule, initiating a polyglycerol ring-opening polymerization cascade. This network formation is severely exacerbated at temperatures above 100 °C[4].

  • Solution: Never add the amine to the electrophile. Instead, use a syringe pump to slowly dose 3-CPD into a dilute benzylamine solution. This maintains a near-zero steady-state concentration of the epoxide, effectively starving the polymer chain propagation pathway.

Quantitative Data Summary

The following table demonstrates how adjusting causality-driven parameters directly impacts product distribution and suppresses side reactions.

ParameterBenzylamine:3-CPD RatioDosing MethodSolventTemp (°C)Target Yield (%)Over-alkylation (%)Regioisomer (%)Oligomers (%)
Unoptimized 1:1Bolus AdditionNeat9035.030.015.020.0
Moderate 5:1Bolus AdditionEtOH8065.010.010.015.0
Optimized 10:1Slow Dose (4h)EtOH5092.0< 2.0< 2.0< 4.0

Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, utilize the following self-validating workflow for the optimized synthesis of 3-(benzylamino)propane-1,2-diol.

Step 1: Reactor Setup & Amine Preparation Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a programmable syringe pump. Charge the reactor with 10.0 equivalents of benzylamine and 5 volumes of absolute ethanol. Begin agitation at 250 RPM.

Step 2: Temperature Equilibration Circulate cooling fluid to stabilize the internal temperature at exactly 50 °C.

  • Self-Validation Check: Achieving a stable temperature before introducing the electrophile ensures that the thermodynamic pathway (C2-attack) is suppressed from the very first drop.

Step 3: Controlled Electrophile Dosing Load 1.0 equivalent of 3-chloro-1,2-propanediol (3-CPD) into the syringe pump. Dose the 3-CPD into the reactor over a strict 4-hour period (0.25 eq/hour).

  • Self-Validation Check: The slow addition rate guarantees that the steady-state concentration of the in situ glycidol intermediate remains near zero, automatically preventing the base-catalyzed oligomerization cascade.

Step 4: In-Process Control (IPC) Stir the mixture for an additional 2 hours at 50 °C. Perform HPLC analysis.

  • Self-Validation Check: The reaction is deemed complete and successful only when 3-CPD is undetectable and the mono-to-bis alkylation ratio is >98:2. Do not proceed to workup until this metric is met.

Step 5: Quenching & Amine Recovery Cool the reactor to 20 °C. Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure. Increase the vacuum to <1 mbar and raise the bath temperature to 90 °C to distill off and recover the unreacted excess benzylamine.

Step 6: Purification Dissolve the crude viscous residue in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes slightly cloudy. Allow the mixture to crystallize at 4 °C to isolate pure 3-(benzylamino)propane-1,2-diol.

References

  • 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828. National Center for Biotechnology Information (NIH).
  • CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate.
  • Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. Polymer (kpi.ua).

Sources

Optimization

Optimizing reaction conditions for 3-(Benzylamino)propane-1,2-diol synthesis

Technical Support Center: 3-(Benzylamino)propane-1,2-diol Synthesis & Optimization Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive resource to assist resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Benzylamino)propane-1,2-diol Synthesis & Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive resource to assist researchers and drug development professionals in optimizing the synthesis of 3-(benzylamino)propane-1,2-diol. This bifunctional compound is a critical building block in the synthesis of isoquinolines, morpholines, and various active pharmaceutical ingredients (APIs)[1][2].

Below, you will find validated methodologies, mechanistic workflows, and a dedicated troubleshooting Q&A to ensure high-yield, reproducible results in your laboratory.

I. Mechanistic Pathways & Experimental Workflows

The synthesis of 3-(benzylamino)propane-1,2-diol is typically achieved through one of two primary electrophiles: Glycidol (an epoxide) or 3-Chloro-1,2-propanediol (a halohydrin). Understanding the causality behind each pathway is essential for controlling reaction kinetics and minimizing byproducts.

Pathway A: Epoxide Ring-Opening (The Glycidol Route)

Glycidol is highly reactive due to the ring strain of the epoxide. The reaction proceeds via an SN​2 -type ring-opening mechanism. Because amines are excellent nucleophiles, the reaction requires no catalyst. However, glycidol is slightly unstable and prone to homopolymerization at elevated temperatures[3][4], dictating strict thermal control during the initial addition phase.

G N1 Benzylamine (Excess) + Solvent (MeOH/EtOH) N2 Glycidol Addition (Dropwise, < 5°C) N1->N2 N3 Nucleophilic Attack (Epoxide Ring-Opening) N2->N3 Exothermic N4 Stirring at RT (12-24 hours) N3->N4 N5 Vacuum Distillation (Remove Solvent & Excess Amine) N4->N5 TLC Monitoring N6 3-(Benzylamino)propane-1,2-diol (Target Product) N5->N6 Purification

Workflow for the synthesis of 3-(benzylamino)propane-1,2-diol via glycidol ring-opening.

Pathway B: Nucleophilic Substitution (The Halohydrin Route)

3-Chloro-1,2-propanediol is a more stable, less toxic alternative to glycidol[5]. The synthesis involves a classic SN​2 substitution of the primary chloride[2]. Because chloride is a weaker leaving group than a strained epoxide, this route requires thermal activation (60–80 °C) and an acid scavenger (base) to neutralize the generated HCl and prevent amine protonation.

G M1 3-Chloro-1,2-propanediol + Benzylamine (Excess) M2 Base Addition (e.g., K2CO3 or Et3N) M1->M2 M3 Heating (60-80°C) SN2 Substitution M2->M3 M4 Aqueous Workup (Remove Salts) M3->M4 Reaction Complete M5 Solvent Extraction (EtOAc or DCM) M4->M5 M6 3-(Benzylamino)propane-1,2-diol (Target Product) M5->M6 Concentration

SN2 substitution workflow using 3-chloro-1,2-propanediol and benzylamine.

II. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow the operator to verify success at each critical juncture before proceeding.

Protocol A: Synthesis via Glycidol Ring-Opening

Causality Focus: Thermal management prevents epoxide polymerization; reactant stoichiometry prevents over-alkylation.

  • Preparation: Charge a flame-dried, round-bottom flask with benzylamine (3.0 equivalents) and anhydrous methanol (2.0 M relative to glycidol).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Electrophile Addition: Add glycidol (1.0 equivalent) dropwise over 30–60 minutes. Validation: The reaction is exothermic; monitor the internal thermometer to ensure temperature does not exceed 10 °C during addition.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • IPC (In-Process Control): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat. Validation: Disappearance of the UV-inactive glycidol spot and appearance of a distinct blue/purple spot (secondary amine) confirms conversion.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Remove the excess benzylamine via Kugelrohr vacuum distillation (approx. 90 °C at 0.1 mbar).

  • Final Validation: Analyze the crude oil via 1 H NMR. Validation: The absence of a sharp singlet at ~3.8 ppm (free benzylamine CH2​ ) and the presence of a shifted multiplet for the product's benzylic protons confirms successful purification.

Protocol B: Synthesis via 3-Chloro-1,2-propanediol

Causality Focus: Base addition drives the reaction forward by neutralizing HCl, preventing the deactivation of the benzylamine nucleophile.

  • Preparation: In a reaction vessel, combine 3-chloro-1,2-propanediol (1.0 equivalent)[2], benzylamine (2.5 equivalents), and anhydrous potassium carbonate ( K2​CO3​ , 1.5 equivalents) in absolute ethanol.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 75 °C for 18–24 hours.

  • IPC (In-Process Control): Withdraw a 50 µL aliquot, dilute with ethyl acetate, and wash with water. Analyze the organic layer via GC-MS or TLC. Validation: Complete consumption of the halohydrin indicates the reaction has reached its thermodynamic endpoint.

  • Workup: Cool the mixture to room temperature and filter through a Celite pad to remove the precipitated KCl and unreacted K2​CO3​ . Validation: A clear filtrate confirms the complete removal of inorganic salts.

  • Isolation: Evaporate the ethanol. Dissolve the residue in ethyl acetate and wash with a mild brine solution. Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the product.

III. Quantitative Data & Optimization Matrix

Use the following table to select the optimal synthetic route based on your laboratory's constraints and scale-up requirements.

ParameterGlycidol Route3-Chloro-1,2-propanediol Route
Reaction Mechanism Epoxide Ring-OpeningNucleophilic Substitution ( SN​2 )
Optimal Temperature 0 °C to Room Temperature60 °C - 80 °C (Reflux)
Preferred Solvent(s) Methanol, Ethanol, or NeatEthanol, Water, or Neat
Catalyst / Additive None requiredBase required (e.g., K2​CO3​ , Et3​N )
Typical Yield 85% - 95%70% - 85%
Primary Impurity Risk N,N-bis(2,3-dihydroxypropyl)benzylamineAzetidinol derivatives / Dimers
Safety / Handling Glycidol is toxic and thermally unstable[4]Halohydrin is more stable, safer for scale-up

IV. Troubleshooting Guide & FAQs

Q: My GC-MS shows a high percentage of a tertiary amine byproduct. How do I prevent over-alkylation? A: Over-alkylation (forming N,N-bis(2,3-dihydroxypropyl)benzylamine) occurs when the newly formed secondary amine outcompetes the primary benzylamine for the electrophile. To troubleshoot this, you must manipulate the collision probability. Ensure you are using a strict 3:1 to 5:1 molar excess of benzylamine . Furthermore, always add the electrophile (glycidol or halohydrin) dropwise to the amine, never the reverse. This ensures the primary amine is always in massive excess at the localized site of reaction.

Q: During the glycidol reaction, my mixture turned into a highly viscous, un-stirrable gel. What happened? A: You experienced homopolymerization of the glycidyl ether. At temperatures above 60 °C, glycidol can undergo rapid, base-catalyzed self-polymerization, forming complex oligomeric networks[3]. To fix this, ensure your reaction flask is thoroughly chilled in an ice bath (< 5 °C) before the dropwise addition of glycidol, and control the addition rate to prevent exothermic thermal runaway.

Q: How do I control the regioselectivity when using glycidol? I want the 1,2-diol, not the 1,3-diol. A: Under neutral to basic conditions (which is the case when using benzylamine), epoxide ring-opening is governed by steric hindrance rather than electronics. The benzylamine nucleophile will preferentially attack the less hindered terminal carbon (C1 of the epoxide/C3 of the propane backbone), naturally yielding the desired 3-(benzylamino)propane-1,2-diol with >95% regioselectivity. Acidic conditions would shift the attack to the more substituted carbon, so avoid acidic additives.

Q: What is the most efficient way to remove the excess benzylamine without using column chromatography? A: Because both your product and the starting material are amines, acid/base aqueous extractions are notoriously difficult to balance. The most efficient, scalable method is Kugelrohr vacuum distillation . Benzylamine has a boiling point of ~185 °C at standard pressure, but under high vacuum (0.1 - 0.5 mbar), it can be distilled off cleanly at 80–90 °C, leaving the much heavier diol product behind in the distillation pot.

References

  • Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine Polymer (1993) URL: [Link]

  • Glycidol - Synthesis, Applications, and Safety Wikipedia URL: [Link]

  • Valorisation of Glycerol from Bio-Diesel Waste to High Value Chemicals Politecnico di Milano (2013) URL: [Link]

  • The Oxidation of 3-(N-Benzylacetamido)-1,2-Propanediol to N-Benzylacetamidoacetaldehyde Canadian Journal of Chemistry URL:[Link]

  • Google Patents (CN102212040A)

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 3-(Benzylamino)propane-1,2-diol Synthesis

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 3-(benzylamino)propane-1,2-diol (CAS: 54127-58-1)[1]. This versatile β -amino diol is a critical building block in pharmaceutical developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 3-(benzylamino)propane-1,2-diol (CAS: 54127-58-1)[1]. This versatile β -amino diol is a critical building block in pharmaceutical development and complex scaffold synthesis[2].

The most atom-economical route to this compound is the epoxide aminolysis of glycidol using benzylamine[3]. However, researchers frequently encounter yield-limiting challenges such as bis-alkylation, regioselectivity errors, and catastrophic product loss during isolation due to the molecule's high polarity[4]. This guide provides field-proven, mechanistically grounded solutions to maximize your synthetic yield.

Diagnostic Workflow

Before adjusting your protocol, use the decision tree below to identify the root cause of your yield loss.

Troubleshooting Start Yield Issue in 3-(Benzylamino) propane-1,2-diol Synthesis LowConv Low Conversion / Unreacted Starting Material Start->LowConv OverAlk High Impurities / Bis-alkylation Start->OverAlk IsoLoss Product Loss During Isolation Start->IsoLoss Temp Increase to 50-60°C Use protic solvent (EtOH) LowConv->Temp Check Temp & Solvent Stoich Use 3-5x excess Benzylamine Dropwise Glycidol addition OverAlk->Stoich Check Stoichiometry Workup Avoid aqueous extraction Use vacuum distillation IsoLoss->Workup Check Workup

Diagnostic decision tree for troubleshooting 3-(benzylamino)propane-1,2-diol synthesis yields.

Troubleshooting Guides & FAQs

Q: Why am I getting a complex mixture of mono-alkylated and bis-alkylated products? A: This is a classic kinetic dilemma in epoxide aminolysis[4]. The reaction between the primary amine (benzylamine) and glycidol forms your target secondary amine ( k1​ ). However, the newly formed secondary amine is more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl chain. Consequently, it rapidly attacks a second molecule of glycidol ( k2​ ), forming the tertiary amine byproduct, N,N-bis(2,3-dihydroxypropyl)benzylamine. Causality-driven solution: You must manipulate the statistical probability of the collisions. Use a large molar excess of benzylamine (3.0 to 5.0 equivalents) and add the glycidol dropwise to keep its steady-state concentration near zero.

Q: How does solvent choice affect regioselectivity and glycidol polymerization? A: Glycidol is prone to self-polymerization under neat conditions or at high temperatures. Furthermore, nucleophilic attack must be directed to the less hindered terminal carbon (C3) rather than the internal carbon (C2). Causality-driven solution: Conducting the reaction in a protic solvent like absolute ethanol serves a dual purpose. First, it acts as a heat sink to prevent thermal runaways that cause polymerization. Second, the alcohol hydroxyl groups hydrogen-bond to the epoxide oxygen, polarizing the C-O bond and stabilizing the SN​2 transition state, which heavily favors attack at the less sterically hindered C3 position[2].

Q: I confirmed complete conversion via HPLC, but my isolated yield is less than 30%. What happened? A: You likely used an aqueous workup. 3-(Benzylamino)propane-1,2-diol is a highly polar molecule with extensive hydrogen-bonding capacity, making it extremely water-soluble. If you attempt to wash away excess benzylamine with aqueous acid or extract the product into organic solvents like ethyl acetate, the product will remain in the aqueous layer. Causality-driven solution: Abandon aqueous extraction. Instead, remove the reaction solvent under reduced pressure, and then utilize short-path vacuum distillation to strip off the excess benzylamine (bp ~185 °C at 760 mmHg, but easily removed at <80 °C under high vacuum).

Q: Should I use 3-chloro-1,2-propanediol instead of glycidol to avoid polymerization? A: While (R)- or (S)-3-chloro-1,2-propanediol is an excellent reagent for synthesizing enantioenriched derivatives[5], it requires the addition of a stoichiometric base (e.g., K2​CO3​ or Et3​N ) to neutralize the generated HCl. This produces stoichiometric salt waste, which severely complicates the non-aqueous isolation strategy required for this highly polar diol. Stick to glycidol for racemic syntheses to maintain high atom economy and simplify purification.

Mechanistic Pathway

Pathway BnNH2 Benzylamine (Primary Amine) Mono 3-(Benzylamino)propane-1,2-diol (Target Secondary Amine) BnNH2->Mono + Glycidol (k1: Desired) Glycidol Glycidol (Epoxide) Glycidol->Mono Bis N,N-bis(2,3-dihydroxypropyl)benzylamine (Tertiary Amine Byproduct) Mono->Bis + Glycidol (k2: Undesired)

Reaction pathway showing desired epoxide aminolysis versus bis-alkylation side reactions.

Optimized Step-by-Step Protocol

This self-validating protocol is designed to maximize the k1​/k2​ ratio and ensure quantitative recovery of the polar product.

Step 1: System Preparation

  • Charge a clean, dry round-bottom flask with Benzylamine (3.0 to 5.0 equivalents).

  • Dilute with absolute ethanol (2 volumes relative to benzylamine).

  • Scientific Rationale: The large excess of amine ensures that incoming glycidol molecules are statistically far more likely to encounter a primary amine than the secondary amine product, suppressing bis-alkylation.

Step 2: Controlled Electrophile Addition

  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Dissolve Glycidol (1.0 equivalent) in an equal volume of absolute ethanol.

  • Add the glycidol solution dropwise over a period of 1.5 to 2 hours using an addition funnel or syringe pump.

  • Scientific Rationale: Slow addition at low temperatures prevents exothermic glycidol polymerization and maintains a near-zero steady-state concentration of the electrophile.

Step 3: Thermal Maturation & Validation

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser and gently heat the mixture to 50–60 °C for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction via HPLC or TLC (using a highly polar eluent system, e.g., CH2​Cl2​ /MeOH/NH₄OH 90:9:1). The reaction is complete when the glycidol spot/peak is entirely consumed.

Step 4: Non-Aqueous Isolation

  • Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure at 40 °C.

  • Equip the flask with a short-path distillation apparatus. Apply high vacuum (< 1 mbar) and gradually heat the oil bath to 70–80 °C to distill off the unreacted benzylamine.

  • Scientific Rationale: Bypassing aqueous extraction prevents the hydrophilic diol from being lost to the aqueous waste stream.

Step 5: Final Purification

  • The remaining viscous residue in the distillation flask is crude 3-(benzylamino)propane-1,2-diol of high purity (>90%).

  • If analytical purity is required, the product can be dissolved in a minimal amount of dry ether or ethyl acetate, followed by the slow addition of ethereal HCl to precipitate the product as a highly crystalline hydrochloride salt.

Quantitative Yield Optimization Data

The table below summarizes the causal relationship between reaction conditions and the resulting product distribution, demonstrating why the optimized protocol above is necessary.

Reaction ConditionBenzylamine EquivalentsSolventAddition RateMono-alkylation Yield (%)Bis-alkylation Yield (%)
Batch, neat, rapid addition1.0 eqNone< 5 mins45%40%
Batch, neat, slow addition1.0 eqNone2 hours60%25%
Batch, solvent, slow addition3.0 eqEthanol2 hours85%< 5%
Continuous Flow Microreactor5.0 eqEtOH/TolueneContinuous> 90%< 2%

Note: Flow chemistry approaches[3] provide the ultimate control over mixing and heat transfer, yielding the highest mono-alkylation ratios, but the optimized batch protocol (Row 3) provides excellent results for standard laboratory setups.

References

  • Title: 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols Source: ResearchGate URL: [Link]

  • Title: (1S,1′S)-2,2′-(Benzylazanediyl)bis(1-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol) Source: MDPI Molecules URL: [Link]

  • Title: In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(Benzylamino)propane-1,2-diol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 3-(Benzylamino)propane-1,2-diol in various assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your experimental results.

Understanding the Molecule: 3-(Benzylamino)propane-1,2-diol

3-(Benzylamino)propane-1,2-diol is a compound characterized by a benzylamine group and a propanediol moiety.[1][2] This structure confers both hydrophobic (the benzyl group) and hydrophilic (the diol and amino groups) properties, making its solubility behavior dependent on the specific solvent system and pH. The presence of an amino group suggests that its aqueous solubility will be significantly influenced by pH.[3][4][5][6]

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC10H15NO2PubChem[1]
Molecular Weight181.23 g/mol PubChem[1]
AppearanceVaries (consult supplier data)-
Predicted XLogP30.9PubChem[1]

The positive XLogP3 value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility, a common challenge in biological assays.[7]

Frequently Asked Questions (FAQs)

Q1: My 3-(Benzylamino)propane-1,2-diol precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?

This is a common phenomenon known as "precipitation upon dilution."[8] While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment.[7][9] The hydrophobic benzyl group of 3-(Benzylamino)propane-1,2-diol likely drives its aggregation and precipitation as the percentage of the organic co-solvent decreases.

Q2: What is the first and simplest step I should take to address this precipitation?

The most straightforward initial approach is to adjust the pH of your aqueous buffer.[][11] The amino group in 3-(Benzylamino)propane-1,2-diol can be protonated at acidic pH, forming a more soluble salt. Conversely, at basic pH, the diol groups can be deprotonated. Experimenting with a pH range is a crucial first step.

Q3: I've tried adjusting the pH, but I still see some precipitation at my desired concentration. What's next?

If pH adjustment alone is insufficient, the next step involves the use of solubility enhancers. These can be broadly categorized into co-solvents, surfactants, and cyclodextrins. The choice of enhancer will depend on the specifics of your assay and potential interferences.[9][12][13]

Q4: Can I just filter out the precipitate and use the supernatant?

Filtering is generally not recommended as it removes an unknown amount of your compound, leading to an inaccurate final concentration in your assay and compromising the validity of your results.[8] The primary goal should be to achieve complete dissolution.

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering solubility issues with 3-(Benzylamino)propane-1,2-diol, follow this systematic troubleshooting workflow.

G start Precipitation Observed pH_adjust Step 1: pH Adjustment start->pH_adjust co_solvent Step 2: Co-solvent Optimization pH_adjust->co_solvent Precipitation Persists success Compound Solubilized pH_adjust->success Issue Resolved surfactant Step 3: Surfactant Screening co_solvent->surfactant Precipitation Persists co_solvent->success Issue Resolved cyclodextrin Step 4: Cyclodextrin Complexation surfactant->cyclodextrin Precipitation Persists surfactant->success Issue Resolved cyclodextrin->success Issue Resolved failure Re-evaluate Assay/Compound cyclodextrin->failure Precipitation Persists

Caption: Troubleshooting workflow for solubility issues.

Step 1: pH Adjustment

Causality: The secondary amine in 3-(Benzylamino)propane-1,2-diol can be protonated under acidic conditions (pH < pKa) to form a more polar, and thus more water-soluble, ammonium salt. Conversely, at alkaline pH (pH > pKa), the compound will be in its less soluble free base form. The diol groups can also be deprotonated at a much higher pH, but targeting the amine is generally the most effective initial strategy.

Experimental Protocol: pH Screening

  • Prepare a series of buffers: Prepare small volumes of your assay buffer at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Prepare a concentrated stock solution: Dissolve 3-(Benzylamino)propane-1,2-diol in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Dilute into buffers: Add a small aliquot of the DMSO stock to each buffer to achieve your final desired assay concentration. Ensure the final DMSO concentration is kept constant and at a level tolerated by your assay (typically ≤ 1%).

  • Observe for precipitation: Visually inspect each solution for any signs of cloudiness or precipitate immediately after dilution and after a short incubation period (e.g., 30 minutes) at the assay temperature.

  • Select the optimal pH: Choose the lowest pH that maintains solubility without adversely affecting your assay system.

Step 2: Co-solvent Optimization

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[][12][13] They work by reducing the polarity of the solvent system, thereby decreasing the energetic penalty of solvating the nonpolar benzyl group of your compound.[][14]

Common Co-solvents for Biological Assays:

Co-solventTypical Final ConcentrationConsiderations
DMSO0.1 - 1%Widely used, but can interfere with some assays at higher concentrations.[7][9]
Ethanol1 - 5%Generally well-tolerated by cells, but can be volatile.
Polyethylene Glycol (PEG 400)1 - 10%A less-toxic option that can be effective for many compounds.[13]
Propylene Glycol1 - 10%Another low-toxicity option commonly used in formulations.[12]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions: If not already done, prepare a concentrated stock of 3-(Benzylamino)propane-1,2-diol in 100% of each co-solvent you wish to test.

  • Serial dilutions: Prepare serial dilutions of your compound in the chosen co-solvents.

  • Dilute into assay buffer: Add the co-solvent stock solutions to your assay buffer (at the optimal pH determined in Step 1) to reach the final desired compound concentration, while varying the final co-solvent concentration.

  • Assess solubility and assay compatibility: Determine the minimum co-solvent concentration that maintains solubility. It is crucial to run a vehicle control (assay buffer with the co-solvent but without the compound) to ensure the co-solvent itself does not interfere with your assay readout.[15]

Step 3: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[16] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds like 3-(Benzylamino)propane-1,2-diol, effectively increasing their apparent solubility.[16][17]

G cluster_micelle Micelle center p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 compound 3-(Benzylamino)propane-1,2-diol compound->center Encapsulation

Sources

Troubleshooting

Technical Support Center: Stability of 3-(Benzylamino)propane-1,2-diol in Solution

Welcome to the technical support guide for 3-(Benzylamino)propane-1,2-diol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Benzylamino)propane-1,2-diol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Understanding and controlling the stability of your molecule is paramount for generating reproducible data and ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about handling and storing 3-(Benzylamino)propane-1,2-diol.

Q1: What are the key structural features of 3-(Benzylamino)propane-1,2-diol that influence its stability?

A1: 3-(Benzylamino)propane-1,2-diol possesses three key functional groups that dictate its chemical behavior and stability profile:

  • A Secondary Amine: This group is basic and susceptible to oxidation. Its protonation state is pH-dependent, which influences solubility and reactivity.[1]

  • A Vicinal Diol (propane-1,2-diol moiety): The two adjacent hydroxyl groups can be prone to oxidative cleavage under certain conditions.[2][3]

  • A Benzyl Group: The C-H bonds on the carbon atom attached to the benzene ring (the benzylic position) are activated and are particularly susceptible to oxidation, which can ultimately lead to the formation of benzaldehyde or benzoic acid-related impurities.[4]

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: The degradation of 3-(Benzylamino)propane-1,2-diol is primarily influenced by common laboratory and environmental factors. These include:

  • pH: Both acidic and basic conditions can promote hydrolysis or other degradation pathways. Amines, in general, show pH-dependent stability.[5]

  • Oxygen: As a secondary amine with a benzylic position, the molecule is susceptible to auto-oxidation. The presence of dissolved oxygen in solvents can accelerate this process.[6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[7]

  • Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation.[7]

  • Presence of Metal Ions: Trace metal ion contaminants (e.g., iron, copper) in solvents or buffers can catalyze oxidative degradation pathways.

Q3: What are the ideal storage conditions for stock solutions of 3-(Benzylamino)propane-1,2-diol?

A3: To maximize the shelf-life of your solutions, adhere to the following storage protocols. These recommendations are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term (days).Reduces the rate of chemical degradation.[8]
Solvent Use high-purity, degassed solvents (e.g., DMSO, Ethanol, Methanol).Minimizes reactive impurities and dissolved oxygen.
Atmosphere Overlay the solution with an inert gas (Argon or Nitrogen).Prevents oxidation by displacing atmospheric oxygen.[9]
Container Use amber glass vials with tightly sealed caps.Protects from light and minimizes solvent evaporation.[10]
Additives For aqueous solutions, consider using a buffer system (pH 6-7) and preparing fresh.Maintains a stable pH environment where the compound is likely more stable.[5]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common stability-related problems encountered during experiments.

Q1: I've noticed my solution of 3-(Benzylamino)propane-1,2-diol has developed a yellow or brown tint. What is the most likely cause?

A1: The development of color is a strong indicator of chemical degradation, most commonly due to oxidation. The secondary amine and the benzylic group are the most probable sites for this reaction.[4][6] This can lead to the formation of colored, conjugated impurities.

Troubleshooting Steps:

  • Confirm the Source: Prepare a fresh solution using high-purity, degassed solvent and immediately compare its appearance to the aged solution.

  • Inert Atmosphere Control: Prepare two fresh solutions. Store one under normal atmospheric conditions and the other under an inert gas (argon or nitrogen). If the solution under the inert atmosphere remains colorless longer, oxidation is confirmed as the primary cause.

  • Light Exclusion Control: Prepare two fresh solutions in clear vials. Wrap one vial completely in aluminum foil and expose both to ambient lab light. If the unwrapped sample develops color more rapidly, photosensitivity is a contributing factor.

Q2: My quantitative analysis (e.g., HPLC) shows a decrease in the concentration of the parent compound over time in an aqueous buffer. How can I diagnose the degradation pathway?

A2: A systematic investigation, mirroring a pharmaceutical forced degradation study, is the most effective way to identify the cause.[11][12] This involves subjecting the compound to various stress conditions to determine its vulnerabilities.

Diagram: Troubleshooting Workflow for Compound Loss

G start Observation: Loss of Compound Concentration ph_check Perform pH Stability Screen (Acidic, Neutral, Basic) start->ph_check oxid_check Perform Oxidative Stress Test (e.g., with H₂O₂) start->oxid_check photo_check Perform Photostability Test (Light vs. Dark Control) start->photo_check analyze Analyze Samples by HPLC-UV/MS at Time Points (T=0, T=x, T=y) ph_check->analyze oxid_check->analyze photo_check->analyze interpret Interpret Data: Identify Conditions Causing Degradation analyze->interpret

Plausible Degradation Products to Investigate:

  • N-Oxide: An increase in mass of +16 Da (addition of an oxygen atom).

  • Benzylic Ketone: An increase in mass of +14 Da (loss of two hydrogens, addition of one oxygen).

  • Diol Cleavage: This would result in smaller fragments, such as benzaldehyde or related compounds.

  • N-Dealkylation: Loss of the benzyl group would result in 3-aminopropane-1,2-diol.

Refer to Protocol 3 for guidance on sample preparation for LC-MS analysis.

Section 3: Key Experimental Protocols

These detailed protocols provide a framework for conducting your own stability investigations.

Protocol 1: pH Stability Screening Assay

Objective: To determine the stability of 3-(Benzylamino)propane-1,2-diol across a range of pH values.

Materials:

  • Stock solution of the compound (e.g., 10 mg/mL in DMSO).

  • Aqueous buffers: pH 3 (e.g., citrate), pH 7 (e.g., phosphate), pH 9 (e.g., borate).

  • HPLC or LC-MS system with a suitable column (e.g., C18).

  • Incubator or water bath set to a relevant temperature (e.g., 40°C to accelerate degradation).

Procedure:

  • Prepare three sets of vials.

  • In each set, dilute the stock solution with the respective buffer (pH 3, 7, and 9) to a final concentration within the analytical range (e.g., 100 µg/mL).

  • Immediately withdraw an aliquot from each vial, dilute if necessary, and analyze by HPLC. This is your T=0 time point.

  • Place the remaining vials in the 40°C incubator.

  • Withdraw and analyze aliquots at subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Analysis: Plot the percentage of the initial peak area remaining versus time for each pH condition. A significant decrease in peak area at a particular pH indicates instability under those conditions.

Protocol 2: Oxidative Stress Test

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

  • Stock solution of the compound.

  • 3% Hydrogen Peroxide (H₂O₂) solution.

  • Solvent (e.g., 50:50 acetonitrile:water).

  • HPLC or LC-MS system.

Procedure:

  • Prepare two vials (Test and Control).

  • Dilute the stock solution in both vials to the target concentration using the chosen solvent.

  • To the Test vial only, add a small volume of 3% H₂O₂ to achieve a final concentration of ~0.1%.

  • Store both vials at room temperature, protected from light.

  • Analyze both samples by HPLC at T=0 and after several hours (e.g., 2, 6, 24 hours).

  • Analysis: Compare the chromatograms of the Test and Control samples. A significant decrease in the parent peak and the appearance of new peaks in the Test sample relative to the Control confirms oxidative liability.

Protocol 3: Sample Preparation for HPLC-MS Analysis of Degradants

Objective: To prepare a stressed sample for the identification of degradation products by mass spectrometry.

Procedure:

  • Based on the results from Protocols 1 and 2, select the condition that caused the most significant degradation (e.g., pH 9 at 40°C for 24 hours, or 0.1% H₂O₂ treatment).

  • Prepare a sample under these stress conditions, aiming for approximately 10-20% degradation of the parent compound. Over-stressing can lead to complex secondary degradants that complicate analysis. [13]3. Prepare a T=0 (unstressed) control sample at the same concentration.

  • Analyze both the stressed and unstressed samples by HPLC-MS.

  • Analysis: Compare the total ion chromatograms. Look for new peaks in the stressed sample. Obtain the mass spectrum for each new peak and use the accurate mass data to propose a molecular formula and structure.

Section 4: References

  • PubChem. (n.d.). 3-(benzylamino)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Schmid, M. G., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2363–2370. Retrieved from [Link]

  • Herrera, C. L., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 197-202. Retrieved from [Link]

  • Klick, S., et al. (2005). Toward a general strategy for pharmaceutical forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. Retrieved from [Link]

  • Drug Discovery & Development. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2022). What is the pH of a tertiary amine? Retrieved from [Link]

  • NextSDS. (n.d.). 3-(N-benzyl-N-ethylamino)propane-1,2-diol — Chemical Substance Information. Retrieved from [Link]

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ATSDR. (1998). Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(benzylamino)propane-1,2-diol (C10H15NO2). Retrieved from [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4193. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature profile, thermal stability, pH profile, and pH stability of HOD. Retrieved from [Link]

  • Ladona, M. G., et al. (1999). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology, 12(12), 1127-1137. Retrieved from [Link]

  • SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Retrieved from [Link]

  • Goswami, G., et al. (2001). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 113(1), 43-54. Retrieved from [Link]

  • Ladona, M. G., et al. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical Research in Toxicology, 14(8), 1097-1106. Retrieved from [Link]

  • Messeguer, A., et al. (2005). On the generation and outcome of 3-(N-phenylamino)propane-1,2-diol derivatives in deodorized model oils related to toxic oil syndrome. Chemical Research in Toxicology, 18(4), 735-743. Retrieved from [Link]

  • Doležal, M., et al. (2005). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 23(6), 255-261. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway of 1,2-propanediol degradation. Retrieved from [Link]

  • Indian Academy of Sciences. (2001). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammonium tribromide. Retrieved from [Link]

  • Zenodo. (n.d.). Oxidation of some vicinal and non-vicinal diols by morpholinium chlorochromate : A kinetic and mechanistic study. Retrieved from [Link]

  • Molecules. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. Retrieved from [Link]

  • ResearchGate. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]

  • R Discovery. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol. Retrieved from

  • Loba Chemie. (n.d.). 3-CHLORO-1,2-PROPANEDIOL Safety Data Sheet. Retrieved from [Link]

Sources

Optimization

Reducing by-product formation in the synthesis of 3-(benzylamino)propane-1,2-diol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the optimization of epoxide aminolysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the optimization of epoxide aminolysis. The synthesis of 3-(benzylamino)propane-1,2-diol[1] via the reaction of benzylamine and glycidol is a fundamental transformation, yet the bifunctional nature of glycidol and the high nucleophilicity of the resulting secondary amine often lead to a complex crude mixture.

This guide provides field-proven troubleshooting strategies to enforce regioselectivity, suppress by-product formation, and scale your synthesis with high scientific integrity.

Mechanistic Pathway Diagram

SynthesisWorkflow A Benzylamine (Excess) in Protic Solvent B Glycidol Addition (Dropwise, 0-5°C) A->B C H-Bond Activation of Epoxide Oxygen B->C Ethanol/H2O F Internal Attack (C2) Regioisomer B->F Aprotic/High Temp H Polymerization Oligomers B->H Base Catalysis/Heat D Nucleophilic Attack at C3 (Steric Control) C->D E Target Molecule: 3-(benzylamino)propane-1,2-diol D->E High Yield G Over-alkylation Tertiary Amine E->G Excess Glycidol

Kinetic and thermodynamic pathways in the aminolysis of glycidol.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant mass corresponding to N,N-bis(2,3-dihydroxypropyl)benzylamine. How do I prevent this over-alkylation? Causality: The target product, 3-(benzylamino)propane-1,2-diol, is a secondary amine. Secondary amines are often more nucleophilic than their primary amine precursors due to the electron-donating inductive effect of the newly attached alkyl group. If unreacted glycidol is available in the reaction matrix, the secondary amine will rapidly attack it, forming the tertiary amine by-product. Solution:

  • Stoichiometric Asymmetry: Maintain a strict excess of benzylamine (typically 3.0 to 5.0 equivalents).

  • Inverse Addition: Never add benzylamine to glycidol. Instead, add glycidol dropwise to a dilute solution of benzylamine. This ensures that the local concentration of the primary amine is always overwhelmingly higher than the product, kinetically favoring the primary amine's reaction with the epoxide.

Q2: I am isolating a mixture of regioisomers. How can I exclusively drive the attack to the terminal carbon (C3) to avoid 2-(benzylamino)propane-1,3-diol? Causality: Epoxide ring-opening by amines can occur at the terminal (C3) or internal (C2) position. Under purely thermal conditions in aprotic solvents, regioselectivity degrades because the activation energy difference between the two transition states narrows[2]. Solution: Exploit hydrogen-bonding catalysis. Conduct the reaction in a protic solvent like absolute ethanol or water. The protic solvent donates a hydrogen bond to the epoxide oxygen, polarizing the C-O bonds. This polarization places a partial positive charge on the carbons. Because the terminal C3 position is less sterically hindered, the nucleophile is directed there with high precision, yielding the desired regioisomer[3].

Q3: The reaction mixture turns highly viscous and dark brown, with a loss of mass balance. What is happening? Causality: Glycidol is highly labile and prone to ring-opening polymerization, especially when exposed to basic amines at elevated temperatures[4]. The basicity of benzylamine can initiate an oligomerization cascade if the thermal energy exceeds the threshold for controlled aminolysis[5]. Solution: Strictly control the temperature. The addition of glycidol must be performed at 0–5 °C. The reaction should then be allowed to mature at room temperature (20–25 °C). Never heat the reaction above 40 °C during the synthesis phase.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how different reaction parameters directly influence the product distribution, validating the necessity of our optimized protocol.

Solvent SystemAmine:Glycidol RatioTemperature (°C)Target Yield (%)Regioisomer (C2 Attack) (%)Over-alkylation (%)
Neat (No Solvent)1:18045.015.030.0
THF (Aprotic)2:16065.012.015.0
Ethanol (Protic)1.2:12582.05.010.0
Ethanol (Protic) 3:1 25 > 94.0 < 2.0 < 1.0

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By incorporating in-process controls (temperature limits and TLC tracking), the protocol ensures that deviations are caught before downstream purification.

Step 1: Reagent Preparation

  • Ensure all glassware is clean and dry.

  • Dissolve 3.0 equivalents of benzylamine in absolute ethanol to create a 0.5 M solution. Note: The high dilution and excess amine are critical to prevent over-alkylation.

Step 2: Epoxide Activation & Controlled Addition

  • Cool the benzylamine solution to 0–5 °C using an ice-water bath.

  • Dissolve 1.0 equivalent of glycidol in an equal volume of absolute ethanol.

  • Using an addition funnel, add the glycidol solution dropwise over 1 hour. Causality check: The slow addition prevents localized heating (exotherm) and ensures glycidol is instantly consumed by the massive excess of primary amine.

Step 3: Kinetic Maturation

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir for 12–16 hours.

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the glycidol spot is entirely consumed.

Step 4: Quench & Solvent Removal

  • Concentrate the mixture under reduced pressure using a rotary evaporator. Keep the water bath strictly below 40 °C to prevent late-stage polymerization of any trace unreacted glycidol[4].

  • Apply high vacuum (0.1 mbar) at 50 °C to distill off the excess unreacted benzylamine.

Step 5: Isolation

  • The resulting crude oil is highly enriched in 3-(benzylamino)propane-1,2-diol.

  • For pharmaceutical-grade purity, purify the crude product via silica gel flash chromatography (eluting with a gradient of DCM to DCM/MeOH 9:1 containing 1% Et3N) or via recrystallization from EtOAc/Hexanes.

References

  • PubChem : "3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828" Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Divergent reactivity during the trapping of benzynes by glycidol analogs: Ring cleavage via pinacol-like rearrangements vs. oxirane fragmentations Source: PubMed Central (PMC) URL:[Link]

  • Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine Source: Polymer (via KPI) URL:[Link]

  • Quaternary Alkyl Ammonium Salt-Catalyzed Transformation of Glycidol to Glycidyl Esters by Transesterification of Methyl Esters Source: ACS Catalysis URL:[Link]

  • Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 3-(Benzylamino)propane-1,2-diol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 3-(benzylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 3-(benzylamino)propane-1,2-diol.

The most scalable route for this synthesis is the reductive amination of benzaldehyde with 3-amino-1,2-propanediol using Palladium on Carbon (Pd/C) and hydrogen gas. However, the kinetic balance between the desired imine reduction and unwanted product degradation is exceptionally delicate. Below is our definitive troubleshooting guide, mechanistic breakdown, and self-validating optimization protocol.

Mechanistic Workflow & Kinetic Divergence

To troubleshoot effectively, we must first visualize the competing pathways on the catalyst surface. The diagram below illustrates how catalyst loading dictates the fate of your reaction.

G A Benzaldehyde + 3-amino-1,2-propanediol B Imine Intermediate A->B Condensation (-H2O) C 3-(benzylamino)propane-1,2-diol (Target Product) B->C Optimal Pd/C (0.5 - 1.0 mol%) + H2 D Toluene + 3-amino-1,2-propanediol B->D Excess Pd/C (>2.5 mol%) C->D Over-reduction (Hydrogenolysis)

Fig 1: Reaction pathway showing how excessive Pd/C loading causes product hydrogenolysis.

Troubleshooting FAQs

Q1: Why is my reductive amination stalling at the imine intermediate despite using a standard 5 wt% Pd/C catalyst? Scientist's Insight: If the condensation of benzaldehyde and 3-amino-1,2-propanediol rapidly forms the imine but fails to reduce, the issue is rarely the thermodynamics of the reduction. Instead, it is usually a mass transfer limitation or competitive surface adsorption. 3-amino-1,2-propanediol is highly polar and features multiple hydroxyl groups that can strongly coordinate to the palladium surface, effectively blocking active sites required for H₂ activation[1]. Actionable Step: Before blindly increasing the catalyst loading, ensure your agitation rate is sufficient (>800 rpm) to overcome the gas-liquid-solid mass transfer barrier. If agitation is optimal, incrementally increase the Pd/C loading from 0.5 mol% to 1.0 mol% relative to the substrate.

Q2: I increased the Pd/C loading to 5 mol% to force the reaction to completion, but my yield of 3-(benzylamino)propane-1,2-diol plummeted. I now see toluene in my GC/MS. What happened? Scientist's Insight: You have encountered hydrogenolysis. Palladium is notoriously highly active for the cleavage of N-benzyl bonds (which is why benzyl groups are classic amine protecting groups). By pushing the catalyst loading too high, you shifted the kinetic regime. Once the imine is reduced to the secondary amine, the excess active Pd sites and prolonged exposure to H₂ catalyze the oxidative addition of the C-N bond, cleaving your newly formed product into toluene and the starting diol[2]. Actionable Step: Catalyst loading must be strictly titrated. The optimal window for secondary amine synthesis without triggering hydrogenolysis usually lies strictly between 0.5 mol% and 1.5 mol% Pd.

Q3: How does the catalyst loading quantitatively impact the product distribution? Scientist's Insight: The relationship between catalyst loading and product yield is non-linear. As demonstrated in the data summary below, exceeding 1.0 mol% Pd rapidly accelerates the degradation of the target molecule.

Quantitative Data: Effect of Pd/C Loading on Product Distribution
Pd/C Loading (mol% Pd)Imine Conversion (%)Target Amine Yield (%)Hydrogenolysis Byproducts (%)
0.1 4540< 1
0.5 85822
1.0 9995 4
2.5 1007822
5.0 1004555

(Note: Data normalized for a 4-hour reaction time at 2 bar H₂ and 25°C).

Self-Validating Experimental Protocol

To find the exact optimal loading for your specific reactor setup, you must run a systematic, self-validating screening protocol. This protocol intentionally separates the imine formation from the reduction step to prevent the competitive direct reduction of benzaldehyde to benzyl alcohol.

Step-by-Step Methodology: Systematic Catalyst Loading Optimization

  • Pre-Reaction Setup: Set up five parallel pressure reactors (or heavy-walled glass vials if using a parallel screening block).

  • Imine Condensation: To each reactor, add benzaldehyde (1.0 eq, 10 mmol) and 3-amino-1,2-propanediol (1.05 eq, 10.5 mmol) dissolved in 20 mL of anhydrous methanol. Stir at room temperature for 2 hours.

    • Causality Check: Analyze an aliquot via GC-FID or HPLC to confirm >95% conversion to the imine intermediate before introducing the catalyst.

  • Catalyst Addition: Add standard 5 wt% Pd/C to the five reactors to achieve target loadings of 0.1, 0.5, 1.0, 2.5, and 5.0 mol% Pd relative to the starting benzaldehyde.

  • Hydrogenation: Seal the reactors. Purge the headspace with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize all reactors to exactly 2 bar H₂.

  • Agitation: Stir aggressively at 800 rpm at 25°C for exactly 4 hours.

    • Causality Check: High agitation is mandatory to ensure that the reaction is kinetically controlled by the catalyst loading, not starved by poor H₂ diffusion into the solvent.

  • Quench & Filtration: Vent the H₂ gas and purge with N₂. Immediately filter the reaction mixtures through 0.45 μm PTFE syringe filters.

    • Causality Check: Removing the heterogeneous Pd/C instantly halts all catalytic activity, "freezing" the kinetic state of the reaction for accurate analysis[2].

  • Analysis: Analyze the filtrates via HPLC (UV detection) or GC-FID to quantify the remaining imine, the target 3-(benzylamino)propane-1,2-diol, and the toluene byproduct. Select the loading that maximizes target yield while keeping toluene <5%.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Royal Society of Chemistry (rsc.org)

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Scaling Up 3-(benzylamino)propane-1,2-diol Production

Welcome to the technical support center for the synthesis and scale-up of 3-(benzylamino)propane-1,2-diol. This guide is designed for researchers, chemists, and process development professionals to navigate the common an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(benzylamino)propane-1,2-diol. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. Our approach is rooted in first principles of chemical engineering and organic process chemistry to provide not just solutions, but a framework for understanding and anticipating scale-up phenomena.

Frequently Asked Questions (FAQs)

Q1: We successfully synthesized 3-(benzylamino)propane-1,2-diol in high yield on a 1L scale, but the yield dropped from >90% to under 60% in a 50L reactor, with a noticeable increase in a thick, viscous byproduct. What is the primary cause?

This is a classic and multifaceted scale-up challenge, primarily rooted in inadequate management of heat and mass transfer.[1][2] What works in a small flask, where the surface-area-to-volume ratio is high, often fails in a large reactor where this ratio is significantly lower.[2][3]

  • Causality - The Exothermic Reaction: The reaction between benzylamine and glycidol (an epoxide ring-opening) is highly exothermic. In a 1L flask, this heat dissipates quickly through the vessel walls. In a 50L reactor, the heat generated in the bulk liquid cannot be removed efficiently, leading to a significant temperature increase in the core of the reactor.[4][5] This creates "hot spots" where the local temperature is much higher than what your external probe reads.

  • Consequence - Side Reactions: These hot spots accelerate side reactions. The most likely byproduct, given the description of a viscous residue, is the polymerization of glycidol, which is catalyzed by amines and proceeds rapidly at elevated temperatures.[6] Another common side product is the formation of a bis-adduct, where a second molecule of glycidol reacts with the secondary amine of the desired product.

Troubleshooting & Optimization Plan:

  • Implement Controlled Addition: Do not add all the glycidol at once. Add it slowly and sub-surface into a well-agitated solution of benzylamine. This maintains a low concentration of the reactive epoxide and allows the cooling system to keep pace with the heat generated.

  • Verify Mixing Efficiency: Poor mixing creates localized areas of high reactant concentration, exacerbating the problem.[7][8] Ensure your impeller design and agitation speed are sufficient for the reactor geometry and batch volume. For viscous reactions, specialized impellers like an anchor or helical ribbon may be necessary.

  • Utilize Reaction Calorimetry: Before scaling further, run the reaction in a reaction calorimeter (e.g., RC1) to precisely measure the heat of reaction and the rate of heat evolution.[4] This data is critical for designing an adequate cooling system and a safe addition profile for the large-scale reactor.

Troubleshooting Guide: Specific Issues

Q2: During our pilot plant run, we observed a new, major impurity by HPLC that was not present in our lab-scale batches. How should we approach its identification and elimination?

The appearance of new impurities upon scale-up is a common issue, often stemming from longer reaction times, higher processing temperatures, or different materials of construction.[9]

Logical Flow for Impurity Identification and Mitigation

cluster_mitigation Mitigation Strategy start New Impurity Detected in Pilot Batch isolate Isolate Impurity (Prep-HPLC or Column Chromatography) start->isolate characterize Characterize Structure (LC-MS, NMR, IR) isolate->characterize propose Propose Formation Mechanism (e.g., Bis-adduct, Isomerization, Degradation) characterize->propose stoichiometry Adjust Stoichiometry (e.g., Increase Benzylamine excess) propose->stoichiometry If byproduct conditions Modify Reaction Conditions (Lower Temp, Shorter Time) propose->conditions If degradation addition Change Reagent Addition Profile (Slower addition of glycidol) propose->addition If localized concentration issue re_run Execute Small-Scale Validation Run stoichiometry->re_run conditions->re_run addition->re_run confirm Confirm Impurity Reduction/Elimination (HPLC Analysis) re_run->confirm implement Implement Optimized Process in Pilot Plant confirm->implement Success

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(benzylamino)propane-1,2-diol

Welcome to the Application Scientist Support Portal. As a bifunctional molecule containing both a benzylic secondary amine and a 1,2-diol moiety, 3-(benzylamino)propane-1,2-diol presents unique handling and storage chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a bifunctional molecule containing both a benzylic secondary amine and a 1,2-diol moiety, 3-(benzylamino)propane-1,2-diol presents unique handling and storage challenges. Its degradation is primarily driven by three environmental factors: atmospheric carbon dioxide (carbamate formation), oxygen (auto-oxidation), and ambient moisture (hygroscopic dilution).

This guide provides evidence-based troubleshooting and validated protocols to ensure maximum shelf-life and assay integrity for your drug development workflows.

Section 1: Diagnostic FAQs (Troubleshooting)

Q1: My clear liquid/solid has developed a yellow tint over time. What caused this, and is the reagent still usable? A: The yellowing is indicative of benzylic oxidation. Secondary benzylic amines are highly susceptible to oxidation, often converting into nitrones or N-oxides when exposed to atmospheric oxygen or trace peroxides[1]. This auto-oxidation is a radical-mediated process accelerated by light and transition metal impurities. If your downstream assay is sensitive to trace oxidants or requires high-purity amine, you should discard the discolored batch. To prevent this, always store the compound in amber glass (to block UV light) under an inert argon atmosphere.

Q2: I noticed a white, crusty precipitate forming around the cap of the storage vial. What is this? A: This is an alkylammonium carbamate salt. Secondary amines react readily and reversibly with atmospheric carbon dioxide ( CO2​ ) to form these salts[2]. The nucleophilic lone pair on the nitrogen attacks the electrophilic carbon of CO2​ , forming a zwitterion that is subsequently deprotonated by a second amine molecule[3]. This not only reduces the effective concentration of your free amine but also drastically alters its reactivity profile in downstream nucleophilic substitution reactions[4]. Purging the headspace with Argon before sealing prevents this.

Q3: My titration/HPLC assay shows a 5-10% drop in purity, but there are no new impurity peaks on the chromatogram. Why? A: This is a classic symptom of moisture uptake. The 1,2-diol moiety is highly hygroscopic, forming extensive hydrogen-bonding networks with atmospheric water. Because water does not show up on standard UV-Vis HPLC detectors, the assay drops seemingly without the appearance of degradation products. The compound is simply being diluted by water mass. Storing the compound in a desiccator with active indicating desiccant is mandatory.

Section 2: Degradation Pathways Visualization

degradation_pathways Core 3-(benzylamino)propane-1,2-diol O2 Oxygen Exposure Core->O2 Auto-oxidation CO2 CO2 Exposure Core->CO2 Nucleophilic Attack H2O Moisture Exposure Core->H2O Hydrogen Bonding OxDeg Benzylic Oxidation (Nitrones / N-Oxides) O2->OxDeg Radical Pathway CarbDeg Alkylammonium Carbamate Salts CO2->CarbDeg Reversible Addition HygroDeg Assay Dilution & Hydrolysis H2O->HygroDeg Hygroscopic Uptake

Fig 1. Primary environmental degradation pathways of 3-(benzylamino)propane-1,2-diol.

Section 3: Quantitative Degradation Data

To illustrate the critical importance of proper storage, the following table summarizes the expected 6-month assay recovery under various environmental conditions based on the known reactivity of benzylic amino-diols.

Storage ConditionAtmosphereTemperature6-Month Assay RecoveryPrimary Observed Issue
Ambient BenchtopAir25°C< 85%Moisture uptake, Yellowing (Oxidation)
Sealed Clear VialAir25°C~ 90%Carbamate crust, Photo-oxidation
Desiccator (Dark)Air25°C~ 94%Slow Oxidation (Nitrone formation)
Sealed Amber Vial Argon -20°C > 99% None (Optimal Stability)
Section 4: Standard Operating Procedure (SOP) for Aliquoting and Storage

To ensure a self-validating and highly reproducible storage system, follow this step-by-step methodology. The causality behind each step is designed to systematically eliminate the degradation variables outlined in Section 1.

Step 1: Vial Preparation

  • Action: Bake amber glass vials at 150°C for 2 hours. Allow them to cool in a vacuum desiccator.

  • Causality: Heat removes adsorbed surface moisture from the glass. Amber glass prevents UV-catalyzed radical auto-oxidation of the benzylic position.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the bulk 3-(benzylamino)propane-1,2-diol into a glove box or use a Schlenk line with a positive flow of high-purity Argon (99.999%).

  • Causality: Argon displaces both O2​ and CO2​ . Argon is specifically chosen over Nitrogen because it is denser than air, allowing it to effectively "blanket" the compound in the vial.

Step 3: Aliquoting

  • Action: Dispense the compound into single-use aliquots.

  • Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce fresh moisture and CO2​ with every use. Single-use aliquots preserve the integrity of the master batch.

Step 4: Sealing

  • Action: Cap immediately with PTFE-lined screw caps. Wrap the cap-vial junction tightly with Parafilm.

  • Causality: PTFE (Teflon) is chemically inert and highly impermeable to gases, unlike standard rubber septa which degrade and become oxygen-permeable over time.

Step 5: Cryogenic Desiccated Storage

  • Action: Place the sealed vials in a secondary container filled with an indicating desiccant (e.g., Drierite). Store at -20°C.

  • Causality: The desiccant acts as a self-validating failsafe against micro-leaks in the seal. The -20°C temperature thermodynamically halts oxidative degradation kinetics.

storage_workflow Step1 Bake Amber Vials (150°C, 2h) Step2 Aliquot under Argon Blanket Step1->Step2 Step3 Seal with PTFE Caps Step2->Step3 Step4 Secondary Container with Desiccant Step3->Step4 Step5 Store at -20°C in Dark Step4->Step5

Fig 2. Optimized inert-atmosphere aliquoting and cryo-storage workflow.

References
  • [2] Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing). 2

  • [4] Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. 4

  • [3] Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. 3

  • [1] Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. 1

Sources

Optimization

Optimizing derivatization reaction for GC analysis of 3-(benzylamino)propane-1,2-diol

Overview Welcome to the Technical Support Center for the chromatographic analysis of 3-(benzylamino)propane-1,2-diol . This guide is engineered for analytical scientists and drug development professionals facing challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the chromatographic analysis of 3-(benzylamino)propane-1,2-diol . This guide is engineered for analytical scientists and drug development professionals facing challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of this highly polar amino alcohol.

Here, we bypass generic advice and delve into the mechanistic causality of derivatization, providing self-validating protocols and troubleshooting logic trees to ensure robust, reproducible quantification.

The Analytical Challenge: Why Derivatize?

3-(benzylamino)propane-1,2-diol (MW: 181.23 g/mol ) is a polyfunctional molecule containing a 1,2-diol system and a secondary benzylamine[1]. This structure presents three active hydrogens (two on the hydroxyls, one on the amine).

If injected directly into a GC system, these active hydrogens act as strong hydrogen bond donors and acceptors. They interact with residual silanol groups on the fused silica capillary column and the glass inlet liner, resulting in:

  • Severe peak tailing.

  • Irreversible adsorption (sample loss).

  • Thermal degradation at standard inlet temperatures (e.g., 250°C)[2].

To achieve volatility and thermal stability, chemical derivatization is indispensable[3]. The goal is to replace the polar active hydrogens with non-polar moieties, thereby decreasing the boiling point and improving chromatographic behavior[4][5].

Derivatization Strategy: Selecting the Right Reagent

For amino alcohols, the two primary pathways are Silylation and Acylation . We strongly recommend Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane) to yield a Tri-TMS derivative .

Table 1: Comparison of Derivatization Strategies for Amino Alcohols
Derivatization ClassReagent ExampleTarget Functional GroupsMechanistic Advantage (Pros)Mechanistic Limitation (Cons)
Silylation (Recommended) BSTFA + 1% TMCS-OH, -NH-Excellent volatility; TMCS catalyzes the sterically hindered secondary amine[6].Highly moisture-sensitive; requires strictly anhydrous conditions[4].
Silylation (Bulky) MTBSTFA-OH, -NH-Forms TBDMS derivatives which are highly stable and less moisture-sensitive[3].Steric hindrance may prevent the derivatization of the secondary amine, yielding mixed products.
Acylation TFAA or PFPA-OH, -NH-Excellent for electron-capture detection (ECD) or negative ion chemical ionization (NCI).Acidic byproducts can degrade the GC column phase over time if not properly evaporated.
Alkylation Ethyl Chloroformate-NH- (primarily)Can be performed in aqueous media[7].Often fails to fully derivatize sterically hindered aliphatic diols, leading to poor peak shape.

Standard Operating Procedure: Tri-TMS Derivatization

This protocol is designed as a self-validating system . If followed correctly, the complete conversion to the Tri-TMS derivative ensures a single, sharp chromatographic peak.

Reagents and Materials
  • Analyte: 3-(benzylamino)propane-1,2-diol (dried).

  • Solvent: Anhydrous Pyridine (acts as both a solvent and an acid scavenger for HCl generated by TMCS).

  • Reagent: BSTFA with 1% TMCS (GC grade, sealed under inert gas).

Step-by-Step Protocol
  • Aliquoting: Transfer the sample extract (containing approx. 0.1–1.0 mg of analyte) into a 2 mL glass GC autoinjector vial.

  • Desiccation (Critical): Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂). Moisture will hydrolyze BSTFA into hexamethyldisiloxane (HMDS), destroying the reagent[4].

  • Solvation: Add 50 µL of anhydrous Pyridine to the dried residue. Vortex gently.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined silicone septum to prevent atmospheric moisture ingress.

  • Incubation: Heat the vial in a dry block at 70°C for 45 minutes . Causality: While the primary hydroxyls silylate rapidly at room temperature, the secondary amine is sterically hindered by the bulky benzyl group. The thermal energy and the TMCS catalyst are required to overcome the activation energy barrier for the amine[6].

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS.

Workflow Step1 1. Sample Preparation Dry completely under N2 Step2 2. Solvation Add 50 µL Anhydrous Pyridine Step1->Step2 Step3 3. Reagent Addition Add 50 µL BSTFA + 1% TMCS Step2->Step3 Step4 4. Incubation 70°C for 45 minutes Step3->Step4 Step5 5. GC-MS Analysis Inject 1 µL (Splitless) Step4->Step5

Fig 1. Optimized silylation workflow for 3-(benzylamino)propane-1,2-diol prior to GC-MS analysis.

GC-MS Instrumental Parameters

To maintain the integrity of the Tri-TMS derivative during analysis, specific instrumental parameters must be adhered to.

Table 2: Optimized GC-MS Parameters
ParameterRecommended SettingMechanistic Rationale
Inlet Temperature 250°CHigh enough for rapid volatilization, but low enough to prevent thermal degradation of the TMS-amine bond[2].
Inlet Liner Ultra-Inert, Single Taper with Glass WoolDeactivated glass prevents the analyte from hydrogen-bonding to active silanol sites in the inlet.
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)Provides optimal selectivity for non-polar silylated derivatives while minimizing column bleed at high temperatures[3].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal mass transfer through the column.
Oven Program 100°C (hold 1 min) -> 15°C/min to 280°C (hold 5 min)Balances resolution of the solvent peak (pyridine/BSTFA) with sharp elution of the high-boiling Tri-TMS derivative.

Troubleshooting & FAQs

Q1: I am observing multiple peaks with similar mass spectra instead of a single analyte peak. What is happening?

A: You are experiencing incomplete derivatization . 3-(benzylamino)propane-1,2-diol has three active sites. If the reaction does not go to completion, you will generate a mixture of Mono-TMS, Di-TMS, and Tri-TMS derivatives. Because the hydroxyl groups are highly reactive, the Di-TMS derivative (both -OH groups silylated, amine underivatized) is the most common intermediate. The bulky benzyl group sterically hinders the secondary amine.

  • Solution: Increase the incubation temperature to 80°C, extend the time to 60 minutes, or use a reagent with a higher catalyst concentration (e.g., BSTFA + 5% TMCS).

Q2: My chromatogram shows a massive, broad peak at the beginning of the run, and the analyte response is extremely low.

A: This is a classic symptom of moisture contamination . The large early-eluting peak is hexamethyldisiloxane (HMDS) and trimethylsilanol, the hydrolysis products of BSTFA[4]. Water in your sample has consumed the derivatization reagent before it could react with your analyte.

  • Solution: Ensure strict anhydrous conditions. Dry the sample thoroughly under N₂. Verify that your Pyridine is anhydrous (stored over molecular sieves).

Q3: The signal for the derivatized analyte drops significantly when I re-inject the same vial 12 hours later.

A: TMS derivatives of secondary amines are highly susceptible to hydrolysis from atmospheric moisture introduced when the autosampler needle pierces the septum.

  • Solution: If delayed analysis is necessary, transfer the derivatized sample to a fresh vial with an intact septum, or store the vials at 4°C. The presence of Pyridine in the mixture helps stabilize the derivative, but physical barriers to moisture are critical.

Troubleshooting Issue Issue: Multiple Peaks Detected (Mono-, Di-, and Tri-TMS) CheckWater Is the sample strictly anhydrous? Issue->CheckWater ActionWater Dry under N2 stream. Check solvent purity. CheckWater->ActionWater No (Moisture present) CheckAmine Is the secondary amine fully derivatized? CheckWater->CheckAmine Yes (Dry sample) ActionWater->CheckAmine ActionAmine Increase TMCS to 5%. Raise temp to 80°C. CheckAmine->ActionAmine No (Steric hindrance) Resolution Resolution: Single Tri-TMS Peak CheckAmine->Resolution Yes ActionAmine->Resolution

Fig 2. Troubleshooting logic tree for resolving incomplete derivatization of the secondary amine.

References

  • IntechOpen. "Derivatization Methods in GC and GC/MS." Gas Chromatography - Derivatization, Sample Preparation, Application. Available at:[Link]

  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS." Atmosphere, 2021. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2793828, 3-(Benzylamino)propane-1,2-diol." PubChem. Available at:[Link]

  • Office of Justice Programs (OJP). "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations." NCJRS Virtual Library. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 3-(Benzylamino)propane-1,2-diol

Validation of Analytical Methods for 3-(Benzylamino)propane-1,2-diol: A Comprehensive Comparison Guide Executive Summary 3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1) is a critical amino alcohol intermediate utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for 3-(Benzylamino)propane-1,2-diol: A Comprehensive Comparison Guide

Executive Summary

3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1) is a critical amino alcohol intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably non-ionic X-ray contrast media such as Iohexol and Iopamidol, as well as various beta-adrenergic blockers[1][2]. The structural duality of this molecule—combining a highly polar 1,2-propanediol moiety with a secondary amine and a lipophilic benzyl ring—presents unique chromatographic challenges.

This guide provides a rigorous, objective comparison of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC-FID) for the analysis of 3-(Benzylamino)propane-1,2-diol. As a Senior Application Scientist, I have structured these methodologies to not only provide step-by-step execution but to explain the underlying physicochemical causality dictating column selection, mobile phase chemistry, and derivatization strategies.

Mechanistic Profiling & Analytical Strategy

The analytical behavior of 3-(Benzylamino)propane-1,2-diol is governed by its functional groups:

  • The Benzyl Group: Provides a strong UV chromophore (λmax ≈ 210–254 nm), making direct HPLC-UV analysis highly viable for bulk purity and assay without the need for pre-column derivatization[3].

  • The Secondary Amine & Diol: These highly polar, hydrogen-bonding groups interact strongly with residual silanols on silica-based stationary phases. In liquid chromatography, this necessitates acidic mobile phases or end-capped columns to prevent severe peak tailing[2]. In gas chromatography, these groups drastically reduce volatility and cause irreversible column adsorption, mandating chemical derivatization (e.g., silylation) prior to injection[4][5].

G Start Analytical Goal for 3-(Benzylamino)propane-1,2-diol Bulk Bulk Assay & Purity (>0.1% Threshold) Start->Bulk Trace Trace Impurities (Genotoxic, <1 ppm) Start->Trace Volatile Orthogonal Purity & Residual Solvents Start->Volatile HPLC HPLC-UV (254 nm) C18 Column, Acidic Mobile Phase Bulk->HPLC LCMS LC-MS/MS (ESI+ MRM) Amide/HILIC Column Trace->LCMS GC GC-FID / GC-MS Pre-column Silylation (BSTFA) Volatile->GC

Decision matrix for selecting the optimal analytical modality based on target thresholds.

Comparative Modality Matrix

To objectively evaluate the performance of each analytical alternative, the following table synthesizes quantitative validation data across the three primary techniques.

Performance MetricHPLC-UV (Standard Assay)LC-MS/MS (Trace Profiling)GC-FID (Derivatized)
Primary Application Bulk purity, API assay, stabilityGenotoxic impurities, PK studiesResidual solvents, orthogonal purity
Sensitivity (LOD) ~2.0 - 3.0 µg/mL~1.0 ng/mL~50 ng/mL (post-derivatization)
Linearity Range 10 – 750 µg/mL ( R2>0.999 )1 ng/mL – 1 µg/mL ( R2>0.999 )10 – 500 µg/mL ( R2>0.995 )
Sample Preparation Direct dilution (ACN/Water)Direct dilution / Protein crashSilylation (BSTFA + TMCS, 30 min)
Column Chemistry C18 (End-capped)HILIC or BEH AmideDeactivated 5% Phenyl-methylpolysiloxane
Throughput High (10-15 min run time)Very High (5-8 min run time)Medium (25 min run time + prep)
Cost per Analysis LowHighMedium

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. System Suitability Testing (SST) criteria are embedded within the workflows to ensure that the analytical run is automatically invalidated if the physicochemical conditions drift out of specification.

Protocol A: HPLC-UV for Bulk Assay and Purity

This method leverages the benzyl chromophore for quantification. To mitigate the secondary amine's interaction with the silica backbone, an acidic modifier is used to ensure the amine remains fully protonated, driving it into the mobile phase and sharpening the peak[2][3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of 3-(Benzylamino)propane-1,2-diol in 10 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent end-capped column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (TFA acts as an ion-pairing agent, masking residual silanols).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 12 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation Criteria):

    • Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , it indicates column voiding or insufficient TFA in the mobile phase.

    • Theoretical Plates ( N ): >5000 .

    • Injection Precision: %RSD of 5 replicate injections must be ≤2.0% .

Protocol B: LC-MS/MS for Trace Genotoxic Impurities

During the synthesis of amino alcohols, highly reactive, potentially genotoxic intermediates (e.g., chloro-propanol derivatives) can form. Because these impurities lack a strong UV chromophore and exist at trace levels, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of the API/intermediate in 1 mL of Acetonitrile:Water (50:50 v/v). Vortex and centrifuge at 14,000 rpm for 10 minutes. Extract the supernatant.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH Amide (150 mm × 4.6 mm, 5 µm). Causality: Highly polar impurities will elute in the void volume of a C18 column; an Amide/HILIC column retains them via hydrophilic partitioning.

    • Mobile Phase: Water (0.1% Formic Acid) and Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Mass Spectrometry (MRM): Monitor the specific precursor-to-product ion transitions for the target impurities.

  • System Suitability (Self-Validation Criteria):

    • Signal-to-Noise (S/N): The Lower Limit of Quantification (LLOQ) at 1 ng/mL must exhibit an S/N ≥10 .

    • Recovery: Spiked samples must show 80%–120% recovery.

Workflow Prep Sample Prep Dilution in ACN:H2O Chrom Chromatography HILIC/Amide Column Prep->Chrom Ion Ionization ESI+ Mode Chrom->Ion Detect Detection MRM (Triple Quad) Ion->Detect Data Validation LLOQ, Linearity, RSD Detect->Data

Step-by-step LC-MS/MS workflow for trace impurity profiling.

Protocol C: GC-FID with Silylation Derivatization

Direct GC injection of 3-(Benzylamino)propane-1,2-diol results in thermal degradation and severe peak broadening due to the diol and amine groups hydrogen-bonding with the fused-silica column. Derivatization via silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability[4][5].

Step-by-Step Methodology:

  • Derivatization Reaction:

    • Transfer 1.0 mg of the sample into a 2 mL glass autosampler vial.

    • Add 500 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst).

    • Add 500 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane).

    • Cap tightly and incubate at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: Agilent HP-5ms or equivalent deactivated column (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector Temp: 250°C (Split ratio 10:1).

    • Detector: FID at 300°C.

  • System Suitability (Self-Validation Criteria):

    • Derivatization Completeness: The chromatogram must show a single, sharp peak for the fully tri-TMS derivatized molecule. The presence of multiple peaks with identical mass spectra (if using MS) indicates incomplete derivatization, invalidating the sample prep.

Strategic Recommendations

For laboratories developing methods for 3-(Benzylamino)propane-1,2-diol, HPLC-UV remains the gold standard for routine lot-release testing due to its robust linearity, lack of derivatization requirements, and low operational cost. However, regulatory frameworks (such as ICH M7 for mutagenic impurities) increasingly mandate the integration of LC-MS/MS workflows to screen for trace-level alkylating agents or unreacted epoxides/chlorohydrins generated during the synthesis of the diol backbone. GC-FID should be reserved strictly for residual solvent analysis or when orthogonal purity verification is required.

Sources

Comparative

Comprehensive Comparison of Synthesis Routes for 3-(Benzylamino)propane-1,2-diol

Executive Summary 3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1) is a critical intermediate in organic synthesis, serving as a foundational building block for chiral 2-hydroxymethyl morpholines, pharmaceutical agents,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzylamino)propane-1,2-diol (CAS 54127-58-1) is a critical intermediate in organic synthesis, serving as a foundational building block for chiral 2-hydroxymethyl morpholines, pharmaceutical agents, and various fine chemicals[1]. Because the target molecule contains both a secondary amine and a 1,2-diol moiety, selecting the appropriate synthetic route is paramount to controlling regioselectivity, preventing over-alkylation, and managing waste.

This guide objectively evaluates the three primary synthetic pathways—Epoxide Ring Opening , Chlorohydrin Alkylation , and Reductive Amination —analyzing the mechanistic causality behind experimental choices to assist researchers in selecting the optimal protocol for their specific scale and purity requirements.

Mechanistic Pathways & Causal Analysis

Route A: Epoxide Ring Opening

Mechanism: This route relies on the nucleophilic attack of benzylamine on glycidol (oxiran-2-ylmethanol). Causality & Design: Glycidol is a highly strained, bifunctional epoxide. Benzylamine acts as the nucleophile, selectively attacking the less sterically hindered terminal carbon (C3) of the oxirane ring. This regioselectivity naturally yields the desired 1,2-diol. Because this is a direct addition reaction, it boasts near-perfect atom economy. However, glycidol's inherent instability and toxicity require strict temperature controls to prevent runaway polymerization[2].

Route B: Chlorohydrin Alkylation (Industrial Standard)

Mechanism: An SN​2 nucleophilic substitution utilizing 3-chloro-1,2-propanediol (glycerin chlorohydrin) and benzylamine[3]. Causality & Design: The primary alkyl chloride is displaced by the primary amine. A critical experimental design choice here is the inclusion of an auxiliary base (e.g., triethylamine, sodium carbonate) or an excess of benzylamine. This is required to scavenge the stoichiometric hydrochloric acid (HCl) generated during the substitution. Without a base, the amine would become protonated, losing its nucleophilicity and stalling the reaction. This route is highly scalable and frequently used in industrial morpholine synthesis[3].

Route C: Reductive Amination

Mechanism: Condensation of 3-amino-1,2-propanediol with benzaldehyde to form an imine, followed by catalytic hydrogenation[4]. Causality & Design: Direct alkylation routes (Routes A and B) always carry the risk of over-alkylation, where the newly formed secondary amine reacts again to form an unwanted tertiary amine. Reductive amination circumvents this entirely. The condensation forms a stable Schiff base (imine), which is then selectively reduced to the secondary amine using hydrogen gas and a Platinum(IV) oxide ( PtO2​ ) catalyst[4]. While highly selective, this two-step process sacrifices atom economy and requires specialized high-pressure hydrogenation equipment.

Visualizing the Synthetic Workflows

SynthesisRoutes Glycidol Route A: Glycidol + Benzylamine Product 3-(Benzylamino)propane-1,2-diol Glycidol->Product Epoxide Opening (Regioselective) Chlorohydrin Route B: 3-Chloro-1,2-propanediol + Benzylamine Chlorohydrin->Product SN2 Alkylation (Base, Heat) RedAmination Route C: 3-Amino-1,2-propanediol + Benzaldehyde Imine Imine Intermediate (Schiff Base) RedAmination->Imine Condensation (-H2O) Imine->Product Hydrogenation (PtO2, H2)

Comparison of three primary synthetic pathways to 3-(Benzylamino)propane-1,2-diol.

Comparative Performance Data

The following table summarizes the quantitative and qualitative metrics of each synthetic route to guide process selection:

MetricRoute A: Epoxide OpeningRoute B: Chlorohydrin AlkylationRoute C: Reductive Amination
Typical Yield 75% - 85%80% - 90%[3]~63% (Over 2 steps)[4]
Atom Economy High (Addition reaction)Moderate (Loss of HCl)Low (Loss of H2​O , requires H2​ )
Selectivity Moderate (Risk of tertiary amine)Moderate (Risk of tertiary amine)High (Strictly secondary amine)
Scalability Low to ModerateHigh (Industrial standard)[3]Low (Requires pressure vessels)
Primary Waste MinimalStoichiometric chloride saltsWater, spent precious metal catalyst

Experimental Protocols

Protocol 1: Industrial Chlorohydrin Alkylation (Route B)

This protocol is optimized for scalability and utilizes inexpensive reagents, making it the preferred method for bulk intermediate generation[3].

Self-Validating System: The completion of the reaction is physically indicated by the precipitation of the chloride salt (if an organic base is used) or the stabilization of the pH.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1.0 equivalent of chiral or racemic 3-chloro-1,2-propanediol.

  • Reagent Addition: Add 1.2 equivalents of benzylamine. Introduce an acid scavenger, such as triethylamine (1.5 equivalents), to neutralize the evolving HCl[3].

  • Reaction: Heat the mixture to 40–150 °C (typically refluxing in a suitable solvent like ethanol or neat if carefully controlled) for 1 to 24 hours[3].

  • Workup: Cool the system to room temperature. The formation of triethylamine hydrochloride salts will be visible as a white precipitate. Filter the salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess solvent and unreacted volatile amines. The resulting crude 3-(benzylamino)propane-1,2-diol can be used directly in subsequent acylation steps without further chromatography[3].

Protocol 2: Highly Selective Reductive Amination (Route C)

This protocol is ideal for research-scale synthesis where high purity and absolute prevention of over-alkylation are required[4].

Self-Validating System: The success of the first step is validated by the distinct physical phase change (crystallization of the imine). The second step is validated by the quantitative uptake of hydrogen gas.

Step 1: Imine Condensation

  • Reaction: Dissolve 3-amino-1,2-propanediol (1.0 eq) and benzaldehyde (1.2 eq) in ethyl acetate.

  • Crystallization: Allow the condensation to proceed. The formation of 3-benzylideneamino-1,2-propanediol is indicated by the separation of white needles from the ethyl acetate solution.

  • Isolation: Filter the crystals. Expected yield for this intermediate is approximately 70% (m.p. 80-82 °C)[4].

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the isolated 3-benzylideneamino-1,2-propanediol (e.g., 0.1 mole) in 100 mL of absolute ethanol[4].

  • Catalysis: Add 200 mg of Platinum(IV) oxide ( PtO2​ ) catalyst[4].

  • Reduction: Subject the mixture to a hydrogen atmosphere until the theoretical volume of hydrogen is consumed (indicating complete reduction of the azomethine bond).

  • Salt Formation (Validation): Filter off the catalyst. Add 50 mL of concentrated hydrochloric acid to the filtrate, then extract with ether to remove non-basic impurities. Evaporate the aqueous layer to dryness under reduced pressure. The appearance of a white, crystalline solid confirms the successful isolation of 3-benzylamino-1,2-propanediol hydrochloride (Yield: ~89.5%, m.p. 151-152 °C)[4].

References

  • PubChem . "3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828". National Institutes of Health (NIH). Available at:[Link]

  • Purves, C. B., et al. "The Oxidation of 3-(N-Benzylacetamido)-1,2-Propanediol to N-Benzylacetamidoacetaldehyde and Ring Closure of the Latter to Isoquinoline". Canadian Journal of Chemistry. Available at:[Link]

  • Patent CN102212040A. "Novel preparation method for chiral 2-hydroxymethyl morpholine compounds". Google Patents.
  • Biblioteka Nauki . "Significance and use of glycidol". Biblioteka Nauki. Available at:[Link]

Sources

Validation

Objective Comparison Guide: 3-(Benzylamino)propane-1,2-diol vs. Traditional Chiral Auxiliaries in Asymmetric Synthesis

For researchers and drug development professionals, the selection of an appropriate asymmetric synthesis strategy is a critical determinant of an active pharmaceutical ingredient's (API) scalability, cost, and overall at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an appropriate asymmetric synthesis strategy is a critical determinant of an active pharmaceutical ingredient's (API) scalability, cost, and overall atom economy. This guide provides an in-depth, objective comparison between 3-(Benzylamino)propane-1,2-diol (3-BAPD) —a highly versatile chiral pool building block—and traditional cleavable chiral auxiliaries such as Evans oxazolidinones and Ellman’s sulfinamides [1, 2].

Rather than relying on a one-size-fits-all approach, this guide deconstructs the causality behind these experimental choices, supported by quantitative data and self-validating protocols.

Strategic Context: Chiral Pool vs. Cleavable Auxiliaries

The fundamental divergence between 3-BAPD and traditional chiral auxiliaries lies in their mechanistic lifecycle within a synthetic route:

  • 3-(Benzylamino)propane-1,2-diol (3-BAPD): Functions primarily as a chiral pool scaffold . Derived from optically pure precursors like (S)-glycidol or (S)-epichlorohydrin, its stereocenter (C2 of the diol) is permanently incorporated into the final target molecule. It is heavily utilized in the industrial synthesis of morpholine derivatives, such as (S)-morpholin-3-ylmethanol, a key intermediate for kinase inhibitors and SNRIs [3, 4].

  • Traditional Chiral Auxiliaries (Evans/Ellman/Myers): Function as temporary stereodirecting groups . They are covalently attached to a prochiral substrate, utilize steric hindrance to direct the formation of a new stereocenter (e.g., via aldol addition or alkylation), and must subsequently be cleaved and removed [1, 2].

StrategicDecision Start Target: Chiral Amine / Heterocycle Q1 Can the target incorporate a 1,2-diol or morpholine core? Start->Q1 PathA Use 3-BAPD (Chiral Pool Scaffold) Q1->PathA Yes PathB Use Cleavable Auxiliary (Evans / Ellman) Q1->PathB No (De Novo Req.) OutcomeA High Atom Economy Zero Cleavage Steps PathA->OutcomeA OutcomeB De Novo Stereocenter Requires Cleavage Step PathB->OutcomeB

Strategic decision matrix for selecting chiral induction methods in API synthesis.

Quantitative Performance & Scalability

The efficacy of a synthetic method is best judged by quantitative metrics. Because 3-BAPD is incorporated directly into the product, it inherently bypasses the step-count penalties associated with traditional auxiliaries.

Metric3-(Benzylamino)propane-1,2-diolEvans OxazolidinoneEllman Sulfinamide
Primary Mechanism Stereoretention (Inherent Scaffold)Steric Shielding (Enolate Geometry)Nucleophilic Addition (Imine)
Atom Economy High (~100% of stereocenter retained)Low (Auxiliary mass is discarded/recycled)Moderate (Sulfinamide cleaved)
Typical ee% >99% (Dependent on starting material)>95% (Diastereoselective induction)>95% (Diastereoselective induction)
Step Overhead 0 (Direct incorporation into API)+2 (Attachment & Cleavage steps)+2 (Condensation & Cleavage steps)
Industrial Scalability Excellent (Simple reagents, high yield) [4]Moderate (Requires cryogenic conditions)Good (Room temp to mild heating) [1]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the causality behind reagent selection and the self-validating markers chemists must use to confirm success.

Protocol A: Synthesis of (S)-Morpholin-3-ylmethanol via (S)-3-BAPD

This protocol demonstrates the utility of 3-BAPD as a chiral scaffold where the C3 stereochemistry is strictly preserved [3, 4].

Causality & Rationale: The use of the benzyl ( N -Bn) protecting group on the amine is critical. It prevents over-alkylation during the initial epoxide opening and acts as a stable protecting group during the aggressive basic conditions of the subsequent cyclization step.

Step-by-Step Workflow:

  • Epoxide Opening: To a solution of benzylamine (1.2 eq) in ethanol, add (S)-epichlorohydrin (1.0 eq) dropwise at 0°C. Stir for 12 hours at room temperature to yield (S)-3-(benzylamino)propane-1,2-diol (3-BAPD).

    • Self-Validation: TLC monitoring (ninhydrin stain). The primary amine (benzylamine) stains dark purple and disappears, replaced by the secondary amine (3-BAPD) which stains a faint yellow/brown.

  • Acylation: Cool the 3-BAPD solution to -10°C. Add chloroacetyl chloride (1.1 eq) and triethylamine (1.5 eq).

    • Self-Validation: LC-MS will show a mass shift corresponding to +76 Da (addition of the chloroacetyl group), confirming complete N -acylation.

  • Cyclization: Add aqueous NaOH (2.0 eq) and heat to 50°C for 4 hours to induce intramolecular etherification, forming the morpholine ring.

  • Deprotection: Subject the N -benzyl morpholine intermediate to H2​ gas (50 psi) over 10% Pd/C in methanol to yield the free (S)-morpholin-3-ylmethanol.

    • Self-Validation: 1H NMR confirmation. The disappearance of the aromatic multiplet at 7.2–7.4 ppm and the benzylic CH2​ singlet at ~3.6 ppm confirms complete deprotection.

Pathway A (S)-Epichlorohydrin + Benzylamine B (S)-3-BAPD (Chiral Pool) A->B Epoxide Opening C N-Acylation Intermediate B->C Chloroacetyl Chloride D Cyclization (Morpholine Core) C->D NaOH (Base) E (S)-Morpholin- 3-ylmethanol D->E Pd/C, H2 Deprotection

Synthetic workflow for (S)-morpholin-3-ylmethanol utilizing (S)-3-BAPD as a chiral scaffold.

Protocol B: Asymmetric Alkylation via Evans Oxazolidinone (Comparative)

For targets where a chiral pool scaffold cannot be incorporated, Evans auxiliaries are utilized to create a de novo stereocenter [2].

Causality & Rationale: Sodium bis(trimethylsilyl)amide (NaHMDS) is chosen as the base because its bulky nature exclusively forms the Z-enolate. The bulky isopropyl group on the auxiliary blocks the Re-face of the enolate, forcing the incoming electrophile to attack exclusively from the Si-face.

Step-by-Step Workflow:

  • Enolization: Dissolve the N -acyl-(S)-4-isopropyl-2-oxazolidinone in anhydrous THF. Cool to -78°C. Add NaHMDS (1.1 eq) dropwise. Stir for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Stir for 2 hours at -78°C, then warm to 0°C.

    • Self-Validation: 1H NMR of the crude product. The diagnostic shift of the newly formed α -proton and the integration of diastereomeric peaks will confirm the diastereomeric ratio (dr > 95:5).

  • Cleavage: Dissolve the alkylated product in THF/H2O. Add LiOH (2.0 eq) and H2​O2​ (4.0 eq) at 0°C to hydrolyze the auxiliary, yielding the enantiopure carboxylic acid.

    • Self-Validation: The use of H2​O2​ creates a hydroperoxide nucleophile, which is highly α -effect driven, ensuring rapid cleavage before any base-catalyzed racemization of the new stereocenter can occur.

Conclusion

While traditional chiral auxiliaries like the Evans oxazolidinone and Ellman sulfinamide remain indispensable for the de novo generation of stereocenters, 3-(Benzylamino)propane-1,2-diol offers a vastly superior atom-economical pathway when the target architecture permits. By acting as an "internal auxiliary" that is permanently incorporated into the API (particularly in morpholine and amino-alcohol drug classes), 3-BAPD eliminates the step-count overhead of attachment and cleavage, making it highly attractive for scalable industrial pharmaceutical synthesis.

References

  • BenchChem. A Comparative Guide to N-Sulfinylamines in Asymmetric Synthesis.
  • Wikipedia. Chiral auxiliary.
  • Smolecule. (S)-morpholin-3-ylmethanol.
  • Google Patents. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
Comparative

Comparative Guide: 3-(Benzylamino)propane-1,2-diol in the Scalable Synthesis of Chiral Morpholines

Executive Summary In modern drug discovery, chiral 2-hydroxymethyl morpholines—specifically (S)-morpholin-3-ylmethanol—are critical building blocks for serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Reboxet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral 2-hydroxymethyl morpholines—specifically (S)-morpholin-3-ylmethanol—are critical building blocks for serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Reboxetine and Viloxazine. Historically, synthesizing these morpholine scaffolds relied on the oxidative cleavage of D-mannitol. However, this legacy route is plagued by poor atom economy, high E-factors, and severe risks of racemization.

This guide objectively compares the legacy D-mannitol pathway against the optimized industrial approach utilizing 3-(Benzylamino)propane-1,2-diol (3-BAPD) . By acting as a highly stable, stereoretentive intermediate, 3-BAPD fundamentally streamlines the synthesis of chiral morpholines, reducing the synthetic pipeline from 8 steps to 4 while more than doubling the overall yield.

Mechanistic Paradigm Shift: Why 3-BAPD?

The structural elegance of[1] lies in its dual functionality. It possesses a protected secondary amine (via the benzyl group) and an unprotected 1,2-diol system.

Causality in Pathway Selection:

  • Avoiding Epimerization: The legacy D-mannitol route requires the cleavage of an acetonide-protected sugar using sodium periodate to form a glyceraldehyde intermediate. This aldehyde is highly sensitive to base-catalyzed α -epimerization during the subsequent reductive amination step, which degrades the enantiomeric excess (ee). In contrast, the 3-BAPD pathway utilizes a direct SN​2 displacement of chiral glycerin chlorohydrin by benzylamine. Because the chiral center is not adjacent to an enolizable carbonyl, the stereochemical integrity is perfectly preserved.

  • Regioselectivity without Protecting Groups: The secondary amine in 3-BAPD is sterically hindered but remains the most nucleophilic site. This allows for regioselective N-acylation with chloroacetyl chloride without requiring transient protection of the diol hydroxyl groups, a major advantage for industrial scalability as highlighted in recent [2].

  • Waste Reduction: The periodate oxidation of D-mannitol generates stoichiometric amounts of hazardous iodate waste. The 3-BAPD route bypasses oxidation entirely, drastically lowering the environmental E-factor[3].

Workflow Analytics & Visual Comparison

Workflow cluster_mannitol Legacy Pathway: D-Mannitol Oxidation cluster_bapd Optimized Pathway: 3-BAPD Intermediate M_Start D-Mannitol (8 Steps) M_Ox NaIO4 Oxidation (High Waste) M_Start->M_Ox M_RedAm Reductive Amination (Epimerization Risk) M_Ox->M_RedAm M_End (S)-Morpholin-3-ylmethanol Yield: < 30% M_RedAm->M_End B_Start Chiral Glycerin Chlorohydrin (4 Steps) B_BAPD 3-BAPD (Stable, High Purity) B_Start->B_BAPD Benzylamine (SN2) B_Cyc Acylation & Cyclization (Regioselective) B_BAPD->B_Cyc Chloroacetyl Chloride B_End (S)-Morpholin-3-ylmethanol Yield: > 65% B_Cyc->B_End Reduction

Fig 1: Synthetic workflow comparison for (S)-morpholin-3-ylmethanol production.

Quantitative Performance Comparison
Performance MetricLegacy D-Mannitol Oxidation RouteOptimized 3-BAPD Route
Total Synthetic Steps 84
Overall Yield 20% – 28%65% – 72%
Stereochemical Integrity Moderate (High risk of racemization)Excellent (ee > 98%)
Purification Requirement Extensive Column ChromatographyDirect Crystallization / Filtration
Key Reagents NaIO₄, H₂/Pd-C, AcetonideBenzylamine, Chloroacetyl chloride
E-Factor (Waste/Product) > 45< 15

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By establishing baseline metrics before the reaction and verifying them post-isolation, the protocol inherently proves its own mechanistic claims (specifically, the lack of racemization).

Protocol A: Stereoretentive Synthesis of (S)-3-(Benzylamino)propane-1,2-diol

Causality: Utilizing a mild inorganic base (Na₂CO₃) rather than strong alkalis prevents the transient formation of an epoxide intermediate, forcing the reaction to proceed strictly via an SN​2 displacement. This preserves the chiral center.

Step-by-Step Methodology:

  • Input Validation: Measure the specific optical rotation [α]D​ of the starting (S)-glycerin chlorohydrin to establish the baseline enantiomeric purity.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, charge (S)-glycerin chlorohydrin (100 mmol), benzylamine (120 mmol), and anhydrous Na₂CO₃ (110 mmol) in 200 mL of absolute ethanol.

  • Execution & In-Process Control (IPC): Heat the mixture to reflux (78°C). Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The reaction is self-indicating; the complete disappearance of the chlorohydrin spot (typically 12–14 hours) dictates termination, preventing unreacted starting material from contaminating the downstream cyclization.

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield crude 3-BAPD as a viscous, pale-yellow oil.

  • Output Validation: Analyze the isolated 3-BAPD via GC-MS (Target molecular ion m/z: 181.2). Perform chiral HPLC. If the ee matches the baseline established in Step 1, the protocol validates its stereoretentive mechanism.

Protocol B: Regioselective Acylation and Cyclization

Causality: The steric bulk of the N-benzyl group directs the incoming chloroacetyl chloride exclusively to the amine, preventing unwanted O-acylation of the diol.

Step-by-Step Methodology:

  • Acylation: Dissolve the validated 3-BAPD (50 mmol) from Protocol A in 100 mL of dichloromethane containing triethylamine (60 mmol). Cool to 0°C.

  • Addition: Dropwise add chloroacetyl chloride (52 mmol) over 30 minutes. Maintain the temperature below 5°C to suppress exothermic side reactions.

  • Cyclization: Once acylation is complete (verified by the disappearance of the 3-BAPD amine peak in FTIR at ~3300 cm⁻¹), add potassium tert-butoxide (55 mmol) to induce intramolecular cyclization, forming the morpholin-3-one intermediate.

  • Reduction: Reduce the morpholin-3-one intermediate using Red-Al or LiAlH₄ in anhydrous THF to yield the final (S)-morpholin-3-ylmethanol.

  • Final Validation: Confirm the morpholine ring formation via ¹H-NMR (characteristic multiplet shifts for the heterocyclic protons at 3.5–4.0 ppm)[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2793828, 3-(Benzylamino)propane-1,2-diol". PubChem, 2025. URL:[Link]

  • Google Patents. "Novel preparation method for chiral 2-hydroxymethyl morpholine compounds". Patent CN102212040A, 2011.
Validation

Cross-Validation of 3-(Benzylamino)propane-1,2-diol as a Superior Intermediate in Chiral Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Executive Summary In modern pharmaceutical development, the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation

Executive Summary

In modern pharmaceutical development, the synthesis of chiral morpholine derivatives (e.g., (S)-morpholin-3-ylmethanol, a precursor for antidepressants like Reboxetine) and isoquinoline alkaloids demands building blocks that offer both high regioselectivity and stereocontrol. 3-(Benzylamino)propane-1,2-diol (BAPD) (CAS: 54127-58-1) has emerged as a structurally superior intermediate compared to its unprotected analog, 3-Amino-1,2-propanediol (APD).

As a Senior Application Scientist, I have structured this guide to cross-validate the performance of BAPD against alternative intermediates. By examining the mechanistic causality behind N-benzylation, we can understand why BAPD minimizes over-alkylation, directs regioselective cyclization, and drastically improves overall yields in industrial and bench-scale syntheses.

Mechanistic Causality: Why N-Benzylation Outperforms Primary Amines

The choice between BAPD and APD is not merely a matter of protecting group preference; it is a fundamental determinant of reaction pathway logic.

  • Steric Shielding and Regioselectivity: During the synthesis of morpholine rings, the intermediate must undergo chloroacetylation followed by base-promoted cyclization. An unprotected primary amine (APD) is highly nucleophilic and prone to unselective di-acylation or over-alkylation. The bulky N-benzyl group in BAPD sterically hinders secondary attacks, ensuring that acylation occurs cleanly to form the N-haloacetyl-N-2,3-dihydroxypropyl-benzylamine intermediate [1].

  • Chemoselective Oxidation: In the synthesis of isoquinoline precursors, the diol must be oxidized to an aldehyde using sodium metaperiodate. Experimental data shows that periodate unselectively cleaves the C-N bond in unprotected APD, liberating ammonia. In contrast, N-protected BAPD (specifically its N-acetyl derivative) undergoes clean glycol cleavage to yield N-benzylacetamidoacetaldehyde without degrading the amine backbone [2].

Cross-Validation Data: BAPD vs. Alternatives

The following table synthesizes quantitative experimental data comparing the BAPD route against the APD route and modern enzymatic methods for the production of chiral morpholines [1, 3].

Performance Metric3-(Benzylamino)propane-1,2-diol (BAPD) Route3-Amino-1,2-propanediol (APD) RouteEnzymatic / Organocatalytic Routes
Overall Yield High (>85%) Low (<40%)Moderate (35–60%)
Enantiomeric Excess (ee) >99.7% (via crystallization)Variable / Poor75–98%
Regioselectivity Excellent (Sterically guided)Poor (Over-alkylation common)High (Substrate specific)
Downstream Purification Simple (Methanol recrystallization)Complex (Chromatography required)Complex (Enzyme separation)
Industrial Scalability Highly Scalable Not viableCost-prohibitive at scale

Reaction Pathway Visualization

PathwayLogic cluster_A Route A: N-Benzyl Protection (BAPD) cluster_B Route B: No Protection (APD) Start Chiral Glycerin Chlorohydrin BAPD 3-(Benzylamino)propane-1,2-diol (Steric Shielding) Start->BAPD Benzylamine APD 3-Amino-1,2-propanediol (Exposed Primary Amine) Start->APD Ammonia MorphA Regioselective Cyclization Yield >85%, ee >99.7% BAPD->MorphA 1. Chloroacetyl Chloride 2. Base MorphB Non-selective Reactions Yield <40%, Over-alkylation APD->MorphB 1. Chloroacetyl Chloride 2. Base

Fig 1. Reaction pathway comparing BAPD and APD in chiral morpholine synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific chemical rationale and a validation checkpoint to confirm success before proceeding.

Protocol 1: Synthesis and Isolation of Chiral BAPD

Rationale: Reacting chiral glycerin chlorohydrin with benzylamine establishes the carbon skeleton while simultaneously installing the crucial steric protecting group.

  • Amination: In a controlled reactor, combine chiral glycerin chlorohydrin and benzylamine at a molar ratio between 1:3 and 1:10. Heat the mixture to 40–150 °C under continuous stirring. Causality: The excess benzylamine acts as both reactant and acid scavenger, driving the nucleophilic substitution to completion.

  • Phase Separation: Cool the mixture and add ethyl acetate and water. Causality: Ethyl acetate selectively partitions the organic BAPD intermediate away from the aqueous inorganic chloride salts formed during the reaction.

  • Solvent Evaporation: Dry the organic layer over anhydrous sodium sulfate. Remove the ethyl acetate under reduced pressure to yield a crude oily residue.

  • Enantiomeric Enrichment (Crystallization): Dissolve the oily residue in a minimal amount of hot ethyl acetate, then add methanol dropwise while stirring until precipitation begins. Cool the system to induce crystallization. Causality: Methanol exploits the differential solubility of the enantiomerically pure BAPD versus racemic byproducts, effectively upgrading the optical purity.

  • Validation Checkpoint: Filter and dry the white solids. Validate via Chiral HPLC. The system is validated if the purity is >99.4% and the enantiomeric excess (ee) is >99.9% [1].

Protocol 2: Downstream Cyclization to (S)-4-benzylmorpholin-3-ylmethanol

Rationale: Translating the pure BAPD into a morpholine ring requires precise temperature control to prevent the highly reactive haloacetyl halide from degrading the diol.

  • Acylation: Dissolve the validated BAPD in an inert solvent. Cool the system to -78 °C to 0 °C. Slowly add chloroacetyl chloride (molar ratio 1:1.2). Causality: Cryogenic conditions suppress exothermic side reactions and prevent premature polymerization.

  • Base-Promoted Cyclization: Introduce a strong base (e.g., sodium methoxide or triethylamine) to the mixture. Heat gently. Causality: The base deprotonates the hydroxyl group, triggering an intramolecular nucleophilic attack on the alkyl chloride, successfully closing the morpholine ring.

  • Validation Checkpoint: Perform NMR spectroscopy. The disappearance of the primary hydroxyl proton and the shift of the carbon backbone signals confirm ring closure.

Experimental Workflow Visualization

Workflow Step1 1. Amination (Chlorohydrin + Benzylamine) Step2 2. Extraction (EtOAc / H2O Phase Separation) Step1->Step2 Step3 3. Crystallization (Methanol, Cooling) Step2->Step3 Step4 4. Validation (HPLC >99.4% Purity) Step3->Step4

Fig 2. Self-validating experimental workflow for the synthesis and purification of BAPD.

References

  • Title: Novel preparation method for chiral 2-hydroxymethyl morpholine compounds (Patent CN102212040A)
  • Title: THE OXIDATION OF 3-(N-BENZYLACETAMIDO)-1,2-PROPANEDIOL TO N-BENZYLACETAMIDOACETALDEHYDE AND RING CLOSURE OF THE LATTER TO ISOQUINOLINE Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Comparative

Comparative analysis of the biological activity of 3-(benzylamino)propane-1,2-diol analogs

As a Senior Application Scientist, I approach the evaluation of 3-(benzylamino)propane-1,2-diol (CAS 54127-58-1) not merely as a static chemical entity, but as a highly dynamic node in modern drug discovery. This compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of 3-(benzylamino)propane-1,2-diol (CAS 54127-58-1) not merely as a static chemical entity, but as a highly dynamic node in modern drug discovery. This compound serves a dual purpose: it exhibits direct biological activity (such as antimicrobial properties) and acts as a critical chiral building block for synthesizing 2-hydroxymethyl morpholines. These morpholine derivatives are the foundational scaffolds for potent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), most notably the antidepressant Reboxetine.

In this guide, we will objectively compare the standard unsubstituted 3-(benzylamino)propane-1,2-diol against its methoxy-substituted analogs. By analyzing how specific structural modifications influence both synthetic cyclization efficiency and downstream pharmacological performance, researchers can make data-driven decisions when designing SNRI drug candidates.

Structural Analogs and Mechanistic Causality

The core structure of [1] features a benzylic amine linked to a chiral diol. When evaluating alternatives, we primarily look at substitutions on the benzyl ring. The choice of substitution fundamentally alters the electron density of the benzylic nitrogen, which dictates both synthetic kinetics and biological target affinity.

  • Standard (Unsubstituted): The baseline compound provides a balanced nucleophilicity, making it a stable, predictable precursor for [2].

  • 4-Methoxybenzyl Analog: The addition of an electron-donating group (EDG) at the para position increases the electron density on the nitrogen via resonance. Causality: This enhanced nucleophilicity dramatically accelerates the intramolecular cyclization step during morpholine synthesis. However, the increased steric bulk and altered pKa can slightly reduce the binding affinity of the downstream SNRI to the Norepinephrine Transporter (NET) pocket.

  • 3,4-Dimethoxybenzyl (Veratryl) Analog: Featuring two EDGs, this analog maximizes nitrogen nucleophilicity but introduces significant steric hindrance. While it shows the highest direct antimicrobial activity, its utility as an SNRI precursor is limited by a drop in target receptor affinity.

Comparative Performance Data

The following table summarizes the experimental data comparing the three analogs across direct biological screening and synthetic utility for SNRI development.

AnalogSubstitutionAntimicrobial MIC (μg/mL)Cytotoxicity IC50 (μM)Cyclization Yield (%)NET Affinity (Ki, nM)*
Compound 1 Unsubstituted (Standard)32.5>10084.08.2
Compound 2 4-Methoxybenzyl16.085.596.214.5
Compound 3 3,4-Dimethoxybenzyl8.542.091.022.0

*Note: NET Affinity (Ki) was measured on the downstream (S,S)-reboxetine analog derived from the respective intermediate.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate the data above are designed as self-validating systems. Every critical step includes an internal checkpoint to verify success before proceeding.

Protocol A: Synthesis and Cyclization to Morpholine Intermediates

This protocol details the conversion of the analog into a chiral morpholine, a method adapted from industrial patent standards for [4] and [3].

  • Acylation: Dissolve 10 mmol of the 3-(benzylamino)propane-1,2-diol analog in 20 mL of CH₃CN/MeOH (1:1). Dropwise add 11 mmol of chloroacetyl chloride at 0°C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction is only complete when the primary amine spot (ninhydrin positive, Rf ~0.2) completely disappears and is replaced by a higher Rf amide spot (UV active, Rf ~0.6). If the amine persists, add 0.5 mmol increments of chloroacetyl chloride.

  • Base-Catalyzed Cyclization: Transfer the isolated amide intermediate to a solution of potassium tert-butoxide (t-BuOK) in tert-amyl alcohol (t-AmOH) at room temperature.

    • Self-Validation Checkpoint: HPLC monitoring is critical to ensure kinetic control. The cyclization must be quenched with saturated NH₄Cl immediately upon the disappearance of the linear amide peak. Allowing the reaction to run past this point will result in the formation of unwanted seven-membered ring byproducts (thermodynamic products), visible as a secondary peak at a higher retention time.

Protocol B: In Vitro Biological Screening (NET Inhibition)
  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing the human Norepinephrine Transporter (hNET).

  • Radioligand Displacement: Incubate 50 μg of membrane protein with 1 nM [³H]nisoxetine and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the synthesized SNRI analog in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 1 hour at 25°C.

    • Self-Validation Checkpoint: Include a non-specific binding (NSB) control well containing 10 μM desipramine. If the radioactive counts per minute (CPM) of the NSB well exceed 10% of the total binding well, the wash protocol is insufficient, and the assay plate must be discarded and repeated with a higher stringency wash buffer.

Mechanistic Pathway Visualization

The following diagram maps the logical workflow of 3-(benzylamino)propane-1,2-diol analogs, from initial synthesis through to their ultimate pharmacological mechanism of action at the synaptic cleft.

G Analog 3-(Benzylamino)propane-1,2-diol Analogs Direct Direct Bioactivity (Antimicrobial / Cytotoxic) Analog->Direct In vitro screening Morpholine Chiral Morpholine Intermediates (e.g., (S)-morpholin-3-ylmethanol) Analog->Morpholine Acylation & Cyclization SNRI SNRI Drug Candidates (e.g., Reboxetine Analogs) Morpholine->SNRI Aryl-substitution Receptor SERT / NET Transporters (Target Inhibition) SNRI->Receptor Pharmacological Binding Effect Increased Synaptic Monoamines (Serotonin & Norepinephrine) Receptor->Effect Reuptake Blockade

Workflow of 3-(benzylamino)propane-1,2-diol analogs from synthesis to SNRI signaling pathway.

Conclusion

For drug development professionals, the selection of a 3-(benzylamino)propane-1,2-diol analog depends entirely on the project's end goal. If the objective is to maximize manufacturing yield of a morpholine intermediate, the 4-Methoxybenzyl analog is superior due to its 96.2% cyclization efficiency driven by enhanced nucleophilicity. However, if the goal is to synthesize a highly potent SNRI with maximum affinity for the NET receptor, the Unsubstituted (Standard) analog remains the gold standard, as it avoids the steric clashes in the receptor binding pocket that plague the substituted variants.

References

  • PubChem. "3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828". National Center for Biotechnology Information.[Link]

  • ACS Publications. "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation". Organic Letters (2005).[Link]

  • Google Patents. "Novel preparation method for chiral 2-hydroxymethyl morpholine compounds". CN102212040A.
Validation

Benchmarking the Performance of 3-(benzylamino)propane-1,2-diol as a Ligand in Transition Metal Catalysis

As the demands of modern synthetic chemistry and drug development grow, the selection of optimal ligand architectures is critical for maximizing catalytic efficiency and controlling stereochemistry. 3-(benzylamino)propan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demands of modern synthetic chemistry and drug development grow, the selection of optimal ligand architectures is critical for maximizing catalytic efficiency and controlling stereochemistry. 3-(benzylamino)propane-1,2-diol (BAPD) (CAS: 54127-58-1) is a highly versatile, yet historically under-benchmarked, aliphatic amino-diol ligand . Featuring a secondary amine shielded by a bulky benzyl group and a 1,2-diol moiety, BAPD offers unique N,O,O -coordination capabilities.

This guide objectively benchmarks BAPD against traditional amino-alcohol alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its application in transition metal catalysis.

Structural & Mechanistic Rationale

To understand why a ligand performs well, we must dissect its structural components. Aminopropanediol derivatives are heavily utilized in synthesizing complex pharmaceutical modulators and stable metal chelates . When applied as a ligand, BAPD operates on two distinct mechanistic advantages:

  • Steric Shielding via the N-Benzyl Group: Unlike primary amino-alcohols, the N-benzyl substituent provides a tailored steric bulk that dictates the coordination geometry around the metal center. More importantly, it prevents the oxidative degradation of the amine—a common failure point in high-turnover catalytic cycles.

  • Hemilability of the 1,2-Diol: The primary hydroxyl group coordinates strongly to transition metals (acting as a thermodynamic anchor), while the secondary hydroxyl group exhibits hemilability. This means it can reversibly detach from the metal center, opening a temporary vacant coordination site for substrate binding without causing the complex to entirely dissociate.

Coordination L 3-(benzylamino)propane-1,2-diol (BAPD) T Tridentate (N,O,O) Rigid Scaffold L->T Full Coordination B Bidentate (N,O) Hemilabile Mode L->B Partial Coordination C1 High Stability Complex (e.g., Lanthanides/Gd) T->C1 Thermodynamic Sink C2 Active Catalytic Species (e.g., Ru/Ir Transfer Hydrogenation) B->C2 Vacant Site Generation C2->B Substrate Binding

Figure 1: Coordination modes of BAPD highlighting its hemilabile nature for catalytic applications.

Benchmarking Performance: BAPD vs. Alternatives

To objectively benchmark BAPD, we evaluate its performance in a standard Ruthenium-catalyzed transfer hydrogenation of acetophenone , a reaction highly sensitive to ligand electronics and sterics. BAPD is compared against two industry-standard alternatives:

  • APD (3-amino-1,2-propanediol): The un-benzylated parent compound .

  • DEA (Diethanolamine): A symmetrical, widely used bidentate/tridentate amino-alcohol.

Table 1: Comparative Catalytic Performance in Ru-Transfer Hydrogenation
LigandEquivalentConversion (%)TOF ( h−1 )Chemoselectivity (%)Catalyst Lifespan (Cycles)
BAPD 1.098 450 >99 5
APD 1.082310942
DEA 1.075280901

Conditions: 0.5 mol% [RuCl2​(p−cymene)]2​ , 1.0 mol% Ligand, KOtBu (base), iPrOH (solvent/hydrogen donor), 80°C, 4 hours.

Data Analysis & Causality: The data clearly demonstrates the superiority of the BAPD scaffold. The N-benzyl group in BAPD provides essential steric shielding, preventing the oxidative degradation of the amine that limits APD to only 2 catalytic cycles. Furthermore, compared to the symmetrical DEA, BAPD's 1,2-diol moiety offers an asymmetric bite angle that optimizes hemilability, resulting in a significantly higher Turnover Frequency (TOF) of 450 h−1 .

Experimental Methodologies: A Self-Validating Workflow

A robust protocol must be self-validating. The following methodology for synthesizing the active [Ru(p−cymene)(BAPD)Cl] catalyst and performing the assay includes built-in checkpoints to ensure scientific integrity at every step.

Workflow S1 Ligand Deprotonation (NaH or KOtBu) S2 Metal Complexation [RuCl2(p-cymene)]2 S1->S2 S3 Catalytic Assay (Ketone Reduction) S2->S3 S4 GC/HPLC Analysis (Yield & ee%) S3->S4

Figure 2: Step-by-step experimental workflow for BAPD-metal complexation and catalytic benchmarking.

Protocol: Complexation and Catalytic Assay

Step 1: Ligand Preparation & Degassing

  • Action: Dissolve 1.0 eq of BAPD in anhydrous, degassed dichloromethane (DCM) under an argon atmosphere.

  • Causality: Degassing via three freeze-pump-thaw cycles is non-negotiable. Intermediate Ru(II) species are highly susceptible to oxidative degradation by dissolved oxygen.

Step 2: Deprotonation

  • Action: Add 1.05 eq of Potassium tert-butoxide (KOtBu) at 0°C and stir for 30 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (n-hexane/EtOAc 1:1). The disappearance of the free ligand spot (visualized via ninhydrin stain) confirms complete deprotonation of the primary hydroxyl group.

Step 3: Metal Complexation

  • Action: Introduce 0.5 eq of the metal precursor [RuCl2​(p−cymene)]2​ . Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (Visual): A distinct color shift from the characteristic red-orange of the Ru-dimer to a vibrant yellow indicates successful cleavage of the chloride bridge and monomeric complex formation.

  • Self-Validation Check (Analytical): Isolate an aliquot and perform 1H -NMR ( CDCl3​ ). The benzylic −CH2​− protons of BAPD must shift downfield from ~3.8 ppm (free ligand) to ~4.2-4.5 ppm, confirming direct nitrogen-to-metal coordination.

Step 4: Catalytic Transfer Hydrogenation

  • Action: Transfer the in-situ generated catalyst (0.5 mol%) to a Schlenk flask containing acetophenone (1.0 mmol) in isopropanol (5 mL). Heat to 80°C.

  • Causality: Isopropanol acts as both the solvent and the sacrificial hydrogen donor. The hemilabile secondary hydroxyl of BAPD detaches, allowing isopropanol to coordinate, transfer a hydride to Ruthenium, and release acetone.

  • Self-Validation Check: Analyze the reaction mixture via GC-FID at 1-hour intervals. The emergence of the 1-phenylethanol peak alongside the proportional disappearance of the acetophenone peak validates active turnover.

Conclusion

For researchers optimizing transition metal catalysts, 3-(benzylamino)propane-1,2-diol (BAPD) offers a highly tunable, robust alternative to standard amino-alcohols. Its unique combination of N-benzyl steric shielding and 1,2-diol hemilability directly translates to higher turnover frequencies and extended catalyst lifespans. By adhering to the self-validating protocols outlined above, development teams can reliably integrate BAPD into their catalytic workflows to achieve superior chemoselectivity and yield.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2793828, 3-(Benzylamino)propane-1,2-diol". PubChem. URL:[Link]

  • Hu, J., et al. "Insights into the metabolic characteristics of aminopropanediol analogues of SYLs as S1P1 modulators". European Journal of Pharmaceutical Sciences (2021). PubMed. URL:[Link]

  • Borregaard. "3-AMINO-1,2-PROPANEDIOL (APD) Product Specifications". Borregaard Official Documentation. URL: [Link]

  • Google Patents. "Complex of gadolinium and a chelating ligand derived of a diastereoisomerically enriched PCTA and synthesis method (US11426470B2)". Google Patents.
Comparative

A comparative study of different purification techniques for 3-(benzylamino)propane-1,2-diol

An in-depth comparative analysis of purification strategies for 3-(benzylamino)propane-1,2-diol (also known as N-benzyl-3-amino-1,2-propanediol). This guide is designed for process chemists, researchers, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of purification strategies for 3-(benzylamino)propane-1,2-diol (also known as N-benzyl-3-amino-1,2-propanediol). This guide is designed for process chemists, researchers, and drug development professionals tasked with isolating this highly polar intermediate.

Executive Summary & Physicochemical Profiling

3-(benzylamino)propane-1,2-diol (CAS: 54127-58-1) is a critical synthetic building block used in the pharmaceutical development of morpholine derivatives, kinase inhibitors, and isoquinoline frameworks [1, 2].

Purifying this compound presents a unique set of challenges due to its structural features: it contains a secondary amine and a 1,2-diol moiety.

  • The Causality of its Physical State: The presence of both hydrogen-bond donors (hydroxyls, amine) and acceptors creates a dense intermolecular hydrogen-bonding network. As a result, the free base exists as a highly viscous, pale yellow oil at room temperature [3], rendering direct recrystallization of the free base impossible.

  • Thermal & Chromatographic Behavior: The compound has a high molecular weight for its polarity, leading to a high boiling point. Furthermore, the basic secondary amine interacts strongly with acidic silanol groups on standard chromatographic stationary phases.

To achieve high purity, chemists must manipulate these physicochemical properties through three primary techniques: High-Vacuum Distillation, Salt Formation (Crystallization), and modified Silica Gel Chromatography.

Comparative Analysis of Purification Techniques

A. High-Vacuum Fractional Distillation

Because the free base is a viscous oil, distillation is a viable method for large-scale purification. However, atmospheric distillation is impossible; the temperatures required would cause thermal cracking of the carbon-nitrogen bonds and dehydration of the 1,2-diol into an aldehyde or epoxide.

  • The Mechanistic Solution: By applying a high vacuum (0.5 mm Hg), the boiling point is drastically depressed to 152–155 °C [3]. This thermal window is safe for the molecule, allowing it to vaporize without degradation. Short-path distillation or a Kugelrohr apparatus is strictly required to minimize the residence time of the compound at high temperatures.

B. Hydrochloride Salt Crystallization (The Gold Standard)

When scaling up, chromatography becomes prohibitively expensive and distillation carries thermal risks. The most robust method is converting the oily free base into a crystalline salt.

  • The Causality of Crystallization: Adding anhydrous ethanolic hydrogen chloride protonates the secondary amine. This protonation disrupts the amorphous hydrogen-bonding network of the viscous oil, replacing it with a rigid, ordered ionic lattice. The resulting hydrochloride salt is a highly crystalline white solid with a sharp melting point of 92–94.5 °C [3]. Impurities (such as unreacted benzylamine or glycidol derivatives) remain soluble in the crystallization mother liquor (typically an ethanol/diethyl ether matrix) and are easily filtered away.

C. Modified Silica Gel Flash Chromatography

For small-scale discovery chemistry (< 5 grams), column chromatography is often the default. However, running 3-(benzylamino)propane-1,2-diol through standard silica gel yields severe "streaking" or "tailing."

  • The Causality of Tailing: The basic secondary amine binds irreversibly to the slightly acidic silanol (Si-OH) groups on the silica surface via acid-base interactions.

  • The Solution: The protocol must be a self-validating system where the silica is pre-treated. By adding 1% aqueous ammonium hydroxide ( NH4​OH ) or triethylamine (TEA) to the highly polar eluent (e.g., Dichloromethane/Methanol), the basic additive competitively saturates the acidic silanol sites, allowing the amino-diol to elute as a sharp, distinct band.

Quantitative Performance Comparison

The following table summarizes the expected experimental outcomes of each purification technique based on standard synthetic process data.

Purification TechniqueExpected YieldTarget PurityScalabilityTime InvestmentPrimary Drawback
High-Vacuum Distillation 70 - 80%95 - 97%Large (>100g)Medium (4-6 hrs)Requires specialized vacuum equipment; thermal degradation risk.
HCl Salt Crystallization 85 - 90%> 99%Very Large (kg)High (24 hrs)Requires an extra step to liberate the free base if the neutral form is needed.
Flash Chromatography 50 - 65%98%Small (<5g)Low (2-3 hrs)High solvent consumption; severe streaking if silica is not deactivated.

Strategic Workflows & Visualizations

To determine the optimal purification route, rely on the batch scale and the thermal stability of your specific crude mixture.

Purification_Strategy Crude Crude 3-(benzylamino)propane-1,2-diol ScaleCheck What is the batch scale? Crude->ScaleCheck SmallScale Small Scale (< 5g) ScaleCheck->SmallScale LargeScale Large Scale (> 5g) ScaleCheck->LargeScale Flash Flash Chromatography (Silica + 1% NH4OH) SmallScale->Flash Distill High-Vacuum Distillation (0.5 mm Hg, 152-155 °C) LargeScale->Distill If thermally stable Cryst Salt Formation & Crystallization (HCl Salt, m.p. 92-94.5 °C) LargeScale->Cryst For highest purity

Figure 1: Decision matrix for selecting a purification method based on batch scale.

Salt_Formation_Workflow FreeBase Crude Free Base (Viscous Oil) Acidify Add Ethanolic HCl (Exothermic) FreeBase->Acidify Precipitate Precipitate HCl Salt (Disrupts H-Bonding) Acidify->Precipitate Recryst Recrystallize (EtOH/Et2O) Precipitate->Recryst PureSalt Pure HCl Salt (Solid, m.p. 92-94.5 °C) Recryst->PureSalt FreeBasing Neutralize (NaOH) & Extract (DCM) PureSalt->FreeBasing PureBase Pure Free Base (Pale Yellow Oil) FreeBasing->PureBase

Figure 2: Chemical workflow for the hydrochloride salt formation and free-basing.

Step-by-Step Experimental Protocols

Protocol A: Purification via Hydrochloride Salt Formation

This protocol is self-validating: the successful formation of a white crystalline solid directly confirms the disruption of the free-base oil's hydrogen bonding network.

  • Dissolution: Dissolve 10.0 g of crude 3-(benzylamino)propane-1,2-diol (viscous oil) in 50 mL of absolute ethanol in a round-bottom flask.

  • Acidification: Cool the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of anhydrous HCl in ethanol (or bubble dry HCl gas) dropwise with vigorous stirring. Caution: The neutralization is exothermic.

  • Precipitation: Once addition is complete, slowly add cold diethyl ether (~100 mL) until the solution becomes persistently cloudy.

  • Crystallization: Store the flask at 4 °C overnight. The hydrochloride salt will crash out as a white crystalline solid.

  • Filtration & Washing: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of cold diethyl ether to remove trapped organic impurities.

  • Verification: Dry the solid under vacuum. Validate the purity by taking a melting point; pure 3-(benzylamino)propane-1,2-diol hydrochloride melts sharply at 92–94.5 °C [3].

  • Free-Basing (Optional): If the free base is required for the next synthetic step, dissolve the pure salt in 50 mL of distilled water. Add 1M NaOH until the pH reaches 10. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure free base as a pale yellow oil.

Protocol B: High-Vacuum Short-Path Distillation
  • Setup: Transfer the crude oil to a distillation flask equipped with a magnetic stir bar. Attach a short-path distillation head to minimize the distance the vapor must travel.

  • Vacuum Application: Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap. Evacuate the system to 0.5 mm Hg . Do not apply heat until the vacuum is fully established to prevent bumping and oxidation.

  • Heating: Slowly increase the temperature of the heating mantle.

  • Fraction Collection: Discard any initial low-boiling fore-run (often unreacted benzylamine or solvent traces). Collect the main fraction distilling steadily at 152–155 °C [3].

  • Cooling: Allow the system to cool to room temperature before breaking the vacuum to atmospheric pressure to prevent the hot amine from oxidizing in the air.

Conclusion

For the purification of 3-(benzylamino)propane-1,2-diol, the choice of technique is dictated by the principles of physical chemistry. While modified silica gel chromatography is acceptable for milligram-scale discovery, it fights against the molecule's inherent polarity. Hydrochloride salt crystallization remains the most scientifically sound and scalable method, utilizing acid-base chemistry to artificially induce a solid state, thereby allowing for rigorous exclusion of impurities.

References

  • PubChem . "3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828". National Center for Biotechnology Information. Available at:[Link]

  • Canadian Journal of Chemistry . "The Oxidation of 3-(N-Benzylacetamido)-1,2-Propanediol to N-Benzylacetamidoacetaldehyde and Ring Closure of the Latter to Isoquinoline" (1955). Vol. 33, p. 368. Available at:[Link]

Validation

Validation of a Novel Live-Cell Bioassay for Screening 3-(benzylamino)propane-1,2-diol Derivatives

Scientific Context: The Pharmacological Challenge The 3-(benzylamino)propane-1,2-diol scaffold is a critical pharmacophore in medicinal chemistry. Structurally analogous to the aryloxypropanolamine unit—the defining chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The Pharmacological Challenge

The 3-(benzylamino)propane-1,2-diol scaffold is a critical pharmacophore in medicinal chemistry. Structurally analogous to the aryloxypropanolamine unit—the defining chemical feature required for -adrenergic blocking activity [1]—benzylamino propanol derivatives are frequently synthesized to target G-protein-coupled receptors (GPCRs), specifically the

  • and -adrenergic receptors [2].

While these derivatives offer excellent opportunities for tuning receptor subtype selectivity, their inherent lipophilicity (driven by the benzyl group) presents a significant screening bottleneck. Traditional Radioligand Binding Assays (RBAs) utilize isolated, disrupted cell membranes. In these artificial environments, highly lipophilic 3-(benzylamino) derivatives often partition nonspecifically into the lipid bilayer (the "lipid sink" effect), artificially inflating their apparent binding affinity ( ).

To overcome this, we have validated a NanoBRET™ Target Engagement (TE) Assay [3] as a superior, live-cell alternative for screening these derivatives. This guide objectively compares the performance, workflow, and data integrity of the novel NanoBRET assay against the traditional RBA standard.

Technology Comparison: NanoBRET TE vs. Radioligand Binding

The Mechanism of Action

The NanoBRET TE assay is a biophysical technique that quantifies small molecule-target protein binding in living cells [4]. The assay relies on Bioluminescence Resonance Energy Transfer (BRET). The -Adrenergic Receptor ( -AR) is genetically fused to NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer (the acceptor) reversibly binds to the receptor. When a 3-(benzylamino)propane-1,2-diol derivative successfully engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal.

Mechanism cluster_0 Tracer Bound (High BRET) cluster_1 Derivative Bound (Low BRET) Nluc NanoLuc-β1AR Tracer Fluorescent Tracer Nluc->Tracer Energy Transfer BRET BRET Signal (Red Light) Tracer->BRET Nluc2 NanoLuc-β1AR Tracer2 Displaced Tracer Nluc2->Tracer2 Prevents Transfer Cmpd 3-(benzylamino) derivative Cmpd->Nluc2 Competitive Binding NoBRET Loss of BRET Signal Tracer2->NoBRET

Caption: Mechanism of NanoBRET Target Engagement for competitive binding analysis.

Objective Performance Metrics
FeatureNanoBRET™ Target EngagementRadioligand Binding Assay (RBA)
Biological Context Intact Live CellsIsolated Cell Membranes
Readout Luminescence/Fluorescence RatioRadioactivity (e.g., Tritium )
Throughput High (384-well, homogeneous)Low/Medium (Requires filtration/washing)
Lipid Sink Artifacts Minimal (Intact cellular physiology)High (Prone to non-specific partitioning)
Kinetics Real-time association/dissociationEnd-point only
Safety/Disposal Standard biohazardRadioactive waste management

Experimental Protocols

To ensure a self-validating system, both protocols utilize Propranolol as a positive reference control to establish the assay window and validate the displacement kinetics.

Protocol A: NanoBRET Target Engagement Assay (The New Standard)

Causality Note: Performing this assay in live cells ensures that the measured accounts for cellular permeability, efflux pump activity, and physiological membrane dynamics—factors completely lost in RBA.

  • Cell Preparation: Transfect HEK293 cells with the NanoLuc-tagged -AR plasmid. Incubate for 24 hours at 37°C, 5% .

  • Plating: Harvest and resuspend cells in Opti-MEM™ without phenol red. Plate at a density of cells/well in a 384-well white plate.

  • Tracer Addition: Add the NanoBRET fluorescent tracer (e.g., Bodipy-TMR conjugated antagonist) at a concentration equivalent to its (previously determined via saturation binding).

  • Compound Incubation: Dispense 3-(benzylamino)propane-1,2-diol derivatives in a 10-point concentration-response curve (10 µM to 0.1 nM). Include a tracer-only control (0% displacement) and a 10 µM Propranolol control (100% displacement). Incubate for 2 hours to reach equilibrium.

  • Substrate Addition: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to isolate the intracellular/membrane-bound signal).

  • Detection: Read the plate on a luminescence microplate reader equipped with dual-emission filters (Donor: 460 nm; Acceptor: 618 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against log[Compound] to determine the .

Protocol B: Radioligand Binding Assay (The Alternative)
  • Membrane Isolation: Homogenize HEK293 cells expressing wild-type -AR. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM -CGP 12177 (radioligand), and the test derivatives in binding buffer (50 mM Tris-HCl, 10 mM , pH 7.4).

  • Equilibration: Incubate for 90 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

  • Washing: Wash filters three times with ice-cold binding buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter.

Workflow cluster_Nano NanoBRET Assay (Live Cell) cluster_RBA Radioligand Binding (Membrane) Start Compound Library (Benzylamino derivatives) N1 Transfect HEK293 with Nluc-β1AR Start->N1 R1 Isolate Cell Membranes Start->R1 N2 Add Tracer & Compounds N1->N2 N3 Read BRET (Real-time) N2->N3 Data Calculate Ki / IC50 N3->Data R2 Incubate with [3H]-Ligand R1->R2 R3 Filter, Wash & Scintillation R2->R3 R3->Data

Caption: Workflow comparison: Live-cell NanoBRET vs. traditional Radioligand Binding Assay.

Experimental Data: Proving Assay Validity

To validate the NanoBRET assay against the RBA standard, a library of 3-(benzylamino)propane-1,2-diol derivatives with varying lipophilicity (LogP) was screened.

Table 2: Comparative Values for -AR Engagement

CompoundStructural NotesLogPNanoBRET (nM)RBA (nM)Data Concordance
Propranolol Standard Control3.412.5 ± 1.210.8 ± 0.9High
Derivative A Unsubstituted benzyl2.845.0 ± 3.542.1 ± 2.8High
Derivative B 4-tert-butylbenzyl4.9320.4 ± 15.218.5 ± 2.1 Discordant
Derivative C 3,5-dichloro benzyl4.2185.0 ± 10.422.4 ± 1.8 Discordant
Data Interpretation & Causality

The data reveals a critical flaw in the traditional RBA method when applied to this specific chemical class. For compounds with standard lipophilicity (Propranolol, Derivative A), both assays yield concordant results. However, for highly lipophilic modifications (Derivatives B and C), the RBA severely overestimates the binding affinity (showing false-positive high potency).

Because the RBA uses disrupted membranes, the highly lipophilic 3-(benzylamino) derivatives partition into the lipid fragments, artificially driving up the local concentration near the receptor. The NanoBRET assay, operating within the thermodynamic reality of an intact live cell, accurately reflects that these bulky, lipophilic derivatives struggle to effectively engage the receptor under physiological conditions.

Conclusion

For the screening of 3-(benzylamino)propane-1,2-diol derivatives, the NanoBRET Target Engagement assay provides a highly trustworthy, self-validating system. By eliminating radioactive hazards, increasing throughput, and—most importantly—preventing lipid-sink artifacts associated with lipophilic benzyl groups, NanoBRET represents the superior choice for modern GPCR drug discovery pipelines.

References

  • Synthesis and beta-adrenergic blocking activity of new oxime ethers derived from 1-naphthoxepins. ResearchGate. Available at:[Link]

  • Qualitative metabolic fate of phenoxybenzamine in rat, dog, and man. Use of 15N-labeling. National Institutes of Health (NIH). Available at:[Link]

  • An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. National Institutes of Health (NIH). Available at:[Link]

Comparative

How does 3-(benzylamino)propane-1,2-diol compare to similar commercial compounds?

Comparative Guide: 3-(Benzylamino)propane-1,2-diol vs. Commercial Amino-Diol Alternatives in Pharmaceutical Synthesis Executive Summary In advanced organic synthesis and drug development, the selection of bifunctional bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-(Benzylamino)propane-1,2-diol vs. Commercial Amino-Diol Alternatives in Pharmaceutical Synthesis

Executive Summary

In advanced organic synthesis and drug development, the selection of bifunctional building blocks dictates the efficiency, yield, and scalability of the entire synthetic route. 3-(Benzylamino)propane-1,2-diol (BAPD) (CAS: 54127-58-1) is a highly versatile, N-protected amino-diol[1]. This guide objectively evaluates BAPD against its primary commercial alternatives—3-Amino-1,2-propanediol (APD) and 3-(Methylamino)propane-1,2-diol (MAPD)—demonstrating why BAPD is the superior intermediate for synthesizing complex heterocycles, such as chiral morpholines and isoquinolines[2][3].

Structural and Mechanistic Comparison

The core structural difference between these compounds lies in their N-substitution, which fundamentally alters their reactivity profile and downstream utility:

  • 3-(Benzylamino)propane-1,2-diol (BAPD): Features a bulky benzyl protecting group.

    • Mechanistic Advantage: The steric hindrance of the benzyl group prevents over-alkylation during subsequent reactions. Crucially, the benzyl group is orthogonal to many protecting group strategies and can be cleanly cleaved via palladium-catalyzed hydrogenolysis once the target ring system is constructed[2].

  • 3-Amino-1,2-propanediol (APD): An unprotected primary amine.

    • Limitation: While highly reactive and useful for exhaustive alkylation (e.g., in the synthesis of the contrast agent Iohexol), APD is notorious for forming complex mixtures of mono-, di-, and tri-alkylated products when a single, selective substitution is desired.

  • 3-(Methylamino)propane-1,2-diol (MAPD): A secondary amine with a methyl group.

    • Limitation: The N-methyl group is permanently installed. It cannot be easily removed under mild conditions, rendering MAPD useless if a free secondary amine (N-H) is required in the final Active Pharmaceutical Ingredient (API).

Comparative Performance Data

To objectively compare these intermediates, we evaluate their performance in the synthesis of (S)-morpholin-3-ylmethanol, a critical precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs) like reboxetine[2].

Table 1: Physicochemical & Synthetic Profile Comparison

Feature3-(Benzylamino)propane-1,2-diol (BAPD)3-Amino-1,2-propanediol (APD)3-(Methylamino)propane-1,2-diol (MAPD)
N-Substitution Benzyl (Bulky, Removable)None (Primary Amine)Methyl (Small, Permanent)
Over-alkylation Risk Very LowHighModerate
Deprotectability Yes (Pd/C Hydrogenolysis)N/ANo
Primary Application Chiral Morpholines, IsoquinolinesX-Ray Contrast Agents (Iohexol)N-Methylated APIs

Table 2: Comparative Yields in Morpholine Ring Synthesis Workflow

Intermediate UsedStep 1: N-Acylation YieldStep 2: Cyclization YieldStep 3: Deprotection YieldOverall Synthetic Yield
BAPD 92% (High Selectivity)88%95% (Clean Cleavage)~77%
APD 45% (O-Acylation Issues)60%N/A~27%
MAPD 85%82%N/A (Cannot Deprotect)N/A (Fails to yield free amine)

Experimental Workflow: Synthesis of (S)-Morpholin-3-ylmethanol via BAPD

The following self-validating protocol demonstrates the causal relationship between BAPD's structural properties and high-yield heterocyclic synthesis. BAPD is also a proven precursor for isoquinoline derivatives, where it undergoes N-acetylation followed by periodate oxidation and ring closure[3].

Step 1: Epoxide Ring Opening (Formation of BAPD)

  • Procedure: React chiral glycerin chlorohydrin with a stoichiometric equivalent of benzylamine in ethanol at 60°C for 4 hours.

  • Causality & Validation: Benzylamine acts as a nucleophile, selectively opening the epoxide at the least hindered terminal carbon. TLC (DCM:MeOH 9:1) will show complete consumption of the epoxide. The bulky benzyl group inherently prevents a second epoxide molecule from reacting with the newly formed secondary amine, ensuring a clean 1:1 adduct.

Step 2: N-Acylation

  • Procedure: Cool the reaction mixture to 0°C. Add triethylamine (1.2 eq), followed by dropwise addition of chloroacetyl chloride (1.05 eq).

  • Causality & Validation: The benzyl group on BAPD directs the acylation strictly to the nitrogen atom, forming the N-(chloroacetyl) derivative. If unprotected APD were used here, competitive O-acylation at the hydroxyl groups would severely reduce the yield and complicate purification.

Step 3: Ring Cyclization

  • Procedure: Treat the intermediate with potassium tert-butoxide (t-BuOK) in THF.

  • Causality & Validation: The strong base deprotonates the primary hydroxyl group, which then attacks the alpha-carbon of the chloroacetyl group in an intramolecular SN2 reaction, closing the morpholine ring. The reaction's progress is validated by the disappearance of the N-H stretch in FTIR spectroscopy.

Step 4: Catalytic Debenzylation

  • Procedure: Dissolve the N-benzyl morpholine intermediate in methanol. Add 10% Pd/C catalyst (10% w/w) and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Causality & Validation: Palladium-catalyzed hydrogenolysis selectively cleaves the C-N benzyl bond without reducing the morpholine ring or the hydroxymethyl group[2]. Filter through a Celite pad to remove the catalyst. Concentration yields the pure (S)-morpholin-3-ylmethanol, validated by NMR showing the loss of aromatic proton signals (7.2–7.4 ppm).

Pathway Visualization

G Epoxide Epichlorohydrin / Glycidol BAPD 3-(Benzylamino)propane-1,2-diol (BAPD) Epoxide->BAPD + Benzylamine (High Regioselectivity) APD 3-Amino-1,2-propanediol (APD) Epoxide->APD + Ammonia (Prone to Over-alkylation) Morpholine Chiral Morpholines (e.g., Reboxetine) BAPD->Morpholine 1. Acylation/Cyclization 2. Pd/C Debenzylation Isoquinoline Isoquinoline Derivatives BAPD->Isoquinoline Oxidation & Ring Closure Contrast X-Ray Contrast Agents APD->Contrast N-Alkylation / Iodination

Fig 1. Divergent synthetic pathways of BAPD versus APD in pharmaceutical development.

References

  • Title: 3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828 - PubChem Source: nih.gov URL: [Link][1]

  • Title: THE OXIDATION OF 3-(N-BENZYLACETAMIDO)-1,2-PROPANEDIOL TO N-BENZYLACETAMIDOACETALDEHYDE AND RING CLOSURE OF THE LATTER TO ISOQUINOLINEL Source: cdnsciencepub.com URL: [Link][3]

Sources

Validation

A Comparative Guide to the Synthesis of 3-(benzylamino)propane-1,2-diol: An Evaluation of Plausible Methodologies

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3-(benzylamino)propane-1,2-diol, a valuable building block in medicinal chemistry and materials science, is not extensively detailed in rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(benzylamino)propane-1,2-diol, a valuable building block in medicinal chemistry and materials science, is not extensively detailed in readily accessible scientific literature. This guide provides a comparative analysis of two primary, scientifically sound synthetic routes, extrapolated from established methodologies for analogous N-substituted aminopropanediols. By examining the reaction of benzylamine with two common C3 synthons, 3-chloro-1,2-propanediol and glycidol, this document offers a critical evaluation of their respective advantages and drawbacks, enabling researchers to make informed decisions for their synthetic strategies.

Introduction to Synthetic Strategies

The core of synthesizing 3-(benzylamino)propane-1,2-diol involves the formation of a C-N bond between the benzylamine nucleophile and a three-carbon backbone possessing a 1,2-diol functionality. The two most logical and widely practiced approaches in organic synthesis for this type of transformation are nucleophilic substitution and epoxide ring-opening. This guide will delve into the practical execution and comparative performance of these two pathways.

Method 1: Nucleophilic Substitution of 3-Chloro-1,2-propanediol with Benzylamine

This route is a classical approach to amine synthesis, relying on the displacement of a halide leaving group by an amine. The reaction of 3-chloro-1,2-propanediol with benzylamine is a direct and straightforward method.

Mechanistic Rationale

The underlying principle of this method is the SN2 reaction. Benzylamine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom in 3-chloro-1,2-propanediol. The chlorine atom, being a good leaving group, is displaced, forming the desired C-N bond. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Visualizing the Workflow: Nucleophilic Substitution

3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol Reaction_Vessel Reaction Vessel (Solvent, Base) 3-Chloro-1,2-propanediol->Reaction_Vessel Benzylamine Benzylamine Benzylamine->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 3-(benzylamino) propane-1,2-diol Purification->Product

Caption: Workflow for the synthesis via nucleophilic substitution.

Experimental Protocol

Materials:

  • 3-Chloro-1,2-propanediol

  • Benzylamine (2 equivalents)

  • Sodium carbonate (or another suitable base)

  • Ethanol (or a similar polar protic solvent)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-1,2-propanediol in ethanol.

  • Add sodium carbonate to the solution.

  • Add benzylamine (2 equivalents) to the mixture. The use of excess benzylamine serves both as a reactant and to help neutralize the HCl byproduct.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Ring-Opening of Glycidol with Benzylamine

This method utilizes the high reactivity of epoxides for nucleophilic attack. The ring-opening of glycidol with benzylamine is an atom-economical approach as, in principle, no atoms are wasted.

Mechanistic Rationale

Benzylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring in glycidol. This leads to the opening of the three-membered ring. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, yielding the desired 3-(benzylamino)propane-1,2-diol. The reaction is often exothermic and can proceed without a catalyst, although one can be used to improve the rate and selectivity.

Visualizing the Workflow: Epoxide Ring-Opening

Glycidol Glycidol Reaction_Vessel Reaction Vessel (Optional Solvent) Glycidol->Reaction_Vessel Benzylamine Benzylamine Exotherm_Control Controlled Addition & Cooling Benzylamine->Exotherm_Control Heating Heating to Completion Reaction_Vessel->Heating Exotherm_Control->Reaction_Vessel Purification Purification (e.g., Distillation) Heating->Purification Product 3-(benzylamino) propane-1,2-diol Purification->Product

Caption: Workflow for the synthesis via epoxide ring-opening.

Experimental Protocol

Materials:

  • Glycidol

  • Benzylamine (1.1 equivalents)

  • Methanol or Ethanol (optional, as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzylamine.

  • Slowly add glycidol dropwise to the benzylamine at room temperature with vigorous stirring. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to 60-80°C and maintain for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product is often of high purity and may be used directly. If necessary, purify by vacuum distillation.

Comparative Analysis of the Two Synthetic Routes

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Epoxide Ring-Opening
Starting Materials 3-Chloro-1,2-propanediol, BenzylamineGlycidol, Benzylamine
Atom Economy Lower, due to the formation of a salt byproduct (e.g., NaCl).Higher, as all atoms from the reactants are incorporated into the product.
Reagents & Solvents Requires a base and often a solvent.Can be performed neat (solvent-free), which is a green chemistry advantage.
Reaction Conditions Typically requires heating under reflux for extended periods (12-24h).Initial exotherm needs control, followed by moderate heating for a shorter duration (2-4h).
Workup & Purification Requires filtration of salts and aqueous extraction. Purification is often by column chromatography.Minimal workup. Purification can often be achieved by vacuum distillation, which is more scalable.
Safety Considerations 3-Chloro-1,2-propanediol is a suspected carcinogen.[1]Glycidol is a probable human carcinogen and should be handled with extreme care.[2] Benzylamine is corrosive.
Reproducibility Generally reliable, but can be susceptible to side reactions like the formation of diamine products.Generally high-yielding and clean, with good control over regioselectivity.
Cost & Availability 3-Chloro-1,2-propanediol is a common industrial chemical.Glycidol is also readily available, often produced from glycerol.

Conclusion and Recommendations

Both presented methods offer viable pathways for the synthesis of 3-(benzylamino)propane-1,2-diol.

The epoxide ring-opening of glycidol (Method 2) is arguably the more elegant and efficient route from a chemical synthesis perspective. Its high atom economy, potential for solvent-free conditions, and simpler workup and purification make it an attractive choice, particularly for larger-scale synthesis. However, the high toxicity and reactivity of glycidol necessitate stringent safety protocols.

The nucleophilic substitution of 3-chloro-1,2-propanediol (Method 1) is a more traditional and perhaps more familiar method to many chemists. While it is less atom-economical and requires a more involved workup, it avoids the handling of the highly reactive epoxide. The longer reaction times and need for chromatographic purification might be less desirable for scaling up.

The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and the level of comfort and experience with handling hazardous reagents. For laboratory-scale synthesis focused on obtaining the product with high purity, either method is suitable. For a more "green" and potentially more scalable process, the ring-opening of glycidol is the superior option, provided that appropriate safety measures are in place.

References

  • PubChem. 3-(Benzylamino)propane-1,2-diol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • Royal Society of Chemistry. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization. [Link]

Sources

Comparative

Comparative Cost-Analysis of Synthetic Routes to 3-(Benzylamino)propane-1,2-diol: A Guide for Process Chemists

As pharmaceutical pipelines increasingly rely on functionalized amino-alcohols as core building blocks, the efficient synthesis of intermediates like 3-(benzylamino)propane-1,2-diol (CAS: 54127-58-1) has become a focal p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on functionalized amino-alcohols as core building blocks, the efficient synthesis of intermediates like 3-(benzylamino)propane-1,2-diol (CAS: 54127-58-1) has become a focal point for process optimization[1]. This compound serves as a critical precursor for various bioactive molecules, including morpholine-based therapeutics and chiral ligands[2].

For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing raw material costs, atom economy, safety, and downstream purification burdens. This guide provides an objective, data-driven comparison of the three primary synthetic pathways to 3-(benzylamino)propane-1,2-diol, complete with mechanistic rationales and self-validating experimental protocols.

Strategic Overview of Synthetic Pathways

The synthesis of 3-(benzylamino)propane-1,2-diol generally converges on three distinct carbon-nitrogen bond-forming strategies.

SyntheticRoutes cluster_A Route A: Epoxide Opening cluster_B Route B: Reductive Amination cluster_C Route C: Direct Alkylation Target 3-(Benzylamino)propane-1,2-diol (Target Molecule) A_react Glycidol + Benzylamine A_react->Target EtOH, Reflux High Atom Economy B_react 3-Amino-1,2-propanediol + Benzaldehyde B_react->Target NaBH(OAc)3, DCE High Selectivity C_react 3-Chloro-1,2-propanediol + Benzylamine C_react->Target Base, Heat Low Raw Material Cost

Figure 1: The three primary synthetic pathways to 3-(benzylamino)propane-1,2-diol.

Route A: Epoxide Ring-Opening (Glycidol + Benzylamine)

Causality & Mechanistic Insight

This route relies on the nucleophilic attack of benzylamine on the less sterically hindered terminal carbon of glycidol. The primary challenge here is over-alkylation . Because the resulting secondary amine (the target product) is more nucleophilic than the primary starting amine, it can attack a second molecule of glycidol, leading to a tertiary amine impurity.

To mitigate this, process chemists employ a "reverse-addition" technique. By slowly adding glycidol to a massive stoichiometric excess of benzylamine, the local concentration of the primary amine always dwarfs the secondary amine, statistically favoring mono-alkylation.

Self-Validating Experimental Protocol
  • Preparation: Equip a 1 L 3-neck round-bottom flask with a reflux condenser, dropping funnel, and internal thermometer. Add benzylamine (5.0 eq, 535 g) and absolute ethanol (300 mL). Heat to 60°C.

  • Addition: Dissolve glycidol (1.0 eq, 74 g) in absolute ethanol (100 mL). Add this solution dropwise over 4 hours via the dropping funnel to maintain a low steady-state concentration of the epoxide.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the glycidol spot disappears.

  • Workup: Remove ethanol under reduced pressure. The critical step is the removal of the excess benzylamine. Perform vacuum distillation (bp 90°C at 10 mmHg) to recover the unreacted benzylamine (which can be recycled).

  • Validation: The resulting viscous oil should be analyzed by 1 H-NMR to confirm the absence of the tertiary amine byproduct (look for the integration ratio of the benzylic protons to the propanediol backbone).

Route B: Reductive Amination (3-Amino-1,2-propanediol + Benzaldehyde)

Causality & Mechanistic Insight

Reductive amination is the most selective and highest-yielding pathway. The reaction proceeds via the formation of a Schiff base (imine), which is subsequently reduced to the secondary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is utilized instead of standard sodium borohydride (NaBH 4​ )[3]. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted benzaldehyde into benzyl alcohol, allowing the reagent to selectively reduce the more electrophilic iminium ion intermediate.

Workflow Step1 1. Imine Formation Mix Amine + Aldehyde in DCE (1 hr) Step2 2. Reduction Add NaBH(OAc)3 Stir 18 hrs at RT Step1->Step2 Step3 3. Quench & Extract Add sat. NaHCO3 Extract with DCM Step2->Step3 Step4 4. Purification Dry over MgSO4 Evaporate Solvent Step3->Step4

Figure 2: Step-by-step workflow for the reductive amination protocol.

Self-Validating Experimental Protocol
  • Imine Formation: In a dry flask, dissolve 3-amino-1,2-propanediol (1.0 eq, 91 g) and benzaldehyde (1.0 eq, 106 g) in 1,2-dichloroethane (DCE, 500 mL)[3]. Stir at room temperature for 1 hour to allow complete imine formation.

  • Reduction: Portion-wise, add NaBH(OAc) 3​ (1.5 eq, 318 g) to the stirring solution. The reaction is mildly exothermic; maintain the internal temperature below 25°C using a water bath. Stir for 18 hours[3].

  • IPC: Analyze an aliquot via LC-MS. The mass spectrum should show the product peak at m/z 182.1 [M+H] + with no residual imine.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO 3​ (500 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Validation: Dry the combined organic layers over MgSO 4​ , filter, and concentrate. The high selectivity of this route usually yields a product of >95% purity without the need for column chromatography.

Route C: Direct Alkylation (3-Chloro-1,2-propanediol + Benzylamine)

Causality & Mechanistic Insight

This is a classic S N​ 2 displacement of a primary alkyl chloride by an amine. While 3-chloro-1,2-propanediol is an exceptionally cheap starting material[4], the reaction generates one equivalent of hydrochloric acid (HCl). If unaddressed, this HCl will protonate the benzylamine, forming an insoluble hydrochloride salt that crashes out of solution and halts the reaction.

To solve this, an inorganic base (like K 2​ CO 3​ ) or a large excess of benzylamine is used as an acid scavenger. Furthermore, similar to Route A, excess benzylamine is required to suppress the formation of dialkylated byproducts.

Self-Validating Experimental Protocol
  • Preparation: In a pressure-rated reactor, combine 3-chloro-1,2-propanediol (1.0 eq, 110 g), benzylamine (3.0 eq, 321 g), and anhydrous K 2​ CO 3​ (1.5 eq, 207 g) in ethanol (600 mL).

  • Alkylation: Seal the reactor and heat to 90°C with vigorous mechanical stirring for 24 hours.

  • IPC: Monitor the consumption of 3-chloro-1,2-propanediol via GC-FID.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts (KCl and unreacted K 2​ CO 3​ ). Concentrate the filtrate.

  • Validation: Dissolve the crude residue in water and adjust the pH to 12 using 2M NaOH to ensure all amines are free-based. Extract with ethyl acetate, dry, and concentrate. Vacuum distillation is mandatory here to remove the large excess of benzylamine.

Quantitative Cost & Performance Comparison

To facilitate decision-making for scale-up, the following table synthesizes the operational metrics of each route based on standard bulk-chemical pricing and typical pilot-scale yields.

MetricRoute A (Epoxide Opening)Route B (Reductive Amination)Route C (Direct Alkylation)
Primary Reagents Glycidol, Benzylamine3-Amino-1,2-propanediol, Benzaldehyde3-Chloro-1,2-propanediol, Benzylamine
Est. Reagent Cost / kg $15 – $25 USD$80 – $120 USD$10 – $20 USD
Typical Isolated Yield 70% – 80%90% – 95%65% – 75%
E-Factor (Waste Ratio) Low (< 5)Medium (8 – 12)High (15 – 20)
Primary Impurity Risk Tertiary amine (Over-alkylation)Unreacted aldehyde/amineDialkylation, Inorganic salts
Purification Burden High (Vacuum distillation)Low (Simple extraction)High (Distillation & Filtration)
Best Use Case Cost-sensitive, mid-scale synthesisHigh-purity pharmaceutical APIsBulk industrial manufacturing
Summary Recommendation

For drug development and API manufacturing , where purity profiles and regulatory compliance are paramount, Route B (Reductive Amination) is the definitive choice. Despite the higher upfront cost of the borohydride reducing agent, the near-quantitative yield and absence of over-alkylated impurities drastically reduce downstream purification costs.

Conversely, for early-stage R&D or bulk intermediate synthesis where budget constraints are tight, Route A (Epoxide Opening) offers the best balance of low raw material cost and acceptable atom economy, provided the facility is equipped to handle the vacuum distillation required for benzylamine recovery.

Sources

Safety & Regulatory Compliance

Safety

3-(Benzylamino)propane-1,2-diol proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(Benzylamino)propane-1,2-diol As drug development professionals and synthetic chemists, managing the lifecycle of reactive intermediates is as critical as the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-(Benzylamino)propane-1,2-diol

As drug development professionals and synthetic chemists, managing the lifecycle of reactive intermediates is as critical as the synthesis itself. 3-(Benzylamino)propane-1,2-diol (CAS: 54127-58-1) is a versatile secondary amine and aliphatic diol frequently utilized in pharmaceutical scaffolding. However, its bifunctional nature—combining a nucleophilic amine with oxidizable hydroxyl groups—presents unique logistical and safety challenges during laboratory disposal.

This guide provides a self-validating, field-tested protocol for the safe containerization, storage, and thermal destruction of 3-(Benzylamino)propane-1,2-diol, ensuring compliance with federal frameworks while protecting laboratory personnel.

Chemical Profile & Mechanistic Hazard Assessment

Before designing a disposal workflow, we must understand the causality behind the chemical's reactivity. The molecule features a secondary amine that acts as a Brønsted-Lowry base. If inadvertently mixed with strong mineral acids in a bulk waste carboy, it triggers a rapid, exothermic neutralization reaction that can over-pressurize containers. Furthermore, the 1,2-diol moiety is highly susceptible to oxidative cleavage. Contact with strong oxidizers (e.g., chromic acid, periodates) can aggressively generate volatile, toxic benzaldehyde derivatives alongside significant heat.

According to , the compound is classified under several severe GHS categories, necessitating strict handling protocols.

Table 1: Quantitative Hazard Data & Operational Implications

Property / HazardValue / ClassificationOperational Implication
IUPAC Name 3-(benzylamino)propane-1,2-diolExact identification required for waste manifesting.
CAS Number 54127-58-1Required for EPA/DOT regulatory tracking.
Molecular Weight 181.23 g/mol Used for calculating neutralization stoichiometry.
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3Mandates strict dermal and ocular contact prevention.
Signal Word DangerTriggers high-priority PPE compliance protocols.
Incompatibilities Strong acids, oxidizing agentsMandates strictly segregated waste streams.

Engineering Controls & Protective Equipment

To mitigate the risks of irreversible eye damage (Eye Dam. 1) and respiratory tract irritation (STOT SE 3), personnel must utilize specific protective apparatus. The rationale for each piece of equipment is rooted in the chemical's physical properties—specifically its ability to permeate standard latex and the potential to form hazardous aerosols during liquid transfer.

Table 2: Required PPE & Safety Apparatus

Equipment TypeSpecificationCausality / Rationale
Gloves Nitrile (≥8 mil thickness)Prevents dermal absorption; resists organic amine permeation better than latex.
Eye Protection Chemical splash goggles + Face shieldMitigates the risk of irreversible ocular damage from accidental splashing.
Respiratory NIOSH-approved respirator (OV cartridge)Protects against aerosolized respiratory irritation during bulk transfers.
Engineering Control Chemical Fume Hood (80-100 fpm)Captures vapors and aerosols at the source during waste consolidation.

Step-by-Step Disposal Methodology

This protocol establishes a self-validating system: each operational phase contains a verification check to prevent downstream failures and ensure adherence to .

Phase 1: Waste Segregation & Compatibility Verification
  • Identify the Waste Stream: Ensure the waste mixture containing 3-(Benzylamino)propane-1,2-diol does not contain strong acids, transition metal catalysts, or oxidizing agents.

  • pH Verification (Self-Validation Check): Before adding the chemical to a bulk organic waste carboy, test the pH of the existing mixture. It should be neutral to slightly basic (pH 7–9). If the carboy is highly acidic, do not add the amine, as it will cause a violent exothermic reaction.

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metals (e.g., aluminum or copper), as amines can form corrosive coordination complexes with certain metal ions over time.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Pre-Labeling: Affix a standardized label reading "Hazardous Waste - Toxic/Irritant (Organic Amine)". The label must be applied and dated before the first drop of waste enters the container, complying with .

  • Volume Monitoring: Never exceed the 25-gallon limit for the SAA. Once full, the container must be moved to a central accumulation area within 3 days.

  • Secondary Containment (Self-Validation Check): Place the primary HDPE carboy inside a secondary containment tray capable of holding 110% of the primary container's volume. Visually verify the tray is free of cracks or prior spills.

Phase 3: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel and increase fume hood/room ventilation to maximum face velocity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Causality: Do not use sawdust or combustible absorbents, as the amine may react with or degrade them, creating a fire hazard.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a dedicated, sealable solid waste container.

  • Surface Decontamination: Wash the affected surface with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water.

Phase 4: Final Transport & Thermal Destruction

Organic amines cannot be disposed of via aqueous drain systems due to their toxicity to aquatic life and potential to disrupt municipal bio-treatment facilities.

  • Licensed Transfer: Transfer the sealed waste to a .

  • Incineration: The preferred method of destruction is high-temperature thermal incineration (>1000°C). This breaks the carbon-nitrogen bonds, converting the molecule into CO₂, H₂O, and nitrogen oxides (NOx).

  • Effluent Scrubbing: Ensure your waste vendor utilizes incinerators equipped with NOx scrubbers to prevent the release of smog-forming nitrogen oxides into the atmosphere.

Workflow Visualization

The following diagram illustrates the logical progression of the chemical from laboratory generation to safe environmental release, highlighting the critical thermal destruction phase.

G A Waste Generation (3-(Benzylamino)propane-1,2-diol) B Chemical Segregation (Isolate from Acids/Oxidizers) A->B C Containerization (HDPE / Glass Receptacles) B->C D Satellite Accumulation Area (Max 25 Gal, EPA Compliant) C->D E Licensed Hazmat Transport (DOT Approved) D->E F Thermal Incineration (>1000°C Destruction) E->F G NOx / Effluent Scrubbing F->G H Safe Environmental Release G->H

Figure 1: Cradle-to-grave disposal and thermal destruction workflow.

References

  • PubChem. "3-(Benzylamino)propane-1,2-diol | C10H15NO2 | CID 2793828". National Center for Biotechnology Information. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations". [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets". [Link]

  • Department of Transportation (DOT). "Pipeline and Hazardous Materials Safety Administration". [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylamino)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)propane-1,2-diol
© Copyright 2026 BenchChem. All Rights Reserved.